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N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite Documentation Hub

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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Trityl-Protected Morpholino Phosphoramidites

Abstract Phosphorodiamidate morpholino oligomers (PMOs) have emerged as a premier class of antisense oligonucleotides for gene knockdown applications, with several FDA-approved drugs for diseases like Duchenne Muscular D...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phosphorodiamidate morpholino oligomers (PMOs) have emerged as a premier class of antisense oligonucleotides for gene knockdown applications, with several FDA-approved drugs for diseases like Duchenne Muscular Dystrophy.[1][2] The success of PMO synthesis hinges on the quality and purity of their building blocks: the trityl-protected morpholino phosphoramidites. This guide provides a comprehensive overview of the critical physicochemical properties of these essential reagents, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in their synthesis, purification, and characterization, ensuring a robust understanding for their effective application.

Introduction: The Central Role of Trityl-Protected Morpholino Phosphoramidites

Morpholinos are synthetic nucleic acid analogs where the ribose or deoxyribose sugar moiety is replaced by a six-membered morpholine ring.[1][3] This modification confers remarkable stability against nucleases, a neutral backbone, and strong binding affinity to complementary RNA sequences, making them ideal for steric-blocking antisense applications.[1][4][5] The synthesis of these high-purity oligomers is predominantly achieved through solid-phase phosphoramidite chemistry.[6][7]

At the heart of this synthetic strategy lies the trityl-protected morpholino phosphoramidite. The trityl group, a bulky and acid-labile protecting group, shields the 5'-hydroxyl or a nitrogen on the morpholino scaffold during the coupling reaction.[8] Its efficient removal under mild acidic conditions is crucial for the stepwise elongation of the morpholino oligomer chain.[8][9] Understanding the physicochemical properties of these building blocks is paramount for troubleshooting synthesis, ensuring high coupling efficiencies, and ultimately, obtaining a high-purity final product.

Synthesis and Purification: A Validating Workflow

The synthesis of trityl-protected morpholino phosphoramidites is a multi-step process that demands rigorous control over reaction conditions to ensure high yield and purity. The general pathway involves the preparation of the N-trityl morpholino nucleoside followed by phosphitylation.

Synthesis of N-Trityl Morpholino Nucleosides

The initial step involves the formation of the morpholino scaffold from the corresponding ribonucleoside. This is typically achieved through periodate oxidation of the vicinal diols in the ribose ring to form a dialdehyde, followed by reductive amination. The 5'-hydroxyl group is then protected with a trityl group or its derivatives (e.g., dimethoxytrityl, DMT), which offer varying degrees of acid lability.[8][10]

Phosphitylation: Introducing the Reactive Moiety

The crucial phosphitylation step introduces the reactive phosphoramidite moiety at the 3'-position. This is typically achieved by reacting the trityl-protected morpholino nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite, in the presence of an activator like 4,5-dicyanoimidazole (DCI).[1][11]

Experimental Protocol: Synthesis of a Trityl-Protected Morpholino Phosphoramidite

Materials:

  • N-Trityl morpholino nucleoside

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Silica gel for column chromatography

Procedure:

  • Dry the N-Trityl morpholino nucleoside under high vacuum for at least 4 hours.

  • Dissolve the dried nucleoside in anhydrous DCM under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA to the solution, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine to prevent detritylation.

  • Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to yield the phosphoramidite as a white foam.

Causality: The use of anhydrous conditions is critical to prevent hydrolysis of the highly reactive phosphitylating agent and the resulting phosphoramidite.[12][13][14] DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction. The inclusion of triethylamine in the chromatography solvent system is a field-proven technique to maintain a basic environment and prevent premature loss of the acid-sensitive trityl group on the silica gel.

Visualizing the Synthesis Workflow

Synthesis_Workflow Ribonucleoside Ribonucleoside Dialdehyde Dialdehyde Intermediate Ribonucleoside->Dialdehyde Periodate Oxidation Morpholino_Nucleoside Morpholino Nucleoside Dialdehyde->Morpholino_Nucleoside Reductive Amination Trityl_Protected_Nucleoside N-Trityl Morpholino Nucleoside Morpholino_Nucleoside->Trityl_Protected_Nucleoside Tritylation Phosphoramidite Trityl-Protected Morpholino Phosphoramidite Trityl_Protected_Nucleoside->Phosphoramidite Phosphitylation

Caption: General synthesis workflow for Trityl-protected morpholino phosphoramidites.

Core Physicochemical Properties

The performance of trityl-protected morpholino phosphoramidites in solid-phase synthesis is directly governed by their fundamental physicochemical properties.

Solubility

Proper solubility in the synthesis solvents, primarily anhydrous acetonitrile, is non-negotiable for efficient delivery to the solid support and successful coupling.[12] While most standard nucleoside phosphoramidites are readily soluble in acetonitrile, some modified or more lipophilic morpholino phosphoramidites may require the use of dichloromethane (DCM) as a co-solvent.[12] It is crucial to ensure complete dissolution to avoid issues with reagent delivery and inconsistent coupling yields. In some cases, solubility can be a limiting factor, with trityl-protected monomers showing poorer solubility in acetonitrile compared to Fmoc-protected counterparts.[15]

Property Typical Value/Observation Significance in Synthesis
Solubility Generally soluble in anhydrous acetonitrile and dichloromethane.Ensures homogeneous delivery to the solid support for efficient coupling.
Physical Form Typically a white to off-white amorphous foam or powder.The amorphous nature aids in rapid dissolution.
Hygroscopicity Can be hygroscopic; moisture leads to degradation.Strict anhydrous handling and storage are required to maintain purity.[12]
Stability: The Critical Role of the Trityl Group

The stability of the phosphoramidite under storage and during synthesis is a critical quality attribute. The two primary points of instability are the P(III) center and the trityl protecting group.

Phosphorus (III) Oxidation: The phosphite triester is susceptible to oxidation to the non-reactive phosphotriester (P(V)). This is a common degradation pathway, and its presence can be readily detected by ³¹P NMR spectroscopy.[16][17]

Trityl Group Lability: The trityl group is designed to be labile under mild acidic conditions.[8] This property is exploited for its removal during the deblocking step of solid-phase synthesis. However, premature loss of the trityl group can occur upon exposure to adventitious acid or even during prolonged storage, leading to truncated sequences. The lability of the trityl group can be modulated by the addition of methoxy substituents to the phenyl rings, with the dimethoxytrityl (DMT) group being significantly more acid-labile than the parent trityl group.[8]

Protecting Group Abbreviation Relative Rate of Cleavage (Approx.) Typical Deprotection Conditions
TritylTrt180% Acetic Acid
MonomethoxytritylMMT10Dilute Trifluoroacetic Acid (TFA) in DCM
DimethoxytritylDMT1003% Dichloroacetic Acid (DCA) in DCM

Table adapted from data on trityl group stability.[8]

Loss of the 5'-trityl group can also be a significant issue during the drying of oligonucleotides, particularly for amino-modified oligos.[18] This can be mitigated by the addition of a non-volatile base like Tris or by converting the oligonucleotide to a sodium salt before drying.[18]

Analytical Characterization: A Multi-faceted Approach

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of trityl-protected morpholino phosphoramidites.[6][16] A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a workhorse technique for assessing the purity of phosphoramidites.[16][19] It can effectively separate the desired product from unreacted starting materials and by-products. Due to the presence of a chiral phosphorus center, phosphoramidites often appear as a pair of diastereomers, which may or may not be resolved by standard HPLC methods.[17][19]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for confirming the identity of the synthesized phosphoramidite by providing its molecular weight.[6][16] It is also a powerful tool for identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is a primary technique for confirming the chemical structure of the phosphoramidite.

  • ¹H NMR: Provides information on the protons of the morpholino scaffold, the nucleobase, and the protecting groups. The spectra can be complex but are characteristic for each phosphoramidite.[17]

  • ³¹P NMR: This is a particularly powerful technique for phosphoramidite analysis.[16][17] The phosphoramidite P(III) signal typically appears in the region of 140-155 ppm as a singlet (or two closely spaced singlets for the diastereomers).[17] Oxidized P(V) impurities resonate at a much different chemical shift (around 0-10 ppm), making their detection and quantification straightforward.[17]

Experimental Protocol: Quality Control Analysis by ³¹P NMR

Materials:

  • Trityl-protected morpholino phosphoramidite sample

  • Anhydrous CDCl₃ or C₆D₆

  • NMR tube

Procedure:

  • Accurately weigh approximately 10-20 mg of the phosphoramidite into a clean, dry vial.

  • Dissolve the sample in ~0.6 mL of anhydrous deuterated solvent.

  • Transfer the solution to an NMR tube under an inert atmosphere.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • Integrate the phosphoramidite P(III) signal (around 140-155 ppm) and any signals in the P(V) region (around 0-10 ppm).

  • Calculate the purity by comparing the integration of the desired P(III) signal to the total phosphorus-containing species.

Causality: The distinct chemical shift ranges for P(III) and P(V) species in ³¹P NMR allow for unambiguous identification and quantification of the active phosphoramidite versus its oxidized, inactive form. This provides a direct measure of the reagent's quality and suitability for synthesis.

Visualizing the Analytical Workflow

Analytical_Workflow cluster_0 Quality Control of Trityl-Protected Morpholino Phosphoramidite Sample Synthesized Phosphoramidite HPLC HPLC Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS NMR NMR Spectroscopy Sample->NMR Purity Purity Assessment HPLC->Purity Identity Identity Confirmation LCMS->Identity Structure Structural Verification NMR->Structure Release Release for Synthesis Purity->Release Identity->Release Structure->Release

Caption: A comprehensive analytical workflow for quality control of phosphoramidites.

Conclusion and Future Perspectives

The successful synthesis of high-quality phosphorodiamidate morpholino oligomers is critically dependent on the physicochemical properties of the trityl-protected phosphoramidite building blocks. A thorough understanding of their synthesis, solubility, stability, and the analytical methods for their characterization is essential for any researcher or drug development professional in this field. As the therapeutic applications of morpholinos continue to expand, the demand for robust and well-characterized phosphoramidites will only increase. Future advancements may focus on developing more soluble and stable protecting group strategies to further enhance the efficiency and scalability of PMO synthesis.

References

  • A Comparative Guide to Analytical Techniques for the Quality Control of Synthesized Phosphoramidites. Benchchem. 16

  • Paul, S., & Caruthers, M. H. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5380.

  • Assessing the Stability of the Trityl Group During Synthesis: A Comparative Guide. Benchchem. 8

  • Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. (2023). ResearchGate.

  • Paul, S., & Caruthers, M. H. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. PubMed.

  • Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. 6

  • Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry. Journal of the American Chemical Society.

  • Synthesis and properties of morpholino chimeric oligonucleotides. (2025). Request PDF.

  • Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. (2009). Glen Report, 21.19.

  • HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart. (2022). Chromatography Today.

  • Use of Custom Synthesized Phosphoramidite Reagents. TriLink BioTechnologies.

  • Conception and Synthesis of Sequence‐Coded Morpholinos. (2021). Angewandte Chemie International Edition, 60(15), 8233-8239.

  • Phosphoramidite compound identification and impurity control by Benchtop NMR. (2023). Magritek.

  • Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides. Aragen Life Sciences.

  • Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Amerigo Scientific.

  • Bhadra, J., Pattanayak, S., & Sinha, S. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid‐Phase Synthesis of Short Morpholino Oligomers. Current Protocols in Nucleic Acid Chemistry, 62(1), 4.65.1-4.65.23.

  • Versatile 5'-Functionalization of Oligonucleotides on Solid Support: Amines, Azides, Thiols, and Thioethers via Phosphorus Chemistry. (1995). The Journal of Organic Chemistry, 60(24), 7881-7890.

  • Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide. (2019). Molecules, 24(21), 3948.

  • Morpholino nucleic acid. Wikipedia.

  • Paul, S., & Caruthers, M. H. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. PMC.

  • Transient protection in nucleoside synthesis using trityl groups: is it necessary to block hydroxyl groups?. (1990). ResearchGate.

  • Protecting Groups in Oligonucleotide Synthesis. (1991). Springer Nature Experiments.

  • A Unified Phosphoramidite Platform for the Synthesis of Morpholino Oligonucleotides and Diverse Chimeric Backbones. (2024). Semantic Scholar.

  • Guide for Morpholino Users: Toward Therapeutics. (2016). International Zebrafish Society.

  • Morpholino Oligomers. (2017). ResearchGate.

  • Investigation of New Morpholino Oligomers to Increase Survival Motor Neuron Protein Levels in Spinal Muscular Atrophy. (2020). MDPI.

  • Functionalizing Morpholino Oligos for Antisense Drug Research and Development. 20

  • Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. (2007). Organic Process Research & Development, 11(5), 839-845.

  • Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry. (2021). The Royal Society.

  • Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry. (2021). The Royal Society.

  • Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. (2020). ChemRxiv.

  • Cell-Penetrating d-Peptides Retain Antisense Morpholino Oligomer Delivery Activity. (2019). Bioconjugate Chemistry, 30(5), 1354-1361.

  • N-Trityl-morpholino-T-5'-O-phosphoramidite. MCE.

  • Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. (2023). Organic Chemistry Portal.

  • N-Trityl-morpholino-T-5'-O-phosphoramidite, 2434654-73-4. BroadPharm.

  • A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. (2021). ChemRxiv.

  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

  • Application of the Trityl Group in Peptide Chemistry. 21

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Analysis of Morpholino Phosphoramidite Monomers

Abstract Morpholino phosphoramidite monomers are the foundational building blocks for the synthesis of phosphorodiamidate morpholino oligomers (PMOs), a critical class of antisense therapeutics.[1][2] The chemical purity...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Morpholino phosphoramidite monomers are the foundational building blocks for the synthesis of phosphorodiamidate morpholino oligomers (PMOs), a critical class of antisense therapeutics.[1][2] The chemical purity and structural integrity of these monomers directly dictate the quality, efficacy, and safety of the final oligonucleotide drug product. Consequently, robust analytical methodologies for their characterization are paramount. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of morpholino phosphoramidite monomers, designed for researchers, quality control analysts, and drug development professionals. We will delve into the causality behind experimental choices, from sample preparation to advanced tandem mass spectrometry, providing field-proven insights to ensure trustworthy and reproducible results.

Introduction: The Criticality of Monomer Quality

Morpholino oligomers possess a unique, uncharged backbone where the standard ribose sugar is replaced by a morpholine ring and internucleotide linkages are phosphorodiamidate bonds.[1][2] This structure confers remarkable resistance to enzymatic degradation and a distinct mechanism of action, making PMOs a powerful therapeutic modality.[2][3]

The synthesis of these oligomers is a stepwise, solid-phase process that relies on the sequential coupling of high-purity morpholino phosphoramidite monomers.[4][5] Impurities in these raw materials, even at trace levels, can be incorporated into the growing oligonucleotide chain, leading to the formation of deletion sequences (n-1, n-2) or other modified oligomers.[5][6] Such impurities can compromise the final product's biological activity and introduce potential safety risks. Therefore, mass spectrometry (MS) has become an indispensable tool for the stringent quality control of these monomers, offering unparalleled sensitivity and structural information.[4][7]

However, morpholino phosphoramidite monomers present unique analytical challenges. They are highly sensitive to acidic conditions, which can cleave the critical 4,4'-dimethoxytrityl (DMT) protecting group essential for synthesis.[8][9][10] This acid lability precludes the use of standard reversed-phase LC-MS methods that employ acidic mobile phases like formic or acetic acid.[10][11]

Fundamentals of ESI-MS for Morpholino Monomer Analysis

Electrospray Ionization (ESI) is the premier "soft" ionization technique for analyzing thermally labile and polar molecules like phosphoramidite monomers.[11][12][13] It generates intact gaseous ions from a liquid solution with minimal fragmentation, allowing for the accurate determination of the molecular weight.[12][14]

The Ionization Process:

  • Droplet Formation: The sample, dissolved in an appropriate solvent, is pumped through a capillary held at a high electrical potential. This creates a fine spray of charged droplets.[12]

  • Desolvation: A drying gas (typically nitrogen) causes the solvent to evaporate from the droplets. As the droplets shrink, their surface charge density increases.[12]

  • Ion Formation: Eventually, the electrostatic repulsion within the droplets overcomes the surface tension, causing them to fission into smaller droplets. This process repeats until individual, solvent-free analyte ions are released into the gas phase and directed into the mass analyzer.[12]

For phosphoramidite monomers, ESI is typically performed in positive ion mode. The basic nitrogen atoms in the nucleobase and the phosphoramidite moiety are readily protonated ([M+H]⁺) or, more commonly, form adducts with alkali metal ions present in the system.[8][14]

Experimental Protocol: A Self-Validating System

The key to trustworthy analysis lies in a protocol that mitigates the inherent instability of the monomers. The following workflow is designed to prevent degradation and ensure high-quality, reproducible data.

Sample Preparation: The Foundation of Accuracy

The causality behind sample preparation is twofold: (1) prevent acid-induced degradation and (2) promote efficient ionization.

Protocol:

  • Solvent Selection: Dissolve the morpholino phosphoramidite monomer sample in anhydrous, LC-MS grade acetonitrile to a final concentration of 1.0 mg/mL.[7] Rationale: Acetonitrile is an aprotic solvent that prevents hydrolysis of the phosphoramidite group. Using anhydrous solvent is critical to minimize water-related side reactions.[8]

  • Adduct Promotion (Optional but Recommended): For enhanced signal intensity and reproducibility, prepare the sample in acetonitrile containing a low concentration of an alkali metal salt, such as lithium chloride (LiCl).[8][10] Rationale: Phosphoramidites readily form stable adduct ions ([M+Li]⁺, [M+Na]⁺).[8][9] Lithium adducts are often preferred as they can produce simpler spectra with reduced in-source fragmentation compared to protonated molecules.[8][10]

  • Working Solution: Further dilute the stock solution to a working concentration of 0.01-0.1 mg/mL using the same solvent system. Rationale: This concentration range is typically optimal for modern ESI sources, preventing detector saturation and ion suppression effects.

Mass Spectrometry Methodology

This section details the instrumental parameters for both intact mass confirmation and structural elucidation via tandem MS.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis P1 Dissolve Monomer in Anhydrous ACN (± LiCl) P2 Dilute to Working Concentration (0.01-0.1 mg/mL) P1->P2 M1 Direct Infusion via Syringe Pump P2->M1 M2 Acquire Full Scan MS (MS1) Spectrum M1->M2 M3 Select Precursor Ion ([M+H]⁺ or [M+Na]⁺) M2->M3 A1 Confirm Intact Mass (vs. Theoretical MW) M2->A1 M4 Acquire Product Ion Scan (MS/MS) Spectrum M3->M4 A2 Interpret Fragmentation Pattern M4->A2 A3 Confirm Structure A1->A3 A2->A3

Caption: Experimental workflow for MS analysis of morpholino monomers.

Instrument Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Infusion Flow Rate: 5-10 µL/min

  • Capillary Voltage: 3.5 - 4.0 kV

  • Source Temperature: 70-120 °C[15] Rationale: A lower source temperature is used to minimize thermal degradation of the labile monomer.

  • Scan Range (MS1): m/z 300-1200. Rationale: This range comfortably covers the expected molecular weights of the monomers and potential fragments like the DMT cation.[10]

  • Collision Gas: Argon

  • Collision Energy (MS/MS): 10-40 eV (Stepped). Rationale: Using a range of collision energies ensures the generation of a rich fragmentation spectrum, from gentle cleavage of the most labile bonds to more extensive backbone fragmentation.

Data Interpretation: From Mass to Structure

Intact Mass Analysis (MS1)

The initial full scan MS spectrum is used to confirm the molecular weight of the monomer. Due to the presence of ubiquitous sodium and potassium ions in glassware and solvents, it is common to observe multiple adducts of the monomer.[14][16]

Expected Observations:

  • [M+H]⁺: The protonated molecule.

  • [M+Na]⁺: The sodium adduct, observed at (Molecular Weight + 22.9898) Da.[17]

  • [M+K]⁺: The potassium adduct, observed at (Molecular Weight + 38.9637) Da.[17]

  • [DMT]⁺: A prominent peak at m/z 303.1 is often observed, corresponding to the stable dimethoxytrityl cation.[6][8] This arises from in-source fragmentation of the acid-labile DMT protecting group. Its presence is a strong indicator of the compound class, but excessive intensity may suggest that the MS source conditions are too harsh or the sample has been exposed to acid.[8][10]

Table 1: Common Adducts in Positive ESI-MS

Adduct Ion Mass Difference (Da) Common Source
[M+H]⁺ +1.0078 Protonation from trace acid/solvent
[M+NH₄]⁺ +18.0344 Ammonium salts (e.g., from buffers)[17]
[M+Na]⁺ +22.9898 Glassware, solvents, reagents[16][17]

| [M+K]⁺ | +38.9637 | Glassware, solvents, reagents[16][17] |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem MS (MS/MS) is a powerful technique to confirm the monomer's structure by inducing fragmentation and analyzing the resulting product ions. A specific precursor ion (e.g., the [M+Na]⁺ ion) is selected in the first stage of the mass spectrometer, fragmented via collision-induced dissociation (CID), and the fragments are analyzed in the second stage.

The fragmentation of morpholino phosphoramidite monomers is predictable and provides a structural fingerprint. The most labile bonds are typically the glycosidic bond holding the DMT group and bonds within the phosphoramidite moiety.

Characteristic Fragmentation Pathways:

  • Loss of the DMT group: The most common fragmentation event is the cleavage of the 5'-O-DMT bond, resulting in the neutral loss of dimethoxytrityl alcohol and observation of a fragment ion, or the direct observation of the highly stable [DMT]⁺ cation at m/z 303.1.[6]

  • Phosphoramidite Cleavage: Fragmentation can occur at the P-N bond, leading to the loss of the diisopropylamine group.

  • Backbone Fragmentation: More energetic collisions can induce cleavages within the morpholino ring and at the phosphorodiamidate linkage, providing further structural confirmation. While detailed fragmentation nomenclature (like a, b, d, w, z ions) is well-established for oligomers, key cleavages in the monomer can confirm the connectivity of the base, morpholino ring, and phosphoramidite group.[3][18]

Fragmentation Diagram (Illustrative Example):

Caption: Key fragmentation pathways for a morpholino monomer in MS/MS.

Conclusion and Best Practices

The mass spectrometric analysis of morpholino phosphoramidite monomers is a non-trivial but essential component of quality control in oligonucleotide therapeutic manufacturing. Success hinges on a deep understanding of the analyte's chemical liabilities and the principles of mass spectrometry. By employing acid-free sample handling, leveraging soft ionization techniques like ESI, and interpreting both intact mass and fragmentation data, researchers can confidently verify the identity and purity of these critical raw materials. This guide provides a robust framework for developing self-validating protocols that ensure the highest degree of scientific integrity and contribute to the development of safe and effective morpholino-based drugs.

References

Foundational

The Gatekeeper of Synthesis: An In-depth Technical Guide on the Role of the N6-Benzoyl Protecting Group in Adenine Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals In the precise world of synthetic oligonucleotide manufacturing, the fidelity of each coupling step is paramount. The N6-benzoyl protecting group on adenine...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic oligonucleotide manufacturing, the fidelity of each coupling step is paramount. The N6-benzoyl protecting group on adenine phosphoramidite stands as a critical gatekeeper, ensuring the orderly and specific formation of phosphodiester bonds. This guide provides a deep dive into the multifaceted role of this chemical moiety, from its fundamental purpose to the nuances of its application and removal, offering field-proven insights for professionals in nucleic acid chemistry.

The Imperative for Protection: Preventing Chaos in Oligonucleotide Synthesis

The exocyclic amine (N6) of adenine is a nucleophilic site.[1] Left unprotected during solid-phase oligonucleotide synthesis, this reactive group would compete with the desired 5'-hydroxyl group of the growing oligonucleotide chain for the incoming activated phosphoramidite monomer.[1][2] This would lead to undesired side reactions, resulting in branched oligonucleotide chains and a cascade of impurities that are difficult to separate, ultimately compromising the yield and purity of the final product.[1][3]

The primary role of the N6-benzoyl group is to temporarily "cap" this reactive exocyclic amine, rendering it inert to the coupling chemistry. This ensures that the phosphoramidite coupling reaction proceeds exclusively at the intended 5'-hydroxyl position, maintaining the linear integrity of the synthesized oligonucleotide.[2]

The Delicate Balance: Stability and Lability

It remains stable throughout the key steps of the automated synthesis cycle:

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group using a mild acid (e.g., trichloroacetic or dichloroacetic acid).[1][4]

  • Coupling: The reaction of the activated phosphoramidite with the free 5'-hydroxyl group.[1][4]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[5]

  • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.[1][5]

However, the N6-benzoyl group is designed to be labile under basic conditions, allowing for its efficient removal during the final deprotection step.[1][2]

The Synthetic Pathway: From Nucleoside to Phosphoramidite

The journey from the native deoxyadenosine nucleoside to the N6-benzoyl protected phosphoramidite building block involves a multi-step chemical synthesis. While various specific protocols exist, the general strategy is as follows:

G A Deoxyadenosine B Transient 3',5'-OH Protection (e.g., with TMSCl) A->B C N6-Benzoylation (with Benzoyl Chloride) B->C D Removal of Transient -OH Protecting Groups C->D E N6-Benzoyl-deoxyadenosine D->E F 5'-O-DMT Protection (with DMT-Cl) E->F G 5'-O-DMT-N6-Benzoyl- deoxyadenosine F->G H 3'-Phosphitylation (with CEP-Cl and DiPEA) G->H I N6-Benzoyl-5'-O-DMT- deoxyadenosine-3'-O- (β-cyanoethyl-N,N- diisopropyl) phosphoramidite H->I

General synthetic route for N6-benzoyl adenine phosphoramidite.

A common method for the selective N6-benzoylation is the transient protection method.[1] This involves temporarily protecting the hydroxyl groups of the deoxyadenosine, typically with trimethylsilyl chloride (TMSCl), directing the benzoyl chloride to react specifically with the exocyclic amine.[1] Subsequent steps involve the protection of the 5'-hydroxyl group with the acid-labile DMT group and finally, phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.[4]

The Grand Finale: Deprotection of the Benzoyl Group

Once the automated synthesis of the oligonucleotide is complete, the final and crucial step is the removal of all protecting groups to yield the native DNA or RNA sequence. The N6-benzoyl group, along with other base and phosphate protecting groups, is typically removed by treatment with a basic solution.

The choice of deprotection agent and conditions can significantly impact the efficiency and purity of the final product.

Deprotection MethodReagents & ConditionsTypical Reaction TimeNotes
Methanolic Ammonia Saturated NH3 in Methanol, Room Temperature12-24 hoursA mild and widely used method suitable for both N6-benzoyl and O-benzoyl groups.[6]
Aqueous Ammonium Hydroxide Concentrated (28-30%) NH4OH, 55-65 °C2-8 hoursA faster method due to the elevated temperature, commonly used in standard oligonucleotide deprotection.[6]
Ammonium Hydroxide/Methylamine (AMA) Mixture of aqueous ammonium hydroxide and methylamine5-10 minutes at 65°CA significantly faster deprotection method.[2]

The mechanism of deprotection involves the nucleophilic attack of ammonia or methylamine on the carbonyl carbon of the benzoyl group, leading to the cleavage of the amide bond and the liberation of the free exocyclic amine of adenine.

G cluster_0 A N6-Benzoyl Adenine B Benzamide A->B Nucleophilic Attack & Amide Cleavage C Adenine A->C NH3 NH3

Simplified deprotection mechanism of N6-benzoyl adenine.

Potential Pitfalls and Considerations

While the N6-benzoyl protecting group is a robust and reliable tool, it is not without its challenges.

  • Depurination: The stability of the glycosidic bond in purines can be a concern. N6-phenoxyacetyl-deoxyadenosine has been reported to have superior stability against depurination during the acidic detritylation step compared to the conventional N6-benzoyl-protected adenosine.[7][8]

  • Side Reactions: Incomplete removal of the benzoyl group can lead to modified oligonucleotides. Conversely, harsh deprotection conditions can damage sensitive modifications on the oligonucleotide.[7] Unwanted side reactions can also occur during the synthesis process, although these are generally minimal with optimized protocols.[9]

  • Compatibility with Modified Oligonucleotides: For oligonucleotides containing sensitive modifications, such as certain fluorescent dyes or ligands, the standard deprotection conditions required for benzoyl group removal may be too harsh. In such cases, alternative, more labile protecting groups are often preferred.[7]

Alternatives to the N6-Benzoyl Group

To address the limitations of the benzoyl group, particularly the need for milder deprotection conditions, several alternative protecting groups for adenine have been developed.

Protecting GroupAbbreviationDeprotection ConditionsKey Advantages
PhenoxyacetylPacMilder basic conditionsIncreased lability, suitable for sensitive modifications.[7]
DimethylformamidinedmfMilder basic conditionsIncreased lability.[7]
AcetylAcMilder basic conditionsIncreased lability.[7]

The choice of protecting group is a critical parameter that must be tailored to the specific requirements of the oligonucleotide being synthesized, balancing stability, deprotection efficiency, and compatibility with any modifications.[7]

Conclusion

The N6-benzoyl protecting group has been a cornerstone of automated oligonucleotide synthesis for decades, and for good reason. Its favorable balance of stability during synthesis and lability during deprotection has made it a reliable and cost-effective choice for the routine synthesis of DNA and RNA.[1] A thorough understanding of its chemical properties, the intricacies of its application, and the nuances of its removal is essential for any researcher or professional dedicated to the production of high-quality synthetic nucleic acids for research, diagnostics, and therapeutic applications.

References

  • A Comparative Guide to Alternative Protecting Groups for Adenosine Phosphoramidites.
  • Application Notes and Protocols: N⁶-Benzoyl-Adenosine Phosphoramidite in Oligonucleotide Synthesis - Benchchem.
  • Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks - NIH.
  • DNA Oligonucleotide Synthesis - Sigma-Aldrich.
  • The Benzoyl Protecting Group in Oligonucleotide Synthesis: A Technical Guide - Benchchem.
  • The Benzoyl Protecting Group in Phosphoramidite Chemistry: A Technical Guide - Benchchem.
  • Principles of Phosphoramidite Reactions in DNA Assembly - BOC Sciences.
  • Application Notes and Protocols: Deprotection of Benzoyl Group
  • The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed.
  • Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis.
  • Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphon
  • An in-depth technical guide on the role of N,N-dibenzoyl-adenosine in oligonucleotide synthesis - Benchchem.
  • Formation of N -Branched Oligonucleotides as By-products in Solid-Phase Oligonucleotide Synthesis - ResearchG

Sources

Exploratory

A Technical Guide to the Stability, Storage, and Handling of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite is a specialized phosphoramidite monomer critical for the syn...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite is a specialized phosphoramidite monomer critical for the synthesis of Phosphorodiamidate Morpholino Oligonucleotides (PMOs). PMOs represent a significant class of antisense oligonucleotides, distinguished by their uncharged morpholino backbone, which imparts high biological stability and a unique mechanism of action. The clinical success of PMO-based therapeutics, such as Exondys 51 for Duchenne muscular dystrophy, underscores the importance of robust and high-fidelity synthesis of these complex molecules.[1]

The cornerstone of this synthesis is the phosphoramidite itself.[2] Like all phosphoramidites, this morpholino monomer possesses a trivalent phosphorus (P(III)) center, making it exceptionally reactive and, consequently, highly susceptible to degradation.[2] Its stability is a critical parameter that directly influences coupling efficiency, and ultimately, the yield and purity of the final full-length oligonucleotide.[3] Mishandling of this reagent is a primary source of failed or low-quality syntheses.

This guide provides a comprehensive overview of the chemical properties of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite, details the primary factors influencing its stability, and presents rigorous, field-proven protocols for its storage and handling. The objective is to equip researchers and process chemists with the foundational knowledge and practical steps necessary to preserve the integrity of this vital building block, ensuring reproducible and successful PMO synthesis.

Molecular Architecture and Inherent Reactivity

Understanding the stability of this phosphoramidite begins with an analysis of its molecular structure. Each functional group plays a specific role during synthesis and contributes to the molecule's overall reactivity profile.

cluster_Core N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite cluster_Reactivity Key Reactivity Centers Amidite Phosphoramidite Group (P(III), Cyanoethyl, Diisopropylamino) Morpholino Morpholino-Adenine Core Amidite->Morpholino 5'-O Linkage P_III P(III) Center: - Highly nucleophilic - Prone to oxidation - Site of coupling reaction Amidite->P_III Contains Trityl N-Trityl Group Morpholino->Trityl N-Protection Benzoyl N6-Benzoyl Group Morpholino->Benzoyl Exocyclic Amine Protection Trityl_Protect Trityl Group: - Acid-labile - Protects morpholino nitrogen Trityl->Trityl_Protect Is the

Caption: Key functional groups of the morpholino phosphoramidite.

  • Phosphoramidite Group: This is the reactive heart of the molecule. The trivalent phosphorus is activated during the coupling step of synthesis. It is protected by a base-labile 2-cyanoethyl group and carries a diisopropylamino group, which becomes an excellent leaving group upon protonation by an activator like 5-(ethylthio)-1H-tetrazole (ETT).[4] The P(III) center is highly susceptible to oxidation to the non-reactive P(V) state.

  • N-Trityl Group: The bulky trityl group serves as a temporary protecting group for the morpholino ring nitrogen.[1] Its lability in the presence of acid allows for its removal (deblocking) to expose the nitrogen for the subsequent coupling reaction.[1] This acid sensitivity also means that improper handling can lead to premature deprotection.

  • N6-Benzoyl Group: The exocyclic amine of the adenine base is nucleophilic and must be protected to prevent side reactions during synthesis. The benzoyl group serves this purpose and is removed during the final deprotection step with ammonium hydroxide.[5]

  • Morpholino Ring: This synthetic sugar analog replaces the natural deoxyribose ring, forming the backbone of the resulting oligonucleotide and conferring its characteristic nuclease resistance and neutral charge.[6]

Governing Factors of Stability and Degradation

The utility of a phosphoramidite is entirely dependent on its purity. Several environmental factors can initiate degradation cascades that render the molecule inactive for oligonucleotide synthesis. Adherence to protocols that mitigate these factors is therefore not merely recommended, but essential.

Moisture: The Primary Degradation Pathway

The most significant threat to phosphoramidite integrity is water.[] Even trace amounts of moisture, whether in the air or dissolved in solvents, will hydrolyze the phosphoramidite.

  • Mechanism of Hydrolysis: Water acts as a nucleophile, attacking the electrophilic phosphorus center. This reaction displaces the diisopropylamine group, leading to the formation of an inactive H-phosphonate species.[8][9][10] This H-phosphonate will not participate in the coupling reaction, leading to sequence deletions in the final oligonucleotide. For some phosphoramidites, particularly deoxyguanosine (dG), this hydrolysis reaction can be autocatalytic.[9][11]

  • Causality and Prevention: The high reactivity of the P(III) center necessitates that all handling, storage, and dissolution steps occur under strictly anhydrous conditions.[4] This is the single most critical factor for preserving the phosphoramidite.

cluster_pathways Primary Degradation Pathways Active Active Phosphoramidite (P-III) Inactive_H Inactive H-Phosphonate Active->Inactive_H Hydrolysis (H₂O) Inactive_Ox Inactive Phosphate (P-V) Active->Inactive_Ox Oxidation (O₂)

Caption: Major degradation pathways for phosphoramidites.

Oxygen: Irreversible Oxidation

The trivalent phosphorus is readily oxidized to a pentavalent phosphate (P(V)). This oxidation is irreversible and renders the phosphoramidite completely inert to the coupling reaction chemistry.[12]

  • Causality and Prevention: Exposure to atmospheric oxygen, even for brief periods, can lead to significant oxidation. Therefore, the compound must be stored and handled under a dry, inert atmosphere, such as argon or nitrogen, to prevent this degradation pathway.[12]

Temperature: The Rate Accelerator

Thermal stability is a crucial parameter for any chemical reagent.[3] Elevated temperatures increase the kinetic energy of molecules, thereby accelerating the rates of all degradation reactions, including hydrolysis and oxidation.[]

  • Causality and Prevention: While the specific thermal decomposition profile of this morpholino amidite is not publicly detailed, general principles for all phosphoramidites dictate that they be stored at low temperatures to minimize all degradation pathways.[3][12] The standard and recommended storage temperature is -20°C.[6][13]

Acid/Base Contamination

Phosphoramidites are highly sensitive to acidic conditions, which can rapidly cleave the phosphoramidite linkage.[4] The N-Trityl group is also acid-labile and can be prematurely removed by acid contamination. Conversely, while more stable to mild bases, strong basic conditions can also compromise the molecule.

  • Causality and Prevention: Ensure all glassware is clean and free of acidic or basic residues. In the context of synthesis, it is critical that the acidic deblocking reagent from the previous cycle is washed away completely before the phosphoramidite coupling step is initiated.[14]

Solution Stability

While relatively stable as a dry powder under optimal conditions, the stability of phosphoramidites decreases dramatically once dissolved in a solvent like acetonitrile.[15]

  • Field Insights: In solution, the probability of encountering trace contaminants (especially water) increases, and degradation is accelerated.[8] For standard DNA phosphoramidites, solution stability on an automated synthesizer at room temperature is typically limited to 2-3 days.[15] Furthermore, one study highlighted that Trityl-protected morpholino monomers can exhibit poor solubility in acetonitrile, with precipitation observed at concentrations as low as 0.05 M.[1] This is a critical consideration during reagent preparation.

Validated Protocols for Storage and Handling

The following protocols are designed to mitigate the risks outlined above. Strict adherence is paramount to ensuring the phosphoramidite's performance.

Long-Term Storage (Solid Form)

Proper long-term storage is the foundation of phosphoramidite stability.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes rates of all degradation pathways.[6][12][13]
Atmosphere Dry Argon or NitrogenPrevents oxidation and hydrolysis.[12][13]
Container Tightly sealed, amber glass vialProtects from light and moisture ingress.
State Dry, solid powder/foamMaximizes stability compared to solution.[4]

Experimental Protocol: Receiving and Storing

  • Inspect: Upon receipt, inspect the container seal for integrity. Do not use if the seal is compromised.

  • Document: Record the date of receipt, lot number, and chemical name in a laboratory inventory.

  • Store Immediately: Place the sealed container in a dedicated, non-cycling (manual defrost) freezer set to -20°C. Avoid frost-free freezers, as their temperature cycles can promote moisture migration.

Handling for Use: From Storage to Solution

This is the most critical phase where the risk of introducing moisture is highest. The core principle is to never open a cold container .

Start Start: Phosphoramidite at -20°C Equilibrate 1. Equilibrate to Room Temp in Desiccator (Sealed) Start->Equilibrate Inert 2. Move to Inert Atmosphere (Glove Box / Argon Stream) Equilibrate->Inert Open 3. Open Container Inert->Open Weigh 4. Quickly Weigh Required Amount Open->Weigh Dissolve 5. Dissolve in Anhydrous Solvent Weigh->Dissolve Reseal 6. Purge Stock Vial with Argon, Reseal Tightly Weigh->Reseal Unused Portion End End: Solution Ready for Synthesis Dissolve->End Store 7. Return Stock to -20°C Storage Reseal->Store

Caption: Workflow for preparing a phosphoramidite solution.

Experimental Protocol: Aliquoting and Dissolution

  • Equilibration: Transfer the sealed vial from the freezer to a desiccator at room temperature. Allow it to equilibrate for at least 60 minutes. This prevents atmospheric moisture from condensing on the cold vial and powder.

  • Prepare Inert Environment: Perform all subsequent steps in a glove box with a dry argon or nitrogen atmosphere. If a glove box is unavailable, work quickly under a positive pressure stream of argon gas directed into the vial opening.

  • Aliquot: Briefly open the vial and quickly weigh the desired amount of phosphoramidite into a separate, tared, anhydrous-rated vial.

  • Reseal Stock: Immediately purge the original stock vial with argon, seal it tightly with the cap and Parafilm®, and return it to the -20°C freezer.

  • Dissolution: To the newly aliquoted vial, add the required volume of anhydrous-grade acetonitrile (or other appropriate solvent) via a syringe through a septum cap. Use a solvent from a freshly opened bottle or a solvent purification system.

  • Mix: Gently swirl or vortex the vial to ensure complete dissolution. Be mindful of potential solubility issues and visually inspect for any precipitate.[1]

  • Use Promptly: Use the prepared phosphoramidite solution as soon as possible, ideally within the same day. For use on an automated synthesizer, install the bottle on the instrument and ensure the system is properly primed with dry gas.

Quality Control and Degradation Assessment

Verifying the purity of the phosphoramidite before use, especially if the vial has been opened multiple times or stored for an extended period, is a crucial step for troubleshooting failed syntheses.

  • ³¹P NMR Spectroscopy: This is the definitive method for assessing phosphoramidite purity. The active P(III) species gives a characteristic signal (typically a pair of diastereomeric peaks) around 149 ppm.[4] Common degradation products appear at distinct chemical shifts:

    • H-Phosphonates (from hydrolysis): Peaks around 8-10 ppm.[4]

    • P(V) Phosphates (from oxidation): A broad peak around 0 ppm.

  • HPLC: High-performance liquid chromatography can also be used to assess the purity profile of the phosphoramidite solution.[10]

Conclusion

N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite is a high-value, sensitive reagent whose integrity is foundational to the successful synthesis of morpholino oligonucleotides. Its stability is governed by its inherent chemical reactivity and its vulnerability to common environmental factors, primarily moisture and oxygen. By understanding the causality behind its degradation pathways and implementing rigorous storage and handling protocols—centered on maintaining cold, anhydrous, and anaerobic conditions—researchers and drug development professionals can protect their investment, ensure the highest possible coupling efficiencies, and achieve the reliable production of high-purity PMOs for transformative research and therapeutic applications.

References

  • Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]

  • Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-75. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleoside phosphoramidite. Retrieved from [Link]

  • BioSpring. (n.d.). A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. Retrieved from [Link]

  • Owen, J. S., et al. (2015). The Degradation of dG Phosphoramidites in Solution. Nucleosides, Nucleotides & Nucleic Acids, 34(9), 691-707. Retrieved from [Link]

  • ResearchGate. (n.d.). The degradation of the four different phosphoramidites as a function of time. Retrieved from [Link]

  • ResearchGate. (2015). The Degradation of dG Phosphoramidites in Solution. Retrieved from [Link]

  • PubMed. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Retrieved from [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • ChemRxiv. (2019). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. Retrieved from [Link]

  • Immunomart. (n.d.). N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite. Retrieved from [Link]

  • Pannacean. (n.d.). N-Trityl-N6-benzoyl-morpholino-A-7'-O-phosphoramidite. Retrieved from [Link]

Sources

Foundational

The Gatekeeper of Synthesis: A Technical Guide to Trityl Group Protection in Automated Oligonucleotide Synthesis

Abstract In the intricate, cyclical process of automated solid-phase oligonucleotide synthesis, the precise, stepwise addition of nucleoside phosphoramidites is paramount. This precision is orchestrated by a series of ch...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate, cyclical process of automated solid-phase oligonucleotide synthesis, the precise, stepwise addition of nucleoside phosphoramidites is paramount. This precision is orchestrated by a series of chemical protection and deprotection steps, among which the role of the 5'-hydroxyl protecting group is arguably the most critical. This guide provides an in-depth examination of the 4,4'-Dimethoxytrityl (DMT) group, the industry-standard gatekeeper for the 5'-terminus. We will dissect the causality behind its selection, the mechanistic underpinnings of its application and removal, its function as a real-time quality control tool, and the field-proven protocols that govern its use. This document is intended for researchers, chemists, and drug development professionals who seek to move beyond procedural recitation to a deep, mechanistic understanding of this foundational element of nucleic acid synthesis.

The Principle of Orthogonal Protection in Oligonucleotide Synthesis

Automated oligonucleotide synthesis via the phosphoramidite method is a marvel of cyclical chemistry performed on a solid support. The strategy's success hinges on an "orthogonal" protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. For a standard DNA phosphoramidite monomer, three key positions are temporarily masked: the exocyclic amines on the nucleobases (A, C, G), the phosphite moiety, and the 5'-hydroxyl group.

The 5'-hydroxyl is the point of chain elongation; its reactivity must be precisely controlled. It must remain inert during the coupling reaction of the preceding monomer but be quantitatively unmasked to allow the next monomer to be added. The protecting group chosen for this task must therefore be robust enough to withstand other steps in the cycle but labile enough to be removed rapidly and cleanly under specific, non-damaging conditions.

The Dimethoxytrityl (DMT) Group: An Ideal Guardian

The 4,4'-Dimethoxytrityl (DMT) group has become the universal standard for 5'-hydroxyl protection in automated synthesis for several compelling reasons.[1] Its chemical structure, a triphenylmethyl (trityl) ether bearing two electron-donating methoxy groups on two of the phenyl rings, is the key to its utility.

  • Acid Lability: The DMT group is highly susceptible to cleavage under mild acidic conditions.[2] The two methoxy groups play a crucial role by stabilizing the resulting carbocation through resonance, making the ether linkage significantly more acid-labile than that of an unsubstituted trityl or a monomethoxytrityl (MMT) group.[3] This allows for rapid and quantitative removal without requiring harsh conditions that could damage the growing oligonucleotide chain.[4]

  • Steric Bulk: The large, bulky nature of the DMT group provides excellent steric hindrance, which helps prevent unwanted side reactions at the 5'-hydroxyl position.[5] This steric shield is also a key factor in its regioselective attachment primarily to the less hindered 5'-primary hydroxyl group over the 3'- or 2'-secondary hydroxyls during nucleoside preparation.[5]

  • In-Process Control: Upon cleavage, the DMT group is released as a dimethoxytrityl carbocation, which has a distinctive, intense orange color and a strong UV absorbance maximum around 495-498 nm.[6] This property is ingeniously exploited as a real-time, non-destructive method for monitoring the efficiency of each coupling step, a feature we will explore in detail.

The Synthesis Cycle: The DMT Group in Action

The automated synthesis process is a four-step cycle that is repeated for each nucleotide added to the chain. The DMT group is central to the first and most critical step.

Synthesis_Cycle cluster_0 Automated Oligonucleotide Synthesis Cycle Detritylation Step 1: Detritylation (Deblocking) Coupling Step 2: Coupling Detritylation->Coupling Exposes 5'-OH group Capping Step 3: Capping Coupling->Capping Adds next base Oxidation Step 4: Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Detritylation Stabilizes P(III) to P(V) for next cycle

Fig 1. The four-step phosphoramidite oligonucleotide synthesis cycle.
  • Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMT group from the nucleoside anchored to the solid support. A solution of a weak acid, typically 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM), is passed through the synthesis column.[2] This quantitatively cleaves the DMT ether, liberating the trityl cation and exposing the reactive 5'-hydroxyl group.

  • Coupling: The next nucleoside, in the form of a phosphoramidite monomer (which itself is protected at the 5'-position with a DMT group), is activated by a reagent like tetrazole or a derivative and delivered to the column. The now-free 5'-hydroxyl of the support-bound chain attacks the activated phosphoramidite, forming a new phosphite triester linkage.[7]

  • Capping: The coupling reaction is highly efficient but not perfect (typically >99%). To prevent the small fraction of unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would create undesirable deletion mutations (n-1 sequences), they are permanently blocked or "capped."[4] This is achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.

  • Oxidation: The newly formed internucleotide phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step.[4] Therefore, it is oxidized to a more stable pentavalent phosphotriester (P(V)) using a solution of iodine in a water/pyridine/THF mixture.[2]

Following oxidation, the cycle returns to Step 1 for the removal of the DMT group from the newly added nucleotide, initiating the next round of chain elongation.[2]

The Mechanism and Kinetics of Detritylation

A deep understanding of the detritylation step is critical for process optimization and troubleshooting. The reaction proceeds via an acid-catalyzed cleavage of the 5'-O-DMT ether bond.

Fig 2. Mechanism of acid-catalyzed detritylation.

The reaction is initiated by the protonation of the ether oxygen by the acid (DCA or TCA). This converts the hydroxyl group into a good leaving group. The subsequent, rate-determining step is the cleavage of the C-O bond, which releases the free 5'-hydroxyl on the oligonucleotide and the resonance-stabilized DMT carbocation.[7]

Choice of Acid: A Critical Process Parameter

The choice of acid for detritylation represents a crucial balance between reaction speed and the preservation of oligonucleotide integrity.[6]

ParameterTrichloroacetic Acid (TCA)Dichloroacetic Acid (DCA)
pKa ~0.7[8]~1.5[8][9]
Reaction Rate Very Fast[2]Slower than TCA[8]
Risk of Depurination Higher. The strong acidity can protonate the N7 of purines (A, G), leading to cleavage of the N-glycosidic bond.[8]Lower. The milder acidity significantly reduces the rate of depurination.[2][8]
Typical Use Standard synthesis of short to medium-length DNA oligos.Synthesis of long oligonucleotides (>75 bases), sequences rich in purines, or acid-sensitive modified nucleosides.[2][8]
Concentration 3% (w/v) in DCM[6]3% (v/v) in DCM[6]

Expert Insight: For routine synthesis of standard DNA up to ~50 bases, TCA offers the advantage of speed, minimizing overall cycle time. However, for any long-mer synthesis or sequences containing sensitive bases, switching to DCA is a non-negotiable quality decision. The marginal increase in cycle time is a small price to pay for the significant reduction in depurination-induced failure sequences.[8] Studies have shown that optimizing acid delivery time is critical; even with TCA, contact times as short as 10-20 seconds can be sufficient, minimizing acid exposure without compromising yield.[2][10]

A Self-Validating System: The DMT Cation Assay

The most elegant aspect of DMT chemistry is its dual role as a protecting group and a real-time process analytical technology (PAT) tool. The quantitative release of the orange DMT cation at each detritylation step allows for the precise measurement of stepwise coupling efficiency (SCE).[11]

Experimental Protocol: Quantitative DMT Cation Assay

This protocol describes the online spectrophotometric measurement of DMT cation release to determine coupling efficiency.

Objective: To determine the yield of each coupling step during an automated synthesis run.

Methodology:

  • Collection: The synthesizer is programmed to divert the acidic effluent from the detritylation step of each cycle into a separate collection vessel or directly through a flow-through spectrophotometer.

  • Dilution (if offline): If collected in a vial, the effluent is diluted to a known, fixed volume with a suitable acidic solution (e.g., 0.1 M p-toluenesulfonic acid in acetonitrile) to stabilize the cation and ensure it is within the linear range of the spectrophotometer.[6]

  • Measurement: The absorbance of the solution is measured at the λmax of the DMT cation, typically 495-498 nm.[6][11] The instrument is blanked against the dilution solvent.

  • Calculation:

    • The molar amount of DMT cation released in cycle n (molesₙ) is calculated using the Beer-Lambert law (A = εbc), where A is the measured absorbance, ε is the molar extinction coefficient of the DMT cation (~76,000 L mol⁻¹ cm⁻¹), b is the path length of the cuvette, and c is the concentration.

    • The Stepwise Coupling Efficiency (SCE) for cycle n is calculated as: SCEₙ (%) = (molesₙ / molesₙ₋₁) x 100

    • The Overall Yield (OY) for a full-length N-mer oligonucleotide can be estimated from the average SCE: OY (%) = (Average SCE)⁽ᴺ⁻¹⁾ x 100

Trustworthiness: This assay provides an immediate, cycle-by-cycle validation of synthesis performance. A sudden drop in absorbance indicates a failure in the preceding coupling step, alerting the operator to potential issues with reagents (e.g., a bad phosphoramidite vial, wet solvent) or instrument mechanics.[11] Maintaining an SCE of >99% is critical for producing a high yield of full-length product, especially for long oligonucleotides.

Troubleshooting and Advanced Considerations

Incomplete Detritylation: This leads to the most common failure sequence, the n-1 deletion. It can be caused by insufficient acid delivery (clogged lines), expired deblocking solution, or complex interactions where the acid binds strongly to the growing oligonucleotide chain, depleting the free acid concentration, especially in large-scale synthesis.[12][13] Increasing acid concentration or contact time can resolve this, but must be balanced against the risk of depurination.[13]

Premature Detritylation: Accidental loss of the DMT group can occur if the oligo is dried down from a slightly acidic solution post-synthesis. This is a major issue for "Trityl-On" purification strategies. To prevent this, the solution should be kept basic, for example, by adding a non-volatile base like Tris before drying, or by converting the oligo to a stable sodium salt.[14][15]

MMT vs. DMT: The Monomethoxytrityl (MMT) group is less acid-labile than DMT. It is not typically used for the main synthesis cycle but is often employed for protecting the primary amino group on 5'-amino-modifiers. Its increased stability allows the DMT groups on the nucleobases to be removed during the synthesis while the MMT group on the modifier remains intact until a stronger or longer acid treatment is applied post-synthesis.[16][17]

Conclusion

The 4,4'-Dimethoxytrityl group is far more than a simple protecting group; it is the cornerstone of modern automated oligonucleotide synthesis. Its exquisitely tuned acid lability provides the precise control necessary for stepwise chain elongation, while its unique spectroscopic properties transform it into an invaluable in-process diagnostic tool. By understanding the intricate chemistry of the DMT group—the mechanism of its cleavage, the kinetics that govern the reaction, and the side reactions that must be mitigated—researchers and developers can optimize synthesis protocols, troubleshoot failures with scientific rigor, and ultimately ensure the highest possible quality of synthetic nucleic acids for demanding applications in research, diagnostics, and therapeutics.

References

  • ATDBio Ltd. (n.d.). Solid-phase oligonucleotide synthesis. Nucleic Acids Book. [Link]

  • Wikipedia. (2025, May 25). Dimethoxytrityl. [Link]

  • Modern Synthesis. (2021, October 26). Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4,4'-Dimethoxytrityl Chloride in Research. [Link]

  • Berner, S., Mühlegger, K., & Krotz, H. (1997). Acid binding and detritylation during oligonucleotide synthesis. Nucleic Acids Research, 25(3), 553–557. [Link]

  • Biotage. (2022). Solid Phase Oligonucleotide Synthesis. [Link]

  • Oxford Academic. (n.d.). Acid Binding and Detritylation During Oligonucleotide Synthesis. [Link]

  • Khanal, A., et al. (2024). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). 4,4′-Dimethoxytrityl and 4,4′,4″-trimethoxytrityl as protecting groups for amino functions; selectivity for primary amino groups and application in 15N-labelling. [Link]

  • Glen Research. (n.d.). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Report 13.13. [Link]

  • Seio, K., Utagawa, E., & Sekine, M. (2002). A new protecting group for 5'-hydroxyl function of nucleotides in oligonucleotide synthesis without acid treatment utilizing unique properties of tritylthio group. Nucleic Acids Research Supplement, (2), 27–28. [Link]

  • PubMed. (2024, August 9). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap. [Link]

  • Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2. [Link]

  • ResearchGate. (2024, September 17). I would like to know why dmt protection is 5'OH specific?[Link]

  • Wikipedia. (n.d.). Oligonucleotide synthesis. [Link]

  • ResearchGate. (2008, November 6). The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. [Link]

  • Glen Research. (n.d.). Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Glen Report 21.1. [Link]

  • Septak, M. (1996). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research, 24(15), 3053–3058. [Link]

  • emp BIOTECH. (n.d.). Oligonucleotide Synthesis Reagents. [Link]

  • ResearchGate. (2008, August 7). Controlled Detritylation of Antisense Oligonucleotides. [Link]

  • Zhang, X., & Gaffney, B. L. (2014). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. Current Protocols in Nucleic Acid Chemistry, 58, 2.45.1–2.45.10. [Link]

  • Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. [Link]

  • Coull, J. M., Weith, H. L., & Matteucci, M. H. (1986). The synthesis of oligonucleotides containing a primary amino group at the 5'-terminus. Nucleic Acids Research, 14(18), 7259–7276. [Link]

  • Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. [Link]

  • Glen Research. (2024, November 12). Technical Note: Preventing Detritylation During RNA Deprotection. Glen Report 36.2. [Link]

  • ResearchGate. (n.d.). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. [Link]

  • Ravikumar, V. T., Krotz, A. H., & Cole, D. L. (1998). Further Optimization of Detritylation in Solid-Phase Oligodeoxyribonucleotide Synthesis. Nucleosides and Nucleotides, 17(1-3), 11-16. [Link]

  • Le-Nguyen, D., et al. (2019). Perspectives on the Designation of Oligonucleotide Starting Materials. Organic Process Research & Development, 23(10), 2138-2151. [Link]

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Exploratory

N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite CAS number and supplier information

An In-depth Technical Guide to N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite This guide provides a comprehensive technical overview of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite, a critical building bl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

This guide provides a comprehensive technical overview of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite, a critical building block in the synthesis of phosphorodiamidate morpholino oligomers (PMOs). PMOs are synthetic nucleic acid analogs that have gained significant traction in research and therapeutic applications, most notably as antisense oligonucleotides for modulating gene expression.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals who utilize or are planning to utilize morpholino-based chemistries.

Section 1: Chemical Identity and Properties

Precise identification is paramount for ensuring the correct application and reproducibility of results. The subject of this guide is the adenosine monomer used in PMO synthesis, featuring key protecting groups: a Trityl group on the morpholino nitrogen, a benzoyl group on the exocyclic amine of the adenine base, and a reactive phosphoramidite moiety for chain elongation.

Table 1: Chemical Identifiers

AttributeValue
Full Chemical Name N-(9-((2R,6S)-6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)methyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide
Common Synonyms N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite, Morpholino A Phosphoramidite
CAS Number 2434795-08-9[5][6]
Molecular Formula C45H49N8O4P[6]
Molecular Weight 796.90 g/mol [6]
Chemical Structure Diagram

The structure below illustrates the key functional groups: the morpholino scaffold, the trityl (Tr) protecting group on the ring nitrogen, the benzoyl (Bz) protecting group on the adenine base, and the 5'-O-phosphoramidite group, which is activated for coupling.

G N1 N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite N_morph N C1_morph CH N_morph->C1_morph C2_morph CH2 N_morph->C2_morph Trityl Trityl N_morph->Trityl Ring Protection O_morph O C3_morph CH O_morph->C3_morph C1_morph->O_morph Adenine Adenine(Bz) C1_morph->Adenine Base C4_morph CH2 C3_morph->C4_morph Phosphoramidite 5'-O-Phosphoramidite C3_morph->Phosphoramidite Coupling Moiety C4_morph->N_morph

Caption: Chemical structure of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite.

Section 2: Quality Specifications and Control

The success of oligonucleotide synthesis is critically dependent on the purity and stability of the phosphoramidite monomers.[7] High-quality reagents ensure high coupling efficiencies and minimize failure sequences, which are often difficult to remove during purification.

Table 2: Typical Quality Control Specifications

ParameterSpecificationRationale
Appearance White to off-white solid/foamIndicates lack of colored impurities or degradation products.
Purity (by ³¹P NMR) ≥ 98%Ensures the primary species is the active phosphoramidite, minimizing side reactions.
Purity (by HPLC) ≥ 97%[6]Confirms identity and quantifies non-phosphorus-containing impurities.
Identity (by ¹H NMR) Conforms to structureVerifies the correct chemical structure and the presence of all protecting groups.
Solubility Soluble in anhydrous Acetonitrile (ACN), DMSO, Chloroform[6]Essential for proper dissolution and delivery on automated synthesizers.

Expert Insight: The phosphorus (III) center in a phosphoramidite is highly susceptible to oxidation and hydrolysis. Therefore, ³¹P NMR is the most direct and critical QC method to assess the reagent's integrity. A clean singlet in the expected chemical shift range is a hallmark of a high-quality amidite.

Section 3: Application in Morpholino Oligonucleotide Synthesis

This phosphoramidite is a fundamental component for introducing adenine bases into a growing PMO chain during solid-phase synthesis. The overall process is a cycle of chemical reactions performed on a solid support.[3][8]

The PMO Synthesis Cycle

The synthesis of PMOs is a cyclical process involving four main steps for each monomer addition. The Trityl group on the morpholino nitrogen serves as a temporary protecting group, which is removed at the beginning of each cycle to allow for chain elongation.

PMO_Synthesis_Cycle cluster_workflow Solid-Phase PMO Synthesis Workflow Start Start with Solid Support (Free Amine) Coupling 1. Coupling Add activated Morpholino-A Phosphoramidite Start->Coupling Capping 2. Capping (Optional) Acetylate unreacted amines Coupling->Capping Oxidation 3. Oxidation Convert P(III) to P(V) linkage Capping->Oxidation Deblocking 4. Deblocking (Detritylation) Remove Trityl group with acid Oxidation->Deblocking Repeat Repeat Cycle for Next Monomer Deblocking->Repeat Repeat->Coupling Add next monomer End Final Cleavage & Deprotection Repeat->End Final monomer added

Caption: The four-step cycle for solid-phase synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs).

Detailed Protocol: The Coupling Step

The coupling step is where the N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite is incorporated into the growing oligonucleotide chain. This protocol assumes the use of an automated DNA/RNA synthesizer adapted for morpholino chemistry.

Materials:

  • N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

  • Anhydrous acetonitrile (ACN), <30 ppm H₂O

  • Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in ACN)[8]

  • Solid support with the nascent PMO chain (post-detritylation, with a free secondary amine)

Procedure:

  • Reagent Preparation:

    • Allow the solid phosphoramidite to warm to room temperature in a desiccator before opening to prevent moisture condensation.[9]

    • Under an inert argon or nitrogen atmosphere, dissolve the phosphoramidite in anhydrous ACN to the desired concentration (typically 0.1 M).[9] Gently swirl to dissolve; do not shake vigorously.

    • Install the phosphoramidite solution on a designated port on the synthesizer.

  • Activation and Delivery:

    • The synthesizer will simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column containing the solid support.

    • Causality: The activator, a mild acid, protonates the diisopropylamino group of the phosphoramidite, transforming it into a highly reactive phosphitylating agent.

  • Coupling Reaction:

    • The activated phosphoramidite rapidly reacts with the free secondary amine on the 5'-end of the growing PMO chain.

    • This forms a phosphorodiamidite linkage, extending the chain by one monomer.

    • The reaction is typically allowed to proceed for 2-5 minutes to ensure high coupling efficiency.

  • Wash:

    • Following the coupling step, the column is thoroughly washed with anhydrous ACN to remove any unreacted phosphoramidite and activator before proceeding to the next step in the cycle (capping or oxidation).

Section 4: Handling and Storage Protocols

Phosphoramidites are sensitive reagents, and their stability is paramount for successful synthesis.[7][10][11] Improper handling is a common cause of failed or low-yield oligonucleotide synthesis.[7]

Key Recommendations:

  • Solid Storage: Store the solid phosphoramidite at -20°C under an inert atmosphere (argon or nitrogen) in a desiccated environment.[6][9] Under these conditions, the product is typically stable for at least one year.[9]

  • Solution Stability: Once dissolved in acetonitrile, the phosphoramidite's stability decreases. It is highly recommended to use solutions within 48 hours for best results.[9] Store any unused solution at 4°C under an inert atmosphere.

  • Handling: Always use dry, clean techniques.[9] Ensure all glassware and syringes are oven-dried and cooled in a desiccator.[9] Use anhydrous grade solvents exclusively. When handling the solid, allow the vial to equilibrate to room temperature before opening to prevent moisture from condensing on the cold powder.

Section 5: Commercial Availability

This specialized phosphoramidite is available from several reputable suppliers that cater to the biotechnology and pharmaceutical research markets.

Table 3: Supplier Information

SupplierWebsite
BroadPharm
MedChemExpress
Cayman Chemical
Pannacean[Link]
Creative Biogene

Disclaimer: This list is not exhaustive and does not constitute an endorsement. Researchers should perform their own due diligence when selecting a supplier.

References

  • An In-Depth Technical Guide to the Handling and Storage of Alkyne-Modified Phosphoramidites. Benchchem.
  • Fully automated fast-flow synthesis of antisense phosphorodiamid
  • Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers.
  • Synthesis and Delivery of Phosphorodiamidatemorpholino Oligonucleotides. Morressier.
  • Method of synthesis of morpholino oligomers.
  • Phosphorodiamidate Morpholino Oligomers Synthesis Service.
  • Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Amerigo Scientific.
  • N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite, 2434795-08-9. BroadPharm.
  • Nucleoside phosphoramidite. Wikipedia.
  • Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Altern
  • Phosphoramidite Chemistry. Eurofins Genomics.
  • N-Trityl-N6-benzoyl-morpholino-A-7'-O-phosphoramidite. Pannacean (Henan) Medicine Science Technologies, Ltd.

Sources

Foundational

A Technical Guide to the Solubility of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite in Acetonitrile

This guide provides an in-depth analysis of the solubility characteristics of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite, a critical building block in the synthesis of phosphorodiamidate morpholino oligonucleo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite, a critical building block in the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs). PMOs are a class of antisense therapeutics that have garnered significant attention, with several approved by the FDA for treating genetic disorders like Duchenne Muscular Dystrophy.[1] The successful synthesis of high-quality PMOs is fundamentally dependent on the proper preparation of the phosphoramidite monomers in solution, where solubility and stability are paramount. This document offers field-proven insights and detailed protocols for researchers, scientists, and drug development professionals working with these specialized reagents.

Understanding the Molecule: Physicochemical Drivers of Solubility

The solubility of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite in acetonitrile is governed by a balance of competing structural features. Acetonitrile (CH₃CN) is a polar aprotic solvent, favored in oligonucleotide synthesis for its ability to dissolve most reagents while being non-reactive with the phosphoramidite group under anhydrous conditions.[2]

However, the morpholino amidite itself possesses large, nonpolar (lipophilic) protecting groups:

  • N-Trityl (Tr): A bulky triphenylmethyl group that provides significant steric hindrance and hydrophobic character.

  • N6-benzoyl (Bz): An aromatic acyl group that also contributes to the molecule's nonpolar nature.

These groups are essential for protecting reactive sites during synthesis but present a challenge for dissolution in moderately polar solvents like acetonitrile. Experience shows that while most standard nucleoside phosphoramidites are readily soluble in acetonitrile, highly modified or lipophilic versions require more stringent conditions and may exhibit limited solubility.[3]

cluster_Molecule N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite cluster_Solvent Solvent Environment Molecule Core Morpholino-Adenine Structure Trityl Large, Lipophilic Trityl Group Trityl->Molecule attached to Acetonitrile Acetonitrile (CH3CN) Moderately Polar Trityl->Acetonitrile Poor Interaction (Limits Solubility) Benzoyl Lipophilic Benzoyl Group Benzoyl->Molecule attached to Benzoyl->Acetonitrile Poor Interaction (Limits Solubility) Phosphoramidite Polar, Reactive Phosphoramidite Group Phosphoramidite->Molecule attached to Phosphoramidite->Acetonitrile Favorable Interaction (Promotes Solubility)

Caption: Key structural features influencing solubility.

Quantitative Solubility and Stability Insights

Direct, quantitative solubility limits (e.g., mg/mL) for this specific morpholino amidite are not widely published in standard literature. However, empirical data from synthesis studies provide critical working parameters and observations. Research into PMO synthesis has shown that trityl-protected morpholino monomers, including the N-Bz-A variant, exhibit poor solubility in acetonitrile.[4]

One study specifically noted that while a 0.05 M concentration in acetonitrile could be achieved, precipitation was observed when the solution was purged with argon .[4] This phenomenon is significant. Purging with an inert gas like argon is standard practice to remove dissolved oxygen and moisture, but the decrease in temperature caused by the bubbling gas (Joule-Thomson effect) can be sufficient to crash out a poorly soluble compound from a near-saturated solution. This indicates that 0.05 M is likely near the practical solubility limit under typical laboratory conditions.

Furthermore, the stability of any phosphoramidite in solution is finite. The primary degradation pathway is hydrolysis, which is catalyzed by water and any acidic impurities.[5] While this specific morpholino amidite was found to be more stable in acetonitrile compared to other solvents like DMF, its poor solubility remains the primary practical challenge.[4]

ParameterObservation / Recommended ValueSource
Solvent Anhydrous Acetonitrile (DNA Synthesis Grade)[3][4]
Water Content < 30 ppm, ideally < 10 ppm[3]
Working Concentration ≤ 0.05 M (Precipitation observed above this)[4]
Solution Stability Prepare fresh for each synthesis run for best results.[4]
Alternative Solvents Dichloromethane (DCM) may be required for highly lipophilic amidites, but check synthesizer compatibility.[3]

The Self-Validating Protocol for Solution Preparation

The following protocol is designed as a self-validating system. Each step includes a rationale and a checkpoint to ensure the integrity of the final solution before it is committed to an expensive oligonucleotide synthesis run.

G prep prep action action qc qc output output fail fail start Start: Reagent & Glassware Prep step1 1. Equilibrate Amidite to RT (Rationale: Prevents condensation) start->step1 step2 2. Add Anhydrous Acetonitrile via Syringe (Rationale: Minimizes atmospheric exposure) step1->step2 step3 3. Mix Gently (Vortex/Invert, avoid sonication) (Rationale: Prevents mechanical shearing) step2->step3 qc1 Visual Check 1: Is solution clear & colorless? step3->qc1 step4 4. Add Activated Molecular Sieves (Optional) (Rationale: Final drying step) qc1->step4 Yes fail_node Troubleshoot: - Check solvent water content - Consider lower concentration - Perform small-scale test qc1->fail_node No step5 5. Allow to Stand (if sieves used) (Rationale: Ensures complete water removal) step4->step5 qc2 Visual Check 2: Any particulates or haze? step5->qc2 pass Solution Ready for Synthesizer qc2->pass No qc2->fail_node Yes

References

Protocols & Analytical Methods

Method

Protocol for automated synthesis of PMOs using N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

Application Note & Protocol Topic: Automated Solid-Phase Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs) Using N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite Abstract Phosphorodiamidate Morpholino Olig...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Automated Solid-Phase Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs) Using N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

Abstract

Phosphorodiamidate Morpholino Oligomers (PMOs) represent a premier class of antisense oligonucleotides, distinguished by their unique, uncharged morpholino backbone which confers high nuclease resistance and specificity.[1][2] Their therapeutic success, highlighted by several FDA-approved drugs for Duchenne muscular dystrophy, has driven the need for accessible and efficient synthesis methods.[3][4][5] This application note provides a detailed protocol for the automated solid-phase synthesis of PMOs using a modern phosphoramidite (P(III)) chemistry platform. We focus on the incorporation of the N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite monomer, detailing the synthesis cycle, post-synthesis processing, and quality control procedures. The aim is to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology adaptable to standard DNA/RNA synthesizers.[6]

Introduction to Phosphorodiamidate Morpholino Oligomers (PMOs)

PMOs are synthetic nucleic acid analogs where the canonical ribose or deoxyribose sugar is replaced by a six-membered morpholine ring.[1][5] These rings are interconnected by a neutral phosphorodiamidate linkage instead of the anionic phosphodiester bond found in DNA and RNA.[1][2] This fundamental structural alteration imparts several advantageous properties:

  • Nuclease Resistance: The unnatural backbone is completely resistant to degradation by cellular nucleases, leading to a significantly longer half-life in biological systems.[1]

  • High Specificity: PMOs bind to complementary RNA sequences with high affinity and specificity via Watson-Crick base pairing.

  • Steric Blocking Mechanism: Unlike some antisense modalities, PMOs do not activate RNase H.[1] Instead, they function via a steric-blocking mechanism, physically obstructing ribosome assembly, splice-directing machinery, or other protein-RNA interactions to modulate gene expression.[5][7]

These characteristics make PMOs powerful tools for reverse genetics and have led to their successful development as therapeutics.[5][8][9] The automation of their synthesis on standard platforms democratizes access to these molecules, facilitating rapid prototyping and development of new PMO-based therapies.[3][8]

Principles of PMO Synthesis Chemistry

The protocol described herein utilizes a P(III) phosphoramidite approach, which is highly compatible with automated DNA/RNA synthesizers and offers significant advantages in efficiency and monomer stability over older P(V) chlorophosphoramidate methods.[1][6] The synthesis proceeds in a 5' to 3' direction, which is the reverse of standard DNA/RNA synthesis.[1]

The Monomer: N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

The successful synthesis of a high-quality PMO is critically dependent on the design of its building blocks. The specified adenine monomer possesses three key features:

  • N-Trityl (Tr) Group: This bulky group protects the secondary amine on the morpholine ring. Its primary role is to prevent unintended reactions during the coupling step. The trityl group is highly acid-labile and is removed at the beginning of each synthesis cycle to expose the amine for the next monomer addition.[3][4]

  • N6-Benzoyl (Bz) Group: This acyl group protects the exocyclic amine on the adenine nucleobase. This prevents side reactions during the synthesis, particularly during the phosphoramidite activation and coupling steps. The benzoyl group is stable to the acidic conditions of detritylation but is readily removed during the final basic cleavage and deprotection step.[6][10]

  • 5'-O-Phosphoramidite: This is the reactive P(III) moiety. In the presence of an activator, it couples with the free secondary amine of the growing PMO chain on the solid support to form a phosphite triester intermediate, which is subsequently oxidized to the final, stable phosphorodiamidate linkage.[1][11]

The Solid-Phase Synthesis Cycle

Automated PMO synthesis is a cyclical process where each cycle adds one monomer to the growing chain. The chain is assembled on a solid support, typically Controlled Pore Glass (CPG), which allows for easy washing and reagent changes.[6][12] A complete cycle consists of four main steps: Deblocking, Neutralization, Coupling/Oxidation, and Capping.

PMO_Synthesis_Cycle cluster_0 Automated Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Neutralization 2. Neutralization Deblocking->Neutralization Exposes N-H Coupling 3. Coupling & Oxidation Neutralization->Coupling Prepares for coupling Capping 4. Capping (Optional) Coupling->Capping Forms P(V) linkage Capping->Deblocking Terminates failures

Caption: The four-step automated PMO synthesis cycle.

Materials and Reagents

Proper preparation and handling of all reagents are critical for successful synthesis. All solvents and liquid reagents should be anhydrous and handled under an inert atmosphere (e.g., Argon).

Component Description & Recommended Reagent Purpose
Monomers N-Trityl protected, base-protected 5'-O-phosphoramidite morpholino monomers (A(Bz), C(Bz), G(dmf), T). 0.1 M in anhydrous Acetonitrile.Building blocks for the PMO chain.
Solid Support Controlled Pore Glass (CPG) functionalized with the first morpholino nucleoside via a cleavable linker.Solid phase anchor for synthesis.[6]
Deblocking Solution 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) OR 2% 3-Cyanopyridine-methanesulfonic acid salt (3-CYPMSA) in DCM/THF.[11]Removes the N-Trityl protecting group.
Neutralization Solution 20% Diisopropylethylamine (DIPEA) in THF.[11]Neutralizes residual acid post-deblocking.
Activator 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile.Activates the phosphoramidite for coupling.[1][4]
Oxidizing Solution Solution A: Iodine (I₂) in THF. Solution B: N,N-Dimethylamine in THF. Mixed in-line.Oxidizes the P(III) linkage to the stable P(V) phosphorodiamidate.
Capping Solution Cap A: Acetic Anhydride in THF/Lutidine. Cap B: 16% N-Methylimidazole in THF.Terminates unreacted chains (failure sequences).[13]
Wash Solvent Anhydrous Acetonitrile (ACN).Washes away excess reagents between steps.
Cleavage & Deprotection Concentrated Ammonium Hydroxide (28-30%).Cleaves the PMO from the CPG support and removes base protecting groups (e.g., Benzoyl).[10][14][15]

Instrumentation

  • Oligonucleotide Synthesizer: A standard automated DNA/RNA synthesizer capable of delivering the specified reagents.

  • Purification System: A High-Performance Liquid Chromatography (HPLC) system equipped with a reverse-phase column (e.g., C18) and a UV detector.[16]

  • Analysis Equipment: An HPLC system for analytical purity checks and a Mass Spectrometer (LC-MS or MALDI-TOF) for identity confirmation.[17][18][19]

Detailed Synthesis Protocol

This protocol outlines the complete workflow from pre-synthesis setup to the final, deprotected oligomer.

Pre-Synthesis Preparation
  • Reagent Preparation: Prepare all solutions as described in the table above under anhydrous conditions. Install bottles on the synthesizer and prime all lines to ensure bubble-free delivery.

  • Sequence Programming: Enter the desired PMO sequence into the synthesizer software. Ensure the synthesis direction is set to 5' -> 3'.

  • Column Installation: Install the synthesis column containing the first nucleoside linked to the CPG support.

Automated Synthesis Cycle Parameters

The following table provides typical timings for a synthesis cycle. These may require optimization based on the specific synthesizer model and scale.

Step Reagent Duration (seconds) Rationale
1. WashAcetonitrile60Prepares the column for the cycle.
2. Deblocking Deblocking Solution120Removes the N-Trityl group from the support-bound chain.
3. WashAcetonitrile90Removes excess acid and the cleaved trityl group.
4. Neutralization Neutralization Solution60Ensures the morpholino amine is deprotonated and reactive.[11]
5. WashAcetonitrile90Removes excess base.
6. Coupling/Oxidation Monomer + Activator, followed by Oxidizing Solution300 - 600The key bond-forming step. The phosphoramidite is activated and couples to the chain, followed by in-situ oxidation to form the stable P(V) linkage.[1][6]
7. Capping (Optional)Capping Solutions A & B45Acetylates any unreacted N-H groups to prevent the formation of n-1 deletion mutants.[13]
8. WashAcetonitrile90Clears all reagents before starting the next cycle.

The cycle is repeated until the full-length PMO is synthesized.

Post-Synthesis Cleavage and Deprotection

This procedure cleaves the PMO from the solid support and removes the N-benzoyl protecting groups from the adenine bases.

  • Column Removal: Once the synthesis is complete, remove the column from the synthesizer and carefully transfer the CPG support to a 2 mL screw-cap vial.

  • Ammonia Treatment: Add 1.5 mL of concentrated ammonium hydroxide to the vial. Seal the vial tightly.

  • Incubation: Place the vial in a heating block or oven at 55-60°C for 12-16 hours. This step performs both cleavage from the support and deprotection of the nucleobases.[10][14]

  • Cooling & Filtration: Allow the vial to cool completely to room temperature. Carefully uncap the vial in a fume hood. Filter the ammonia solution using a syringe filter to separate the CPG solid support from the supernatant containing the crude PMO.

  • Evaporation: Dry the collected supernatant to a pellet using a vacuum concentrator (e.g., SpeedVac). The crude PMO is now ready for purification.

Monomer_Coupling cluster_workflow Monomer Addition Workflow cluster_reaction Coupling & Oxidation Monomer Incoming Monomer (N-Trityl-A(Bz)-Phosphoramidite) Activator Activator (ETT) Support Growing Chain on Support (Free N-H group) Oxidizer Oxidizer (I₂ + Amine) Activator->Oxidizer Forms P(III) intermediate Dimer Elongated Chain (N-Trityl Protected; P(V) Linkage) Oxidizer->Dimer Forms stable P(V) linkage

Caption: Schematic of the coupling and oxidation steps.

Purification and Quality Control

Purification by Reverse-Phase HPLC

Crude PMOs are best purified by reverse-phase HPLC, which separates the full-length product from shorter failure sequences.

  • Resuspend: Dissolve the dried crude PMO pellet in an appropriate volume of mobile phase A (e.g., 500 µL).

  • Injection: Inject the sample onto a C18 HPLC column.

  • Elution: Elute the PMO using a gradient of acetonitrile in an aqueous buffer.

Example HPLC Gradient:

Time (min) % Mobile Phase A (e.g., 50 mM TEAA) % Mobile Phase B (Acetonitrile)
0955
5955
356040
40595
45595
50955
  • Fraction Collection: Collect the major peak corresponding to the full-length product.

  • Desalting & Drying: Desalt the collected fraction if necessary and dry to a final pellet.

Quality Control
  • Purity Analysis: Re-inject a small portion of the purified product onto an analytical HPLC column to assess purity, which should typically be >90%.

  • Identity Confirmation: Determine the molecular weight of the purified product using LC-MS or MALDI-TOF mass spectrometry.[17][18] The observed mass should match the calculated theoretical mass of the desired PMO sequence.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency - Inactive activator or monomer.- Insufficient coupling time.- Incomplete deblocking or neutralization.- Use freshly prepared, anhydrous reagents.- Increase coupling/activation time.- Check efficiency of deblocking and neutralization steps.
Presence of (n-1) Deletion Impurities - Inefficient coupling.- Failure to use a capping step.- Optimize coupling conditions.- Implement the capping step in the synthesis cycle to terminate failure sequences.[13]
Incomplete Deprotection - Old ammonium hydroxide solution.- Insufficient incubation time or temperature.- Use fresh, concentrated ammonium hydroxide.- Ensure incubation is at 55-60°C for at least 12 hours.[14][15]
Broad or Tailing HPLC Peaks - PMO aggregation.- Poor solubility.- Add a small amount of organic solvent (e.g., DMSO) to the sample before injection.- Heat the sample briefly before injection.

Conclusion

The automated phosphoramidite-based synthesis of PMOs provides a reliable, efficient, and scalable method for producing these therapeutically important molecules. By utilizing high-quality monomers like N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite and adhering to a well-defined protocol for synthesis, deprotection, and purification, researchers can consistently obtain high-purity PMOs suitable for a wide range of biological and preclinical applications. This standardized approach accelerates research and development in the field of antisense therapeutics.

References

  • Abes, S., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. National Institutes of Health (NIH).
  • Ghosh, U., et al. (2023). Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras. Current Protocols. Available at: [Link]

  • Li, C., et al. (2021). Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers. Nature Communications. Available at: [Link]

  • Kundu, J., et al. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. The Journal of Organic Chemistry. Available at: [Link]

  • Boutorine, A. S., et al. (2015). Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pentelute, B. L., et al. (2020). Automated Fast-Flow Synthesis of Antisense Phosphorodiamidate Morpholino Oligomers. ChemRxiv. Available at: [Link]

  • Ghosh, U., et al. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. ChemRxiv. Available at: [Link]

  • Sinha, S., et al. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. ChemRxiv. Available at: [Link]

  • Gene Tools, LLC. (2020). Automated Fast-Flow Synthesis of Antisense Phosphorodiamidate Morpholino Oligomers. Gene Tools Website. Available at: [Link]

  • Li, C., et al. (2020). Automated Fast-Flow Synthesis of Antisense Phosphorodiamidate Morpholino Oligomers. ChemRxiv. Available at: [Link]

  • Gilar, M., et al. (2022). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Sinha, S., et al. (2023). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. ChemRxiv. Available at: [Link]

  • Gilar, M., et al. (2022). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. (2023). Optimization of the protecting groups and reduction conditions. ResearchGate Publication. Available at: [Link]

  • Summerton, J. E., et al. (2011). Synthesis of morpholino oligomers using doubly protected guanine morpholino subunits. Google Patents.
  • ResearchGate. (2023). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides (PMOs) Using Staudinger Reduction as a Deblocking Condition. ResearchGate Publication. Available at: [Link]

  • Wada, T., et al. (2023). Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ly, D. H., et al. (2021). Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. (2022). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. ResearchGate Publication. Available at: [Link]

  • Gene Tools, LLC. Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Gene Tools Website. Available at: [Link]

  • Ghosh, U., et al. (2024). A Unified Phosphoramidite Platform for the Synthesis of Morpholino Oligonucleotides and Diverse Chimeric Backbones. Journal of the American Chemical Society. Available at: [Link]

  • Reeves, M. D. (2008). Synthesis of morpholino oligomers using doubly protected guanine morpholino subunits. SciSpace. Available at: [Link]

  • Fu, D., et al. (2018). Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides. National Institutes of Health (NIH). Available at: [Link]

  • Sierra BioSystems. Cleavage and Deprotection of Oligonucleotides. Sierra BioSystems Technical Note. Available at: [Link]

  • Pace, V., et al. (2022). Synthesis of morpholino nucleosides starting from enantiopure glycidol. RSC Advances. Available at: [Link]

  • Glen Research. Deprotection Guide. Glen Research. Available at: [Link]

  • Glen Research. (2008). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.2. Available at: [Link]

  • Fang, S., et al. (2010). Oligonucleotide synthesis under mild deprotection conditions. National Institutes of Health (NIH). Available at: [Link]

  • Proteome Factory. Separation, purification and enrichment. Proteome Factory Website. Available at: [Link]

  • Organomation. (2024). Preparing Samples for HPLC-MS/MS Analysis. Organomation Blog. Available at: [Link]

  • Laurent, A., et al. (2019). Conception and Synthesis of Sequence‐Coded Morpholinos. Chemistry – A European Journal. Available at: [Link]

  • Wikipedia. Morpholino nucleic acid. Wikipedia. Available at: [Link]

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Application

Solid-phase synthesis of morpholino oligonucleotides with Trityl chemistry

Application Notes & Protocols Topic: High-Fidelity Solid-Phase Synthesis of Morpholino Oligonucleotides Utilizing Trityl Protection Chemistry Abstract: This document provides a comprehensive guide to the solid-phase synt...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Fidelity Solid-Phase Synthesis of Morpholino Oligonucleotides Utilizing Trityl Protection Chemistry

Abstract: This document provides a comprehensive guide to the solid-phase synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs), a class of synthetic nucleic acid analogs renowned for their application in antisense therapy and developmental biology.[1][2][3] We delve into the robust and widely adopted methodology centered on the use of an acid-labile trityl (Tr) protecting group for the secondary amine of the morpholino backbone. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a detailed exposition of the underlying chemical principles, the rationale for procedural choices, and field-proven insights to ensure high-yield, high-purity synthesis of these charge-neutral oligonucleotides.

Foundational Principles: The Synergy of Solid-Phase Synthesis and Trityl Chemistry

Phosphorodiamidate morpholino oligonucleotides are distinguished by their unique backbone, where standard ribose or deoxyribose moieties are replaced by a six-membered morpholine ring, and the native phosphodiester linkages are substituted with uncharged phosphorodiamidate groups.[2][3][4] This architecture confers exceptional stability against nuclease degradation and a high degree of specificity with minimal off-target effects, making PMOs a premier tool for steric-blocking applications.[1][2]

The synthesis of these oligomers is most efficiently performed using solid-phase synthesis (SPS), a technique where the growing oligonucleotide chain is covalently anchored to an insoluble polymer support (e.g., polystyrene resin).[5][6][7] This approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step reduced to a simple filtration and washing process.

Central to the success of SPS for PMOs is the strategic use of protecting groups. The trityl group, a bulky triarylmethyl moiety, serves as the ideal temporary protecting group for the morpholino ring's secondary amine. Its key feature is its lability under acidic conditions, allowing for its quantitative removal without damaging the acid-sensitive phosphorodiamidate linkages or the base-protecting groups.[8][9] This selective deprotection is the linchpin of the synthetic cycle, enabling the stepwise addition of monomers to construct the desired sequence.

The Synthetic Cycle: A Stepwise Elongation Process

The solid-phase synthesis of a PMO is a cyclical process, with each cycle resulting in the addition of a single morpholino monomer to the growing chain. The three core steps of each cycle are: Deprotection (Detritylation) , Coupling , and Capping .[7][10] This iterative process is repeated until the full-length oligomer is assembled.

G cluster_workflow Solid-Phase Synthesis Cycle Start Start with First Monomer Attached to Solid Support Deprotection Step 1: Detritylation (Acidic Removal of Trityl Group) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Step 2: Coupling (Addition of Activated Monomer) Wash1->Coupling Wash2 Wash Coupling->Wash2 Capping Step 3: Capping (Acetylation of Unreacted Amines) Wash2->Capping Wash3 Wash Capping->Wash3 EndCycle Cycle Complete (Repeat for Next Monomer) Wash3->EndCycle EndCycle->Deprotection Next Cycle Cleavage Final Cleavage & Deprotection (Release from Support) EndCycle->Cleavage Final Cycle

Caption: Workflow of the PMO solid-phase synthesis cycle.

Detailed Synthesis Protocol

This protocol outlines the manual synthesis of a PMO sequence on a polystyrene-based solid support. The process can be adapted for automated synthesizers.[11]

Materials and Reagents
ReagentPurposeSupplier Recommendation
Aminomethyl Polystyrene ResinSolid SupportStandard commercial
Trityl-protected Morpholino MonomersBuilding blocks (activated as needed)Commercial source
Dichloromethane (DCM), AnhydrousSolvent for washing and reactionsHigh purity, <50 ppm H₂O
N-Methyl-2-pyrrolidone (NMP), AnhydrousSolvent for couplingHigh purity, <50 ppm H₂O
4-cyanopyridinium trifluoroacetate (CYTFA)Detritylation AgentPrepared fresh or stored dry
N-Ethylmorpholine (NEM)Non-nucleophilic base for couplingRedistilled
5-Ethylthio-1H-tetrazole (ETT)Coupling ActivatorHigh purity
Acetic Anhydride (Ac₂O)Capping AgentReagent grade
N-Methylimidazole (NMI)Capping CatalystRedistilled
Concentrated Aqueous Ammonia (NH₄OH)Cleavage and final deprotectionReagent grade
N,N-DimethylaminodichlorophosphoramidateActivating agent for monomer preparationCommercial source
Experimental Workflow: The Synthesis Cycle

The following steps are performed within a fritted glass reaction vessel equipped for agitation (e.g., orbital shaker or nitrogen bubbling).

Initial Step: Resin Loading The first morpholino subunit is anchored to the aminomethyl polystyrene resin via a suitable linker (e.g., a succinyl linker). This process is typically performed prior to initiating the synthesis cycles and results in a pre-loaded resin ready for elongation.[7]

Step 1: Detritylation (Trityl Group Removal)

  • Rationale: This step exposes the secondary amine on the terminal monomer, making it available for coupling with the next incoming monomer. Incomplete detritylation is a primary cause of N-1 deletion sequence impurities.[8][9]

  • Protocol:

    • Swell the resin in dichloromethane (DCM).

    • Drain the solvent.

    • Add the detritylation solution (e.g., 3% CYTFA in DCM).

    • Agitate the mixture for 2-3 minutes at room temperature. Repeat this step 2-3 times to ensure complete removal. The appearance of a characteristic orange/yellow color from the released trityl cation indicates a successful reaction.

    • Thoroughly wash the resin with DCM to remove all traces of acid and the cleaved trityl group.

Step 2: Coupling (Monomer Addition)

  • Rationale: This is the chain-building step where a new phosphorodiamidate bond is formed. The incoming monomer must be pre-activated to a reactive chlorophosphoramidate species.[4][7][10] The reaction is driven by an activator in the presence of a mild, non-nucleophilic base.

  • Protocol:

    • Prepare the coupling solution immediately before use: Dissolve the activated trityl-protected morpholino monomer (e.g., 3-4 equivalents relative to resin loading), ETT (e.g., 6 equivalents), and NEM (e.g., 6 equivalents) in anhydrous NMP or acetonitrile.[10]

    • Add the coupling solution to the deprotected resin.

    • Agitate for 45-90 minutes at 30-45°C.[12] The optimal time and temperature may vary based on the specific monomer sequence.

    • Drain the coupling solution.

    • Wash the resin thoroughly with NMP and then DCM.

Step 3: Capping (Blocking Unreacted Sites)

  • Rationale: Despite using excess reagents, a small fraction of the terminal amines may fail to couple. Capping acetylates these unreacted amines, rendering them inert in subsequent cycles. This is critical for minimizing deletion impurities (N-1 oligomers) and simplifying final product purification.[7][10]

  • Protocol:

    • Prepare the capping solution: A common formulation is a mixture of acetic anhydride/NMP and N-methylimidazole/NMP.[7]

    • Add the capping solution to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the capping solution.

    • Wash the resin extensively with NMP and DCM to prepare for the next cycle.

Chain Elongation: Repeat Steps 1-3 for each subsequent monomer in the desired sequence.

Final Cleavage and Deprotection
  • Rationale: Once the full-length sequence is assembled, the PMO must be cleaved from the solid support, and the protecting groups on the nucleobases (e.g., benzoyl for A and C, isobutyryl for G) must be removed.

  • Protocol:

    • After the final cycle, wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum.

    • Transfer the resin to a sealed, pressure-rated vial.

    • Add concentrated aqueous ammonia (e.g., 30% NH₄OH).

    • Heat the vial at 55-65°C for 16-24 hours.[7][10]

    • Cool the vial to room temperature.

    • Carefully collect the ammonia solution, which now contains the crude PMO product. Wash the resin with water and combine the washes.

    • Lyophilize the solution to obtain the crude PMO as a white solid.

Purification and Quality Control

Due to their neutral backbone, PMOs require specialized purification methods.[13]

  • Purification: Anion-exchange (AEX) HPLC under basic conditions is a highly effective method.[13] At high pH, the guanine and thymine bases deprotonate, imparting a temporary negative charge that allows for separation on an AEX column. This method can effectively resolve full-length products from shorter, capped sequences.

  • Analysis and Characterization:

    • Mass Spectrometry: MALDI-TOF or ESI-MS is used to confirm the identity and purity of the final product by verifying its molecular weight.

    • HPLC: Analytical AEX or reverse-phase HPLC is used to assess the purity of the final product. Purity levels greater than 90% are typically achievable.[13]

Summary of Synthesis Parameters

StepKey ReagentsTypical DurationPurpose
Detritylation 3% CYTFA in DCM3 x 2 minRemoves the N-trityl group to expose a reactive amine.
Coupling Activated Monomer, ETT, NEM in NMP45-90 minForms the phosphorodiamidate linkage, adding one monomer to the chain.
Capping Acetic Anhydride, NMI in NMP5-10 minPermanently blocks any unreacted amines to prevent deletion sequences.
Cleavage Concentrated Aqueous Ammonia (NH₄OH), Heat16-24 hoursCleaves the PMO from the resin and removes base-protecting groups.

References

  • Gene Tools, LLC. HPLC purification of Morpholino Oligos. [Link]

  • Abramova, T. V., et al. (2014). Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics. Beilstein Journal of Organic Chemistry, 10, 1151-8. [Link]

  • Kundu, J., et al. (2020). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. ChemRxiv. [Link]

  • Reddy, M. V. R., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5434. [Link]

  • Abramova, T. V., et al. (2014). Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics. PubMed. [Link]

  • Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. [Link]

  • Zhang, L., et al. (2000). Synthesis and properties of morpholino chimeric oligonucleotides. Request PDF. [Link]

  • Pousse, B., et al. (2025). Conception and Synthesis of Sequence-Coded Morpholinos. Chemistry – A European Journal. [Link]

  • Summerton, J. (1999). Morpholino antisense oligomers: design, preparation, and properties. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1489(1), 141-158. [Link]

  • Sharma, S., et al. (2024). A Unified Phosphoramidite Platform for the Synthesis of Morpholino Oligonucleotides and Diverse Chimeric Backbones. Journal of the American Chemical Society. [Link]

  • Zhang, Y., et al. (2024). Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides. Chinese Journal of New Drugs. [Link]

  • Amerigo Scientific. Morpholino Oligo Synthesis. [Link]

  • Weller, D. D., et al. (2012). Method of synthesis of morpholino oligomers.
  • Reddy, M. V. R., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. National Center for Biotechnology Information. [Link]

  • Kundu, J., et al. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. The Journal of Organic Chemistry, 87(15), 9466-9478. [Link]

  • Weller, D. D., et al. (2009). Method of synthesis of morpholino oligomers.
  • Kundu, J., et al. (2020). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. SciSpace. [Link]

  • Pattanayak, S., et al. (2023). Synthesis and Biophysical Studies of High Affinity Morpholino Oligomers Containing G-clamp Analogs. ChemRxiv. [Link]

  • Tsurusaki, T., et al. (2023). Deprotection and isolation of 8-mers. ResearchGate. [Link]

  • Kundu, J., et al. (2020). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. Gene Tools. [Link]

  • Ghosh, A., et al. (2024). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. OUCI. [Link]

  • Reddy, M. V. R., et al. (2023). Chemical structure of morpholino oligonucleotides. ResearchGate. [Link]

  • Amblard, F., et al. (2015). Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. ACS Chemical Biology, 10(6), 1508-1515. [Link]

  • Tanguay, R. L., et al. (2011). Gene knockdown by morpholino-modified oligonucleotides in the zebrafish model: applications for developmental toxicology. Methods in Molecular Biology, 772, 215-239. [Link]

Sources

Method

Synthesis of chimeric DNA-PMO oligonucleotides using N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

Introduction: The Power of the Chimera Phosphorodiamidate Morpholino Oligomers (PMOs) represent a significant advancement in antisense technology. Their unique backbone, composed of morpholine rings linked by neutral pho...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Chimera

Phosphorodiamidate Morpholino Oligomers (PMOs) represent a significant advancement in antisense technology. Their unique backbone, composed of morpholine rings linked by neutral phosphorodiamidate groups, confers remarkable resistance to cellular nucleases and a distinct mechanism of action based on steric hindrance rather than RNase H-mediated degradation.[1][2] This makes them powerful tools for modulating gene expression, particularly in applications like exon skipping for treating genetic disorders such as Duchenne muscular dystrophy (DMD).[1][3][4]

However, the therapeutic landscape often demands more than a single modality. Chimeric oligonucleotides, which combine the nuclease-resistant, non-ionic properties of PMOs with the well-understood hybridization kinetics and potential for RNase H activation of standard DNA, offer a versatile platform for next-generation therapeutics and advanced diagnostics.[5][6][7] These hybrid structures can be engineered to have specific domains for cell penetration, target binding, and enzymatic cleavage, opening new avenues in drug development.

This document provides a comprehensive guide to the solid-phase synthesis of DNA-PMO chimeras, focusing on the integration of morpholino monomers into a standard DNA synthesis workflow. We will detail the use of specialized building blocks, such as N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite , and provide a robust, field-tested protocol for researchers, scientists, and drug development professionals.

The Cornerstone of Synthesis: Phosphoramidite Chemistry

The synthesis of both DNA and PMO segments on a solid support is accomplished using the highly efficient and automatable phosphoramidite chemistry.[][9][10] This cyclical process, performed on an automated DNA synthesizer, builds the oligonucleotide chain in a controlled, stepwise manner. While the core principles remain the same for both DNA and PMO monomers, the introduction of a morpholino phosphoramidite requires specific modifications to the standard protocol.

The fundamental cycle consists of four key steps:

  • Deprotection/Deblocking: Removal of the 5'-hydroxyl protecting group (Dimethoxytrityl, DMT) from the terminal DNA nucleotide or the N-Trityl group from the terminal morpholino monomer to expose a reactive site for the next coupling reaction.

  • Coupling: Activation of the incoming phosphoramidite monomer and its reaction with the newly exposed reactive site on the growing chain.

  • Capping: Acetylation of any unreacted hydroxyl or amino groups to prevent the formation of failure sequences.

  • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester (for DNA) or phosphorodiamidate linkage (for PMO).

The successful synthesis of a high-quality DNA-PMO chimera hinges on optimizing the coupling step for the sterically demanding morpholino monomer.

The Key Building Block: N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

This specialized phosphoramidite is the key to incorporating an Adenine morpholino unit into the growing oligonucleotide chain.[11] Its structure is meticulously designed for compatibility with solid-phase synthesis.

Caption: Structure of the key morpholino phosphoramidite building block.

Detailed Protocol: Solid-Phase Synthesis of a DNA-PMO Chimera

This protocol outlines the automated synthesis of a chimeric oligonucleotide on a controlled pore glass (CPG) solid support. The process begins with the synthesis of the DNA portion in the standard 3' to 5' direction, followed by the addition of the PMO segment.

Materials and Reagents
Reagent/MaterialGrade/SpecificationSupplierPurpose
DNA Phosphoramidites Standard (dA(Bz), dC(Bz), dG(iBu), T)CommercialDNA chain elongation
PMO Phosphoramidite N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramiditeBroadPharm, etc.[11]PMO chain elongation
Solid Support DNA Nucleoside-loaded CPG (e.g., T-CPG)CommercialSynthesis starting point
Activator 5-Ethylthio-1H-tetrazole (ETT), 0.25 M in AcetonitrileCommercialPhosphoramidite activation
Deblocking Reagent 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Synthesis GradeDMT/Trityl group removal
Capping Reagents Cap A (Acetic Anhydride/Pyridine/THF), Cap B (N-Methylimidazole/THF)Synthesis GradeCapping of failure sequences
Oxidizer 0.02 M Iodine in THF/Water/PyridineSynthesis GradeOxidation of phosphite triester
Solvents Anhydrous Acetonitrile, DichloromethaneSynthesis GradeReagent dissolution and washing
Cleavage/Deprotection Concentrated Ammonium Hydroxide (28-30%)ACS GradeCleavage and deprotection
Automated Synthesis Workflow

The synthesis is performed on a standard automated DNA/RNA synthesizer. The workflow involves sequentially adding DNA phosphoramidites followed by PMO phosphoramidites.

G start Start: Nucleoside-loaded CPG Support detritylation Step 1: Detritylation (TCA in DCM) start->detritylation wash1 Wash (Acetonitrile) detritylation->wash1 coupling Step 2: Coupling (Amidite + Activator) wash1->coupling capping Step 3: Capping (Acetic Anhydride) coupling->capping oxidation Step 4: Oxidation (Iodine Solution) capping->oxidation wash2 Wash (Acetonitrile) oxidation->wash2 loop Repeat for next monomer wash2->loop loop->detritylation Yes end End: Full-Length Protected Chimera on Support loop->end No

Caption: Automated solid-phase synthesis cycle for DNA-PMO chimeras.

Synthesizer Cycle Parameters

The primary modification for incorporating morpholino monomers is an extended coupling time to account for their increased steric bulk.[12][13]

StepReagentWait Time (DNA Monomer)Wait Time (PMO Monomer)Causality
Deblocking 3% TCA in DCM60 sec90 secTrityl group can be slightly more stable than DMT.
Coupling 0.1 M Amidite + 0.25 M ETT30-45 sec300-600 sec Increased steric hindrance of the morpholino monomer requires a longer reaction time to achieve >98% coupling efficiency.[12][13]
Capping Cap A + Cap B20 sec20 secStandard procedure.
Oxidation 0.02 M Iodine30 sec30 secStandard procedure.

Expert Insight: The extended coupling time for the PMO monomer is the single most critical parameter for a successful synthesis. Inadequate coupling is the primary cause of low yield and difficult purification. It is recommended to perform a small-scale test synthesis to optimize this time for your specific sequence and synthesizer.

Post-Synthesis: Cleavage, Deprotection, and Purification

After synthesis, the chimeric oligonucleotide must be cleaved from the solid support, and all protecting groups must be removed before purification.

Post-Synthesis Workflow

G start Start: Protected Chimera on CPG Support cleavage Step 1: Cleavage & Deprotection (Conc. NH4OH, 55°C, 16-18h) start->cleavage filter Filter to Remove CPG cleavage->filter dry Evaporate Ammonia filter->dry purification Step 2: Purification (e.g., Reverse-Phase HPLC) dry->purification desalt Step 3: Desalting (e.g., Size-Exclusion Chromatography) purification->desalt qc Step 4: Quality Control (LC-MS, UV-Vis) desalt->qc final Final Product: Purified DNA-PMO Chimera qc->final

Caption: Workflow for post-synthesis processing and purification.

Detailed Deprotection Protocol
  • Transfer Support: Transfer the CPG support from the synthesis column to a 2 mL screw-cap tube with a secure seal.

  • Add Ammonia: Add 1.5 mL of concentrated ammonium hydroxide (28-30%) to the tube.

  • Incubate: Seal the tube tightly and place it in a heating block or oven at 55°C for 16-18 hours. This step cleaves the oligonucleotide from the support and removes the benzoyl (Bz) and isobutyryl (iBu) protecting groups from the DNA bases, the benzoyl group from the morpholino-A, and the cyanoethyl groups from the phosphate backbone.[14][15]

  • Cool and Filter: Allow the tube to cool completely to room temperature. Carefully transfer the ammonia solution to a new tube, leaving the CPG behind. Wash the CPG with 0.5 mL of water and combine the wash with the ammonia solution.

  • Evaporate: Dry the solution using a centrifugal vacuum evaporator (e.g., SpeedVac).

  • Resuspend: Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., sterile water or 0.1 M TEAA for HPLC) for purification.

Purification and Quality Control

Purification is essential to remove failure sequences and residual protecting groups.[16][17]

MethodPrinciplePurposeTypical Result
Reverse-Phase HPLC Separation based on hydrophobicity.High-resolution purification. Separates full-length product from shorter failure sequences.Purity > 90%
Electrospray Ionization Mass Spectrometry (ESI-MS) Measures mass-to-charge ratio.Confirms the identity and integrity of the final product.Observed mass within ± 0.02% of calculated mass.
UV-Vis Spectroscopy Measures absorbance at 260 nm.Accurate quantification of the final product.Yield in OD units or micromoles.

Self-Validation Check: A successful synthesis is validated when the primary peak in the analytical HPLC chromatogram corresponds to the expected mass as confirmed by ESI-MS.

Conclusion

The synthesis of DNA-PMO chimeric oligonucleotides via automated phosphoramidite chemistry is a robust and accessible method for producing novel constructs for therapeutic and diagnostic research. The key to success lies in adapting the standard DNA synthesis cycle, specifically by extending the coupling time for the sterically hindered morpholino phosphoramidite monomers. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently produce high-quality chimeric molecules, paving the way for innovative applications in the ever-evolving field of oligonucleotide-based technologies.[18]

References

  • Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis. [Link]

  • Aragen Life Sciences. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides. [Link]

  • Tanimoto, M., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules. [Link]

  • Sahu, B., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. International Journal of Molecular Sciences. [Link]

  • Roy, S., et al. (2016). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry. PubMed. [Link]

  • ResearchGate. The Phosphoramidite Approach for Oligonucleotide Synthesis. [Link]

  • ResearchGate. Synthesis and properties of morpholino chimeric oligonucleotides. [Link]

  • ResearchGate. Synthesis and Characterization of Thiophosphoramidate Morpholino Oligonucleotides and Chimeras. [Link]

  • Creative Biolabs. Phosphorodiamidate Morpholino Oligomer Development Platform. [Link]

  • Ghosh, A., et al. (2024). A Unified Phosphoramidite Platform for the Synthesis of Morpholino Oligonucleotides and Diverse Chimeric Backbones. Nucleic Acids Research. [Link]

  • Chen, Y., et al. (2018). Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds. Frontiers in Microbiology. [Link]

  • ResearchGate. Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers. [Link]

  • ResearchGate. Delivery of Phosphorodiamidate Morpholino Antisense Oligomers in Cancer Cells. [Link]

  • ChemRxiv. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. [Link]

  • ResearchGate. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry. [Link]

  • ResearchGate. Solid-phase synthesis parameters used for PMOs and PMO-DNA chimeras. [Link]

  • Ghosh, A., et al. (2025). Expanding the Oligonucleotide Toolbox: A New Class of 3′-Morpholino Phosphorodiamidites for DNA–PMO Chimera synthesis. ChemRxiv. [Link]

  • Loke, Y. J., et al. (2020). Synthesis and Characterization of Thiophosphoramidate Morpholino Oligonucleotides and Chimeras. Journal of the American Chemical Society. [Link]

  • SciSpace. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. [Link]

  • Corriero, G., et al. (2001). Solid phase synthesis of DNA-30-PNA chimeras by using Bhoc/Fmoc PNA monomers. Tetrahedron. [Link]

  • ChemRxiv. A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. [Link]

  • Glen Research. Oligonucleotide Deprotection. [Link]

  • MDPI. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Advanced method for oligonucleotide deprotection. [Link]

  • Semantic Scholar. A rapid method for the purification of deprotected oligodeoxynucleotides. [Link]

  • Worcester Polytechnic Institute. Development of chemical methods for oligonucleotide purification, paramagnetic labeling and synthesis of DNA-based advanced materials. [Link]

Sources

Application

Application Notes and Protocols: 5-Ethylthio-1H-tetrazole (ETT) as an Activator for N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite Coupling

Introduction: The Critical Role of Activation in Morpholino Oligonucleotide Synthesis Phosphorodiamidate Morpholino Oligonucleotides (PMOs) have emerged as a premier class of antisense agents, with several FDA-approved d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Activation in Morpholino Oligonucleotide Synthesis

Phosphorodiamidate Morpholino Oligonucleotides (PMOs) have emerged as a premier class of antisense agents, with several FDA-approved drugs for treating genetic disorders. Their unique uncharged backbone, composed of morpholine rings linked by phosphorodiamidate moieties, imparts high specificity, nuclease resistance, and low toxicity. The synthesis of high-purity PMOs relies on the efficiency of the coupling step in solid-phase synthesis, where a phosphoramidite monomer is added to the growing oligonucleotide chain. This crucial reaction is catalyzed by an activator, a weak acid that protonates the phosphoramidite, rendering it susceptible to nucleophilic attack by the free hydroxyl group of the support-bound chain.

5-Ethylthio-1H-tetrazole (ETT) has gained prominence as a highly efficient activator for phosphoramidite chemistry, offering a favorable balance of acidity and nucleophilicity.[1][2] Compared to the traditional activator, 1H-tetrazole, ETT exhibits superior solubility in acetonitrile and provides faster coupling kinetics, particularly for sterically hindered monomers like those used in RNA and morpholino synthesis.[2][3] This application note provides a detailed guide on the use of ETT for the coupling of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite, a key building block for the synthesis of adenine-containing PMOs.

Mechanism of ETT Activation: A Two-Step Process

The activation of a phosphoramidite by ETT is a well-established two-step mechanism that ensures the efficient formation of the internucleotide linkage.[2]

  • Protonation and Formation of the Active Intermediate: ETT, being a weak acid, first protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite. This protonation converts the diisopropylamino group into a good leaving group.

  • Nucleophilic Attack and Coupling: The protonated phosphoramidite is then susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support. This attack displaces the diisopropylamine and forms a new, unstable phosphite triester linkage.

Subsequent oxidation of the phosphite triester to a stable phosphate triester completes the coupling cycle. The efficiency of this process is critical for achieving high yields of the full-length oligonucleotide.

ETT_Activation_Mechanism Amidite N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite ProtonatedAmidite Protonated Phosphoramidite (Active Intermediate) Amidite->ProtonatedAmidite Protonation ETT ETT (Activator) ETT->ProtonatedAmidite CoupledProduct Coupled Product (Phosphite Triester) ProtonatedAmidite->CoupledProduct Diisopropylamine Diisopropylamine (Leaving Group) ProtonatedAmidite->Diisopropylamine Displacement Support Solid Support with Free 5'-OH Support->CoupledProduct Nucleophilic Attack

Caption: Mechanism of ETT activation in phosphoramidite coupling.

Advantages of ETT for Morpholino Synthesis

The selection of ETT as an activator for morpholino phosphoramidite coupling is underpinned by several key advantages:

  • Enhanced Reactivity: ETT is more acidic than 1H-tetrazole, leading to faster protonation of the phosphoramidite and, consequently, shorter coupling times.[2] This is particularly beneficial for sterically demanding morpholino monomers.

  • High Solubility: ETT boasts excellent solubility in acetonitrile, the standard solvent for oligonucleotide synthesis.[2] This allows for the preparation of stable, higher concentration activator solutions, which can improve coupling efficiency and prevent precipitation issues within the synthesizer's fluidics.

  • Reduced Side Reactions: While more acidic than 1H-tetrazole, ETT strikes a balance that minimizes acid-induced side reactions like detritylation of the monomer, a concern with even stronger activators.[2] However, for particularly sensitive sequences or large-scale synthesis, the use of a non-nucleophilic base like N-Methyl imidazole (NMI) as a buffer with ETT can be beneficial to mitigate any potential for depurination.[4]

Comparative Data: ETT vs. Other Activators

The choice of activator can significantly impact the overall yield and purity of the synthesized oligonucleotide. The following table summarizes the key properties of ETT in comparison to other commonly used activators.

ActivatorTypical ConcentrationpKaKey AdvantagesKey Disadvantages
5-Ethylthio-1H-tetrazole (ETT) 0.25 M - 0.75 M[2][5]4.3[2]Good balance of reactivity and stability, high solubility.Can be too acidic for very long oligos or large-scale synthesis without buffering.
1H-Tetrazole 0.45 M - 0.5 M[2]4.8[2]Well-established, cost-effective.Limited solubility, slower coupling for hindered monomers.
4,5-Dicyanoimidazole (DCI) 0.25 M - 1.2 M[2]5.2[2]Less acidic, good for long oligos, highly soluble.Can be less effective for some modified phosphoramidites.
5-Benzylthio-1H-tetrazole (BTT) 0.25 M - 0.3 M[6]4.1[2]Very reactive, excellent for RNA synthesis.Higher acidity increases the risk of detritylation side reactions.

Experimental Protocol: Solid-Phase Synthesis of a Morpholino Oligonucleotide

This protocol outlines the steps for a single coupling cycle using ETT as the activator for N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite on an automated DNA/RNA synthesizer.

Note: This protocol is a general guideline. Optimal conditions, particularly coupling times, may vary depending on the specific synthesizer, the scale of the synthesis, and the sequence being synthesized. It is recommended to perform a small-scale trial to optimize parameters for your specific application.

Reagents and Solutions
  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.[5][7][8]

  • Phosphoramidite Solution: 0.1 M N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite in anhydrous acetonitrile.

  • Capping Solution A: Acetic Anhydride/2,6-Lutidine/Tetrahydrofuran (THF) (1:1:8 v/v/v).

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water (7:2:1 v/v/v).

  • Washing Solvent: Anhydrous acetonitrile.

Synthesis Cycle Workflow

Synthesis_Workflow Start Start Cycle: Support-Bound Chain Deblocking 1. Deblocking (Trityl Removal) Start->Deblocking Washing1 Wash Deblocking->Washing1 Coupling 2. Coupling (Amidite + ETT) Washing1->Coupling Washing2 Wash Coupling->Washing2 Capping 3. Capping (Unreacted Chains) Washing2->Capping Washing3 Wash Capping->Washing3 Oxidation 4. Oxidation (Phosphite to Phosphate) Washing3->Oxidation Washing4 Wash Oxidation->Washing4 End End Cycle: Elongated Chain Washing4->End

Caption: Automated solid-phase synthesis cycle for morpholino oligonucleotides.

Step-by-Step Methodology
  • Deblocking (Detritylation):

    • The solid support containing the growing oligonucleotide chain with a 5'-Trityl protecting group is treated with the deblocking solution (3% TCA in DCM) to remove the Trityl group, exposing a free 5'-hydroxyl group.

    • Typical Time: 60-90 seconds.

  • Washing:

    • The column is thoroughly washed with anhydrous acetonitrile to remove the deblocking solution and any cleaved Trityl groups.

  • Coupling:

    • The phosphoramidite solution (0.1 M N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite) and the activator solution (0.25 M ETT) are delivered simultaneously to the synthesis column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group on the solid support.

    • Typical Time: For morpholino phosphoramidites, a longer coupling time is generally required compared to standard DNA phosphoramidites. A starting point of 300 seconds is recommended.[9] This may be optimized based on real-time trityl monitoring or post-synthesis analysis. For chimeric oligonucleotides, a shorter coupling time of around 30 seconds can be used for standard 2'-deoxyribonucleoside phosphoramidites.[9]

  • Washing:

    • The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

  • Capping:

    • To prevent the formation of deletion sequences (n-1 oligomers), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation. Capping solutions A and B are delivered to the column.

    • Typical Time: 30-45 seconds.

  • Washing:

    • The column is washed with anhydrous acetonitrile.

  • Oxidation:

    • The newly formed, unstable phosphite triester linkage is oxidized to a stable phosphate triester using the iodine-based oxidation solution.

    • Typical Time: 45-60 seconds.

  • Washing:

    • The column is washed with anhydrous acetonitrile to remove the oxidation solution.

This completes one cycle of nucleotide addition. The entire cycle is repeated until the desired oligonucleotide sequence is synthesized.

Post-Synthesis Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases are removed. This is typically achieved by treating the solid support with concentrated aqueous ammonia at an elevated temperature (e.g., 55°C) for an extended period (e.g., 12-16 hours). The resulting crude oligonucleotide can then be purified using techniques such as reverse-phase HPLC or anion-exchange chromatography.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Coupling Efficiency 1. Insufficient coupling time. 2. Degraded phosphoramidite or activator. 3. Moisture in reagents.1. Increase coupling time in increments of 60 seconds. 2. Use fresh, high-quality reagents. 3. Ensure all reagents and solvents are anhydrous.
Presence of n+1 Peaks Detritylation of the phosphoramidite monomer by the acidic activator.1. Consider using a less acidic activator like DCI for very long sequences. 2. Co-deliver a small amount of a non-nucleophilic base (e.g., N-Methyl imidazole) with the activator.
High Levels of Deletion Sequences Inefficient capping of unreacted 5'-hydroxyl groups.1. Ensure capping reagents are fresh and active. 2. Increase capping time.

Conclusion

5-Ethylthio-1H-tetrazole is a robust and highly effective activator for the coupling of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite in the solid-phase synthesis of phosphorodiamidate morpholino oligonucleotides. Its favorable combination of reactivity and solubility allows for efficient coupling and the production of high-quality PMOs. By understanding the mechanism of activation and carefully optimizing the synthesis parameters as outlined in this guide, researchers and drug development professionals can confidently employ ETT to advance their work in the exciting field of antisense therapeutics.

References

  • Bhaskar, H. et al. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. The Journal of Organic Chemistry, 87(15), 9466–9478. Available at: [Link]

  • ChemRxiv. (2023). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5434. Available at: [Link]

  • MDPI. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5434. Available at: [Link]

  • Glen Research. (n.d.). 0.25M 5-Ethylthio-1H-Tetrazole in Acetonitrile. Retrieved from [Link]

  • Univar Solutions. (n.d.). Activator Solution (0.25M ETT in Acetonitrile). Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics. Beilstein Journal of Organic Chemistry, 10, 1098–1105. Available at: [Link]

  • Military Medical Sciences. (2024). Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides. Military Medical Sciences, 48(9), 664-670. Available at: [Link]

  • Glen Research. (n.d.). ABOUT ACTIVATORS: Now and tomorrow. Glen Report, 19.2. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. ChemInform, 41(32). Available at: [Link]

  • National Center for Biotechnology Information. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743. Available at: [Link]

Sources

Method

Application Note: High-Performance Purification of N-Trityl Bearing Morpholino Oligonucleotides via Ion-Pair Reversed-Phase HPLC

Introduction Phosphorodiamidate Morpholino Oligomers (PMOs) represent a significant class of synthetic antisense oligonucleotides, distinguished by their uncharged backbone composed of morpholine rings and phosphorodiami...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phosphorodiamidate Morpholino Oligomers (PMOs) represent a significant class of synthetic antisense oligonucleotides, distinguished by their uncharged backbone composed of morpholine rings and phosphorodiamidate linkages.[1] This unique structure confers remarkable stability against nucleases and a distinct mechanism of action, making PMOs powerful tools for research and therapeutic applications, including several FDA-approved drugs for genetic disorders.[1][2]

The solid-phase synthesis of oligonucleotides, while efficient, is an iterative process that inevitably produces a mixture of the desired full-length sequence and various impurities, primarily truncated "failure" sequences (n-1, n-2, etc.).[3][4] For high-fidelity applications, particularly in drug development, the removal of these impurities is critical.

This application note details a robust and highly effective purification strategy for Morpholino oligonucleotides utilizing Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC). The protocol leverages the temporary retention of the 5'-N-Trityl protecting group, a large, hydrophobic moiety, to achieve superior separation of the full-length product from non-tritylated failure sequences.[5][6] We will provide a comprehensive, step-by-step protocol covering sample preparation, HPLC purification, post-purification detritylation, and quality control, while explaining the scientific rationale behind each critical step.

Principle of the Method: Trityl-On Purification

The purification strategy is centered on the principle of "Trityl-on" reversed-phase chromatography.[5][7]

  • The Role of the Trityl Group: During synthesis, a Trityl group (or its dimethoxy- derivative, DMT) is attached to the 5'-terminus of the oligonucleotide. In the final synthesis cycle, this group is intentionally left on. This lipophilic Trityl group acts as a powerful hydrophobic handle, dramatically increasing the affinity of the full-length oligonucleotide for the nonpolar stationary phase of a reversed-phase HPLC column.[6]

  • Separation Mechanism: Failure sequences, which are terminated prematurely during synthesis, are capped and do not possess the 5'-Trityl group. Consequently, they are significantly less hydrophobic and elute much earlier from the column. This large difference in hydrophobicity allows for excellent chromatographic resolution between the desired product and synthesis-related impurities.[5]

  • Ion-Pairing: Although PMOs have a neutral backbone, ion-pairing agents such as triethylammonium acetate (TEAA) are crucial.[8][9] They interact with any residual charges and modulate the hydrophobicity of the oligonucleotide, sharpening peaks and improving the overall separation quality.[10][11]

Following the collection of the purified Trityl-on oligonucleotide, the Trityl group is chemically cleaved in a process called detritylation, yielding the final, highly pure oligonucleotide.

G cluster_0 Pre-Purification cluster_1 HPLC Purification cluster_2 Post-Purification Processing Crude Crude, Deprotected Oligo (Trityl Group Intact) HPLC Trityl-On IP-RP HPLC Crude->HPLC Collection Collect Trityl-On Peak HPLC->Collection Detritylation Acidic Detritylation Collection->Detritylation Desalting Desalting Detritylation->Desalting Final_Product Pure, Trityl-Off PMO Desalting->Final_Product

Figure 1: Overall workflow for Trityl-on purification.

Materials and Equipment

3.1. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector.

  • Reversed-phase HPLC column (e.g., C18, 5-10 µm particle size, 100-300 Å pore size).

  • Lyophilizer (freeze-dryer).

  • Centrifugal vacuum concentrator.

  • pH meter.

  • Vortex mixer.

3.2. Reagents and Consumables

  • Crude N-Trityl-N6-benzoyl-morpholino-A containing oligonucleotide, post-synthesis cleavage and base deprotection.

  • Acetonitrile (ACN), HPLC grade.

  • Ultrapure water (18.2 MΩ·cm).

  • Triethylammonium Acetate (TEAA) solution, 2.0 M.

  • Glacial Acetic Acid, ACS grade.

  • Tris base (optional, for sample drying).

  • Oligonucleotide desalting cartridges.

Detailed Experimental Protocol

Part A: Pre-Purification Sample Preparation

This protocol assumes the oligonucleotide has already been cleaved from the solid support and the exocyclic amine protecting groups (e.g., N6-benzoyl on Adenine) have been removed using a standard ammonium hydroxide or similar basic treatment.[12] This initial deprotection is crucial as residual base-protecting groups will alter the hydrophobicity and lead to purification artifacts.

  • Crude Sample Evaporation:

    • Following cleavage and deprotection, the ammoniacal solution containing the crude oligonucleotide is typically dried.

    • Expert Tip: To prevent premature loss of the acid-labile Trityl group during evaporation (which can be caused by the formation of acidic ammonium salts as ammonia is removed), add Tris base to the solution to a final concentration of ~0.37 M (approx. 45 mg/mL) before drying.[13] This maintains a basic environment, protecting the Trityl group.

    • Dry the sample completely using a centrifugal vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried crude oligonucleotide pellet in a small volume of ultrapure water or Buffer A (see Part B) to a concentration suitable for HPLC injection (e.g., 5-20 OD/mL).

    • Vortex thoroughly to ensure complete dissolution. Centrifuge briefly to pellet any insoluble material.

Part B: Trityl-On IP-RP HPLC

  • Mobile Phase Preparation:

    • Prepare the mobile phases as described in Table 1. Filter and degas both buffers before use. The concentration of the ion-pairing agent is a critical parameter; 100 mM TEAA is a robust starting point for many applications.[9]

    Parameter Buffer A (Aqueous) Buffer B (Organic)
    Composition 95% Ultrapure Water, 5% Acetonitrile100% Acetonitrile
    Ion-Pairing Agent 100 mM TEAA100 mM TEAA
    Purpose Low organic phase for sample bindingHigh organic phase for elution
    Table 1: Mobile Phase Composition for IP-RP HPLC.
  • HPLC Method Setup:

    • Install the C18 reversed-phase column and equilibrate it with 95-100% Buffer A at a stable flow rate until the baseline is flat.

    • Set the UV detector to monitor at 260 nm.

    • Program the HPLC with the gradient profile outlined in Table 2. This shallow gradient is designed to effectively resolve the highly retained Trityl-on product from the earlier-eluting failure sequences.[10]

    Time (min) % Buffer A % Buffer B Flow Rate (mL/min) Event
    0.09551.0Injection
    5.09551.0Isocratic Hold
    35.065351.0Linear Gradient
    40.001001.0Column Wash
    45.001001.0Hold
    46.09551.0Re-equilibrate
    55.09551.0End of Run
    Table 2: Example HPLC Gradient Profile.
  • Injection and Fraction Collection:

    • Inject the reconstituted crude sample onto the equilibrated column.

    • Monitor the chromatogram. The Trityl-on product will be the last major, well-defined peak to elute from the column. Earlier eluting peaks correspond to failure sequences and other impurities.

    • Collect the entire peak corresponding to the Trityl-on product into a clean, labeled collection tube.

G cluster_0 Crude Oligo Mixture Injected cluster_1 Reversed-Phase Column Interaction cluster_2 Elution Profile Failures Trityl-Off Failure Sequences Less Hydrophobic Column Stationary Phase (C18) Weak Interaction Strong Interaction Failures:f1->Column:head Binds Weakly Product Trityl-On Full-Length Product Highly Hydrophobic Product:f1->Column:head Binds Strongly Elution Early Elution (Low %B) Late Elution (High %B) Column:Weak->Elution:early Elute Column:Strong->Elution:late Elute

Figure 2: Principle of Trityl-on chromatographic separation.

Part C: Post-Purification Processing

  • Detritylation of Purified Fraction:

    • Dry the collected HPLC fraction completely in a centrifugal vacuum concentrator.

    • To the dried pellet, add 200-500 µL of 80% aqueous acetic acid.[14]

    • Vortex and let the solution stand at room temperature for 20-30 minutes. The acid cleaves the bond between the 5'-terminus and the Trityl group.

    • Note: The characteristic orange color of the trityl cation will not appear in an aqueous acid solution as it immediately reacts with water to form tritanol.[14]

  • Desalting:

    • After detritylation, the acetic acid and HPLC salts (TEAA) must be removed.

    • Add an equal volume of 95% ethanol to the acetic acid solution and lyophilize until all traces of acid are gone.[14]

    • Alternatively, and more effectively, desalt the detritylated oligonucleotide using a dedicated desalting cartridge according to the manufacturer's protocol. This will efficiently remove salts and the cleaved tritanol byproduct.

  • Final Lyophilization:

    • Freeze and lyophilize the desalted oligonucleotide solution to obtain the final product as a dry, white powder.

Part D: Quality Control

  • Purity Assessment: Reconstitute a small amount of the final product and analyze it using analytical IP-RP-HPLC. A single major peak should be observed, confirming high purity.

  • Identity Confirmation: Use mass spectrometry (e.g., ESI-MS) to confirm that the molecular weight of the purified product matches the theoretical mass of the target Morpholino oligonucleotide.

Troubleshooting

Problem Potential Cause Solution
Broad or Tailing Peaks Secondary structure of the oligo; column degradation; incorrect mobile phase pH.Increase column temperature to 60-65°C to disrupt secondary structures. Ensure mobile phase is correctly prepared. Replace the column if performance is degraded.
Low Yield of Trityl-On Peak Premature detritylation during sample workup.Add Tris base to the crude oligo solution before drying to maintain basic pH and protect the Trityl group.[13]
Multiple Late-Eluting Peaks Incomplete deprotection of base protecting groups (e.g., benzoyl).Ensure the initial cleavage/deprotection step with ammonia is complete (sufficient time and temperature).
Final Product Shows Salt Inefficient desalting.Repeat the desalting step. Ensure the desalting cartridge is not overloaded.

Conclusion

The Trityl-on ion-pair reversed-phase HPLC protocol described herein is a highly effective and reliable method for the purification of Morpholino oligonucleotides. By capitalizing on the significant hydrophobicity imparted by the 5'-N-Trityl group, this technique provides excellent resolution to separate the full-length product from failure sequences, routinely achieving purities greater than 95%. The detailed steps for pre- and post-processing, including controlled detritylation and desalting, ensure the recovery of a high-quality final product suitable for the most demanding research and preclinical applications.

References

  • Kanavarioti, A., & Rontree, S. (2021). Optimising analytical separations of synthetic RNA with modified HPLC. Drug Target Review. Available at: [Link]

  • ResearchGate. (n.d.). A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. Available at: [Link]

  • Cromlab. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Available at: [Link]

  • Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Available at: [Link]

  • Abramova, T., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules. Available at: [Link]

  • Creative Biolabs. (n.d.). Custom Phosphorodiamidate Morpholino Oligomer (PMO) Synthesis Service. Available at: [Link]

  • Li, J., et al. (2024). Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides. Chinese Journal of New Drugs. Available at: [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. Available at: [Link]

  • Studzińska, S., et al. (2015). Evaluation of ultrahigh-performance liquid chromatography columns for the analysis of unmodified and antisense oligonucleotides. Journal of Chromatography A. Available at: [Link]

  • Glen Research. (2024). Glen Report 36-15: Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. Available at: [Link]

  • Glen Research. (2009). Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Available at: [Link]

  • Weller, D. D., et al. (2019). Processes for preparing phosphorodiamidate morpholino oligomers via fast-flow synthesis. Google Patents.
  • Hogrefe, R. I., et al. (1996). Improved methods of detritylation for oligonucleotide synthesis. Google Patents.
  • Guga, P., et al. (2022). Process for the de-tritylation of oligonucleotides. Google Patents.
  • Seth, P. P., et al. (2015). Method for solution phase detritylation of oligomeric compounds. Google Patents.
  • Seth, P. P., et al. (2019). Method for solution phase detritylation of oligomeric compounds. Google Patents.
  • Agilent Technologies. (2021). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Available at: [Link]

  • Gilar, M., et al. (2002). Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction. Journal of Chromatography A. Available at: [Link]

  • Anhui, J. (2021). Preparation method of N6-benzoyl adenosine. Google Patents.
  • Le-Nguyen, D., et al. (1998). Acid binding and detritylation during oligonucleotide synthesis. Nucleic Acids Research. Available at: [Link]

  • Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Available at: [Link]

  • Agilent Technologies. (2025). An Introduction to Ion-Paired Reverse-Phase Oligonucleotide Separations: From Analysis to Purification. Available at: [Link]

  • Grajkowski, A., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Tetrahedron. Available at: [Link]

  • Gilar, M., & Bouvier, E. S. P. (2000). Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Gene Tools, LLC. (n.d.). HPLC purification of Morpholino Oligos. Available at: [Link]

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Application

Deprotection of N6-benzoyl group in morpholino oligonucleotide synthesis

Application Note & Protocol Topic: Complete Deprotection of the N6-Benzoyl Group in Phosphorodiamidate Morpholino Oligonucleotide (PMO) Synthesis For: Researchers, scientists, and drug development professionals in the fi...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Complete Deprotection of the N6-Benzoyl Group in Phosphorodiamidate Morpholino Oligonucleotide (PMO) Synthesis

For: Researchers, scientists, and drug development professionals in the fields of antisense therapeutics, molecular biology, and medicinal chemistry.

Executive Summary

Phosphorodiamidate Morpholino Oligonucleotides (PMOs) have emerged as a premier class of antisense agents, notable for their high specificity, stability, and efficacy in steric-blocking applications.[1] The chemical synthesis of PMOs is a multi-step process that relies on the strategic use of protecting groups to ensure the fidelity of sequence assembly. The N6-benzoyl group is the industry-standard protecting group for the exocyclic amine of adenine, preventing unwanted side reactions during synthesis.[2] The final, critical stage of synthesis is the quantitative removal of this group to yield the biologically active oligonucleotide. This document provides a comprehensive guide to the chemical principles, critical parameters, and a validated protocol for the deprotection of the N6-benzoyl group from PMOs using concentrated ammonium hydroxide.

The Principle of N6-Benzoyl Deprotection: Ammonolysis

The removal of the benzoyl group from the N6 position of the adenine nucleobase is achieved through a base-catalyzed hydrolysis of the amide bond, a reaction specifically termed ammonolysis when ammonia is the nucleophile.[2] The process is robust and effective, driven by the nucleophilic attack of the ammonia molecule on the electrophilic carbonyl carbon of the benzoyl group.

The reaction proceeds via a tetrahedral intermediate. The lone pair of electrons on the ammonia nitrogen attacks the carbonyl carbon, forming a transient, unstable intermediate. This intermediate then collapses, with the carbon-nitrogen bond of the original exocyclic amine being cleaved. The thermodynamically stable amide, benzamide, is formed as a byproduct, and the N6-amino group of adenine is restored to its native, unprotected state. Elevated temperatures are typically employed to increase the reaction rate and ensure the process goes to completion within a practical timeframe.[2][3]

G cluster_0 Mechanism of N6-Benzoyl Deprotection A N6-Benzoyl Adenine (on Morpholino Backbone) C Tetrahedral Intermediate A->C Nucleophilic Attack B Ammonia (NH3) B->C D Deprotected N6-Amino Adenine (on Morpholino Backbone) C->D Intermediate Collapse E Benzamide (Byproduct) C->E Release

Caption: Mechanism of base-catalyzed ammonolysis for N6-benzoyl removal.

Critical Parameters for Successful Deprotection

The success of the deprotection step is contingent on the careful control of several key experimental variables. Failure to optimize these parameters can result in incomplete deprotection, yielding a heterogeneous and biologically inactive final product.[3]

ParameterRecommended ValueRationale & Expert Insights
Deprotection Reagent Concentrated Ammonium Hydroxide (28-33% NH₃ in water)This is the most traditional and reliable reagent for benzoyl group removal.[4] Its volatility necessitates the use of a securely sealed reaction vessel to maintain concentration, especially during heating. Crucially, always use a fresh, unopened bottle of ammonium hydroxide , as ammonia gas can escape over time, reducing the solution's molarity and efficacy.[3][5]
Temperature 55 °CThis temperature provides a balance between achieving a practical reaction rate (typically overnight) and preventing potential degradation of the oligonucleotide, although PMOs are notably stable.[2][6] Higher temperatures (e.g., 65 °C) can shorten the reaction time but require more stringent monitoring.[5]
Reaction Time 12 - 18 hoursFor a 55 °C reaction, an overnight incubation is standard practice to ensure the reaction proceeds to completion, especially for longer or more complex sequences.[6] The progress should always be validated analytically.
Reaction Vessel Screw-cap, chemically resistant vial (e.g., glass or polypropylene)The vessel must be able to withstand the pressure generated by heating the volatile ammonium hydroxide solution. A secure, tight-fitting cap is mandatory to prevent the loss of ammonia gas.
Post-Deprotection Analysis Reversed-Phase (RP) or Ion-Exchange (IEX) HPLCAnalytical HPLC is a non-negotiable quality control step. Comparison of the crude product's chromatogram against a fully deprotected standard allows for the unambiguous confirmation of complete benzoyl group removal. Incomplete deprotection will manifest as distinct, later-eluting peaks corresponding to the more hydrophobic, partially protected species.[3][7]

Validated Protocol for N6-Benzoyl Deprotection of PMOs

This protocol details the standard procedure for cleaving a PMO from its solid support and simultaneously removing the N6-benzoyl protecting group from adenine residues.

Materials & Equipment
  • PMO synthesized on solid support (e.g., CPG) in a synthesis column.

  • Concentrated Ammonium Hydroxide (NH₄OH), 28-33% solution, analytical grade (from a fresh bottle).

  • 2 mL screw-cap, pressure-resistant glass vials with PTFE-lined caps.

  • Heating block or oven capable of maintaining 55 °C (± 2 °C).

  • Microcentrifuge.

  • Pipettes and sterile, filtered pipette tips.

  • Vacuum concentrator (e.g., SpeedVac).

  • HPLC system for quality control analysis.

Deprotection Workflow

G cluster_1 Deprotection Experimental Workflow start Start: PMO on Solid Support step1 Transfer Support to 2 mL Vial start->step1 step2 Add 1.5 mL Conc. NH4OH (in fume hood) step1->step2 step3 Seal Vial Tightly & Vortex step2->step3 step4 Incubate at 55 °C for 16 hours step3->step4 step5 Cool to Room Temp. step4->step5 step6 Centrifuge & Collect Supernatant step5->step6 step7 Evaporate NH4OH (Vacuum Concentrator) step6->step7 step8 Resuspend in H2O for Analysis step7->step8 qc QC Analysis: RP-HPLC step8->qc end Purified, Deprotected PMO qc->end

Caption: Step-by-step workflow for PMO cleavage and deprotection.

Step-by-Step Procedure
  • Preparation: Carefully transfer the solid support containing the synthesized PMO from the synthesis column into a 2 mL pressure-resistant glass vial.

  • Reagent Addition: In a certified chemical fume hood, add 1.5 mL of fresh, concentrated ammonium hydroxide to the vial.

  • Sealing: Immediately and securely seal the vial with a PTFE-lined screw cap. Ensure the seal is tight to prevent ammonia leakage. Vortex briefly to ensure the support is fully saturated.

  • Incubation: Place the sealed vial in a heating block or oven pre-heated to 55 °C. Incubate for 16-18 hours (overnight).

  • Cooling: After incubation, remove the vial and allow it to cool completely to room temperature. Caution: Do not open the vial while it is hot due to high internal pressure.

  • Oligonucleotide Recovery: Once cool, carefully open the vial in the fume hood. Pellet the solid support by centrifuging the vial for 1-2 minutes. Carefully pipette the supernatant, which contains the cleaved and deprotected PMO, into a new microcentrifuge tube.

  • Solvent Removal: Place the tube containing the supernatant into a vacuum concentrator. Dry the sample completely until no liquid or ammonia odor remains.

  • Quantification and Analysis: Resuspend the dried PMO pellet in a known volume of sterile, nuclease-free water. Perform UV-Vis spectroscopy to determine the concentration.

  • Quality Control: Analyze an aliquot of the resuspended product by HPLC to confirm the absence of any benzoyl-protected species and to assess the purity of the crude product prior to final purification.

Troubleshooting Guide

ProblemSymptom (on HPLC)Probable Cause(s)Solution(s)
Incomplete Deprotection A significant peak or shoulder appears after the main product peak.1. Depleted ammonium hydroxide solution.[3]2. Insufficient reaction time or temperature.3. Leaky reaction vial cap.1. Repeat the deprotection step using a fresh, unopened bottle of concentrated NH₄OH.2. Ensure the heating block is calibrated and extend the incubation time.3. Use new, high-quality vials and caps for the repeat deprotection.
Low Product Yield The main product peak area is smaller than expected.1. Inefficient cleavage from the solid support.2. Loss of sample during supernatant transfer.1. After collecting the first supernatant (Step 4.3.6), add another small volume of NH₄OH to the support, vortex, centrifuge, and combine the supernatants.2. Exercise care during pipetting steps.

Conclusion

The deprotection of the N6-benzoyl group is a terminal and indispensable step in the synthesis of high-quality, biologically active morpholino oligonucleotides. By understanding the underlying chemical mechanism of ammonolysis and adhering to a validated protocol with strict control over critical parameters—namely reagent freshness, temperature, and time—researchers can reliably and completely remove this protecting group. The integration of analytical quality control via HPLC is essential to validate the process, ensuring the integrity and purity of the final PMO product for downstream applications in research and therapeutic development.

References

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]5]

  • Summerton, J., & Weller, D. (1997). Morpholino antisense oligomers: design, preparation, and properties. Antisense & Nucleic Acid Drug Development, 7(3), 187-195.[8]

  • Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397–416.[9][10][11][12][13]

  • Reddy, M. P., Farooqui, F., & Hanna, N. B. (1995). A new catalyst for the rapid and clean deprotection of oligonucleotides. Tetrahedron Letters, 36(49), 8929-8932.[7]

  • Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]4]

  • Micklefield, J. (2001). Backbone modification of nucleic acids: synthesis, structure and therapeutic applications. Current Medicinal Chemistry, 8(10), 1157-1179.
  • Ghosh, S., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5434.[1][6]

  • Wincott, F., et al. (1995). Synthesis, deprotection, and purification of TBDMS-protected RNA. Nucleic Acids Research, 23(14), 2677–2684.[7]

  • Fergione, S., & Fedorova, O. (2021). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv.[14]

  • Summerton, J. E., et al. (2009). Method of synthesis of morpholino oligomers. Google Patents. WO2009064471A1.[15]

  • Naseem, S., et al. (2018). Morpholino antisense oligonucleotides: tools for investigating vertebrate development. Genesis, 56(10-11), e23247.[16]

  • Scribd. (n.d.). Deprotection Guide For Oligonucleotide Synthesis. Retrieved from [Link]7]

Sources

Method

Application Notes and Protocols for N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite in Antisense Oligonucleotide Synthesis

Introduction: The Role of Morpholinos in Modern Therapeutics Antisense oligonucleotides (ASOs) represent a powerful class of therapeutic agents designed to modulate gene expression at the RNA level. Among the various ASO...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Morpholinos in Modern Therapeutics

Antisense oligonucleotides (ASOs) represent a powerful class of therapeutic agents designed to modulate gene expression at the RNA level. Among the various ASO chemistries, Phosphorodiamidate Morpholino Oligomers (PMOs) have emerged as a particularly promising platform.[1][2] Unlike natural nucleic acids, PMOs feature a backbone of morpholine rings linked by uncharged phosphorodiamidate groups.[3][4][] This unique structure confers several advantageous properties, including high specificity for target mRNA, exceptional stability against nuclease degradation, and a favorable safety profile, largely due to their neutral charge which minimizes off-target electrostatic interactions.[3][6]

PMOs primarily function via a steric-blocking mechanism.[1][3] By binding to a complementary sequence on a target mRNA, they can physically obstruct the translational machinery to inhibit protein synthesis or modulate pre-mRNA splicing to correct genetic defects, a mechanism successfully employed in several FDA-approved drugs for Duchenne muscular dystrophy (DMD).[2][3][7] The synthesis of these high-purity therapeutic molecules relies on the precise, sequential addition of specialized monomers on a solid support. This document provides a detailed guide to the application of a key building block, N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite , in the solid-phase synthesis of PMOs.

The Key Building Block: N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

The successful synthesis of a specific PMO sequence is critically dependent on the quality and chemical design of its constituent monomers. The adenosine monomer, N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite, is engineered with specific protecting groups to ensure controlled, high-yield coupling during solid-phase synthesis.

  • Morpholino-A Core : This forms the fundamental structural unit for the adenosine base in the PMO backbone.

  • N-Trityl (Triphenylmethyl) Group : This bulky acid-labile group protects the morpholino nitrogen. Its primary function is to prevent undesired side reactions during the coupling step. It is selectively removed at the beginning of each synthesis cycle by a weak acid treatment, exposing the secondary amine for reaction with the next incoming monomer.[1][2] The orange-colored trityl cation released upon cleavage also serves as a convenient real-time indicator of coupling efficiency.

  • N6-benzoyl Group : The exocyclic amine of the adenine base is protected by a benzoyl group. This is crucial to prevent branching and other side reactions at the nucleobase during the phosphoramidite coupling chemistry.[8] This base-labile group remains intact throughout the synthesis cycles and is removed during the final cleavage and deprotection step.

  • 5'-O-Phosphoramidite Group : This is the reactive moiety that, upon activation, couples with the free morpholino amine of the growing oligonucleotide chain attached to the solid support, forming the phosphorodiamidate linkage.[9][10][11]

Chemical Structure of the Monomer

Below is a diagram illustrating the key functional groups of the N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite monomer.

Caption: Key components of the morpholino adenosine phosphoramidite monomer.

Protocols for Solid-Phase PMO Synthesis

The synthesis of PMOs is performed on an automated solid-phase synthesizer, following a cyclical four-step process for each monomer addition.[1][12][13] The process generally proceeds from the 3'- to the 5'-end of the oligonucleotide.[14]

Overall Synthesis Workflow

The entire process from initial setup to the final purified product can be visualized as follows:

cluster_workflow PMO Synthesis Workflow Resin_Prep 1. Resin Preparation (Solid Support with First Monomer) Synthesis 2. Automated Solid-Phase Synthesis (Cyclical Monomer Addition) Resin_Prep->Synthesis Load onto synthesizer Cleavage 3. Cleavage from Support & Base Deprotection Synthesis->Cleavage Completed sequence Purification 4. Oligonucleotide Purification (e.g., HPLC) Cleavage->Purification Crude PMO solution QC 5. Quality Control (Mass Spec, HPLC Purity) Purification->QC Purified PMO

Caption: High-level workflow for PMO synthesis and purification.

Part 1: Reagents and Solutions

Proper preparation of all reagents is critical for achieving high synthesis yields and purity.

Reagent/SolutionCompositionPurpose
Deblocking Solution 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)[1]Removal of the N-Trityl protecting group.
Coupling Activator 0.5 M Ethylthiotetrazole (ETT) in AcetonitrileActivation of the phosphoramidite monomer for coupling.
Monomer Solution 0.2 M N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite in AcetonitrileSource of the adenosine building block.
Capping Solution A Acetic Anhydride/Lutidine/THF (1:1:8)Acetylates unreacted secondary amines (failure sequences).
Capping Solution B 16% N-Methylimidazole in THFCatalyst for the capping reaction.
Oxidation Solution 0.02 M Iodine in THF/Pyridine/Water[15]Oxidizes the P(III) phosphorodiamidite linkage to the stable P(V) phosphorodiamidate.
Cleavage & Deprotection Concentrated Ammonium Hydroxide (28-30%)[16][17]Cleaves the PMO from the solid support and removes N6-benzoyl protecting groups.
Part 2: The Automated Synthesis Cycle

The following four steps are repeated for each monomer addition until the full-length sequence is assembled.

cluster_cycle Solid-Phase Synthesis Cycle Deblock Step 1: Deblocking (Trityl Removal) Couple Step 2: Coupling (Monomer Addition) Deblock->Couple Exposes free amine Cap Step 3: Capping (Terminate Failures) Couple->Cap Forms new linkage Oxidize Step 4: Oxidation (Linkage Stabilization) Cap->Oxidize Blocks unreacted sites Oxidize->Deblock Cycle Repeats for next monomer

Caption: The four core steps of the solid-phase PMO synthesis cycle.

Step 1: Deblocking (Detritylation)

  • Objective : To remove the acid-labile N-Trityl group from the terminal morpholino nitrogen of the resin-bound oligonucleotide.

  • Protocol :

    • Flush the synthesis column with anhydrous Dichloromethane (DCM) to ensure an inert environment.

    • Deliver the Deblocking Solution (3% TCA in DCM) to the column and allow it to react for 90-120 seconds.[1]

    • The appearance of a distinct orange/yellow color in the effluent, caused by the released trityl cation, indicates successful deblocking. This can be quantified spectrophotometrically to assess coupling efficiency from the previous cycle.

    • Thoroughly wash the column with Acetonitrile to neutralize the acid and prepare for the coupling step.

Step 2: Coupling

  • Objective : To activate the incoming N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite and couple it to the deprotected amine of the growing chain.

  • Protocol :

    • Simultaneously deliver the Monomer Solution (5-fold molar excess) and the Coupling Activator solution to the synthesis column.[15]

    • The activator, ETT, protonates the nitrogen of the phosphoramidite, making it highly susceptible to nucleophilic attack by the free secondary amine on the resin-bound chain.

    • Allow the coupling reaction to proceed for 90-180 minutes. The extended time is a key difference from standard DNA synthesis and is necessary to achieve high coupling efficiencies for the sterically hindered morpholino monomers.[14] Optimization studies have shown that factors like temperature and additives (e.g., lithium iodide) can influence coupling times.[18]

    • Wash the column with Acetonitrile.

Step 3: Capping

  • Objective : To permanently block any chains that failed to couple in the previous step, preventing the formation of deletion mutants (n-1 sequences).

  • Protocol :

    • Deliver Capping Solution A followed by Capping Solution B to the column.

    • The mixture acetylates the free secondary amine of any unreacted chains, rendering them inert for subsequent cycles.

    • Allow the reaction to proceed for 2-5 minutes.

    • Wash the column with Acetonitrile.

Step 4: Oxidation

  • Objective : To stabilize the newly formed phosphorodiamidite linkage by oxidizing it from the trivalent P(III) state to the more stable pentavalent P(V) phosphorodiamidate.[15]

  • Protocol :

    • Deliver the Oxidation Solution (Iodine in THF/Pyridine/Water) to the column.

    • Allow the reaction to proceed for 2-5 minutes.

    • Wash the column with Acetonitrile to remove residual iodine and prepare for the next synthesis cycle.

Part 3: Cleavage and Deprotection
  • Objective : To cleave the completed PMO chain from the solid support and remove the benzoyl protecting groups from the adenine bases.

  • Protocol :

    • After the final synthesis cycle (with the terminal Trityl group either left on or removed, known as "DMT-on" or "DMT-off" synthesis), dry the solid support thoroughly with argon or nitrogen gas.[15]

    • Transfer the resin to a sealed, pressure-rated vial.

    • Add fresh, concentrated ammonium hydroxide (approx. 1-2 mL per µmol of synthesis scale).[16]

    • Seal the vial tightly and heat at 55-65°C for 12-16 hours.[19][20] This step simultaneously cleaves the linker attaching the oligo to the support and hydrolyzes the N6-benzoyl protecting groups.

    • Cool the vial to room temperature before opening.

    • Carefully transfer the supernatant containing the crude oligonucleotide to a new tube. Wash the resin with a small amount of water or buffer to recover any remaining product.

Part 4: Purification and Quality Control
  • Objective : To purify the full-length PMO from truncated sequences and other synthesis by-products.

  • Protocol :

    • Purification : The crude PMO solution is typically purified using High-Performance Liquid Chromatography (HPLC), often with reverse-phase or ion-exchange columns. "DMT-on" purification, where the lipophilic trityl group is left on the desired product, can significantly simplify separation, as failure sequences will not retain this group.[15] The trityl group is then removed post-purification with an acidic treatment.[21]

    • Desalting : After HPLC, the purified fractions are desalted to remove salts from the purification buffers.[16]

    • Quality Control : The final product's identity and purity should be confirmed.

      • Mass Spectrometry (MALDI-TOF or ESI) : To verify the correct molecular weight of the full-length product.

      • Analytical HPLC : To determine the purity of the final product, which should typically be >90% for research applications.

References

  • Benchchem. (n.d.). Protocol for Solid-Phase Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs).
  • Long, R., Wang, B., & Song, Y. (2024). Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides. Military Medical Sciences, 48(9), 664-670.
  • Kole, R., & Leppert, D. (2021). Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers.
  • Creative Biogene. (n.d.). Phosphorodiamidate Morpholino Oligomers Synthesis Service.
  • Kundu, J., Ghosh, A., Ghosh, U., Das, A., Nagar, D., Pattanayak, S., & Ghose, A. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. The Journal of Organic Chemistry.
  • Barsegov, V., et al. (n.d.). Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics.
  • Biosearch Technologies. (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. Retrieved from LGC, Biosearch Technologies website.
  • ResearchGate. (n.d.). Chemical structure of morpholino oligonucleotides.
  • BroadPharm. (n.d.). N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite, 2434795-08-9.
  • Essner, J. J., et al. (n.d.). AMOD: a morpholino oligonucleotide selection tool. Oxford Academic.
  • Ekker, S. C. (2011). Lessons from morpholino-based screening in zebrafish. PubMed.
  • ResearchGate. (n.d.). Solid-phase synthesis parameters used for PMOs and PMO-DNA chimeras.
  • BOC Sciences. (n.d.). Custom Morpholino Oligo - RNA.
  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis.
  • Danaher Life Sciences. (n.d.). Solid-Phase Oligonucleotide Synthesis.
  • LGC Biosearch Technologies. (2021). Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing.
  • Glen Research. (n.d.). Deprotection Guide.
  • Google Patents. (n.d.). US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides.
  • Benchchem. (n.d.). Cleavage and deprotection protocols for oligonucleotides containing 5'-Amino-5'-deoxyuridine.
  • ResearchGate. (n.d.). Transient protection in nucleoside synthesis using trityl groups: is it necessary to block hydroxyl groups?.
  • Glen Research. (n.d.). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond.
  • Vapourtec Ltd. (2025). Enhancing the cleavage of Oligonucleotides.
  • National Institutes of Health. (n.d.). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach.
  • Springer Nature Experiments. (n.d.). Protecting Groups in Oligonucleotide Synthesis.
  • Pannacean (Henan) Medicine Science Technologies, Ltd. (n.d.). N-Trityl-N6-benzoyl-morpholino-A-7'-O-phosphoramidite.
  • ChemRxiv. (n.d.). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer.
  • ChemRxiv. (n.d.). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera.
  • MCE. (n.d.). N-Trityl-morpholino-T-5'-O-phosphoramidite | For Oligonucleotide Synthesis.
  • PubMed. (2025). Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras.
  • MedchemExpress.com. (n.d.). N-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite.
  • National Institutes of Health. (n.d.). Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide.
  • National Institutes of Health. (n.d.). The synthesis of oligonucleotides containing a primary amino group at the 5'-terminus.
  • MDPI. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry.

Sources

Application

Large-Scale Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs) Utilizing N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite: An Application Note and Comprehensive Protocol

Introduction: Addressing the Scale-Up Challenge in PMO Manufacturing Phosphorodiamidate Morpholino Oligomers (PMOs) have emerged as a cornerstone of antisense therapeutics, with several FDA-approved drugs for genetic dis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Scale-Up Challenge in PMO Manufacturing

Phosphorodiamidate Morpholino Oligomers (PMOs) have emerged as a cornerstone of antisense therapeutics, with several FDA-approved drugs for genetic disorders like Duchenne Muscular Dystrophy underscoring their clinical significance.[1][2] Their unique synthetic backbone, composed of morpholine rings linked by phosphorodiamidate moieties, confers exceptional stability against nucleases and a neutral charge, minimizing off-target effects.[3] However, the translation of PMOs from laboratory-scale research to clinical and commercial manufacturing presents significant hurdles, primarily centered around the efficiency, scalability, and cost-effectiveness of the synthesis process.[2][4][5]

This application note provides a detailed guide for the large-scale synthesis of PMOs, focusing on the strategic use of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite . We will delve into the rationale behind the selection of this specific building block, offering a comprehensive, step-by-step protocol for solid-phase synthesis, deprotection, and purification. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their PMO manufacturing workflows.

The Pivotal Role of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

The choice of phosphoramidite building blocks is critical to the success of large-scale PMO synthesis. The N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite is a synthetic molecule specifically designed for incorporation into PMO structures.[6] The strategic placement of the Trityl and benzoyl protecting groups offers distinct advantages in the context of a robust and scalable manufacturing process.

Causality behind Experimental Choices:

  • The N-Trityl Group: The trityl group, a bulky lipophilic moiety, serves as a temporary protecting group for the morpholino nitrogen. Its primary functions are to prevent unwanted side reactions during the phosphoramidite coupling step and to facilitate the purification of the final product. The lipophilicity of the trityl group allows for efficient separation of the full-length, trityl-on PMO from truncated failure sequences using reverse-phase chromatography.

  • The N6-benzoyl Group: The exocyclic amine of adenosine is highly reactive and must be protected to prevent branching and other side reactions during oligonucleotide synthesis. The benzoyl group provides robust protection under the conditions of the synthesis cycle but can be efficiently removed during the final deprotection step. This ensures high fidelity in the sequence of the synthesized PMO.

The combination of these protecting groups in the adenosine morpholino phosphoramidite contributes to higher coupling efficiencies and a cleaner crude product profile, which are paramount for a successful and economical large-scale synthesis campaign.

Visualizing the PMO Synthesis Workflow

The following diagram illustrates the key stages in the solid-phase synthesis of PMOs, a cyclical process of deprotection, coupling, and capping.

PMO_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing Deblocking Deblocking (Trityl Removal) Coupling Coupling (Phosphoramidite Addition) Deblocking->Coupling Exposes free amine Capping Capping (Acetylation of Unreacted Amines) Coupling->Capping Forms phosphorodiamidate linkage Capping->Deblocking Prepares for next cycle Cleavage Cleavage from Solid Support Deprotection Deprotection (Removal of Base Protecting Groups) Cleavage->Deprotection Purification Purification (e.g., RP-HPLC) Deprotection->Purification

Caption: A schematic of the PMO solid-phase synthesis workflow.

Detailed Protocol for Large-Scale PMO Synthesis

This protocol is designed for automated solid-phase oligonucleotide synthesizers and can be scaled according to the desired final yield. All reagents should be of high purity and anhydrous where specified.

I. Reagents and Solutions
Reagent/SolutionCompositionPurpose
Deblocking Solution 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Removal of the N-Trityl protecting group.
Coupling Solution N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite (and other bases) (0.2 M in Acetonitrile), Activator (e.g., 5-Ethylthio-1H-tetrazole (ETT), 0.5 M in Acetonitrile)Formation of the phosphorodiamidate linkage.
Capping Solution A Acetic Anhydride/Pyridine/THF (1:1:8 v/v/v)Acetylation of unreacted free amines.
Capping Solution B 16% 1-Methylimidazole in THFCatalyst for the capping reaction.
Oxidation Solution 0.02 M Iodine in THF/Pyridine/Water (e.g., 90:5:5 v/v/v)Oxidation of the phosphite triester to the stable phosphate triester.
Cleavage & Deprotection Solution Concentrated Aqueous AmmoniaCleavage from the solid support and removal of base protecting groups.
II. Solid-Phase Synthesis Cycle

The following steps are repeated for each monomer addition:

  • Deblocking:

    • Treat the solid support-bound growing PMO chain with the Deblocking Solution to remove the N-Trityl group from the terminal morpholino unit.

    • Wash the support extensively with acetonitrile to remove the cleaved trityl cation and excess acid.

  • Coupling:

    • Deliver the Coupling Solution (a mixture of the appropriate phosphoramidite and activator) to the solid support.

    • Allow the reaction to proceed for a predetermined time (typically 5-15 minutes) to ensure high coupling efficiency. The use of activators like ETT is crucial for efficient coupling.[7]

  • Capping:

    • Treat the support with Capping Solutions A and B to acetylate any unreacted free amines. This prevents the formation of deletion-mutant sequences.

    • Wash the support with acetonitrile.

  • Oxidation:

    • Treat the support with the Oxidation Solution to convert the newly formed phosphite triester linkage to a more stable phosphate triester.

    • Wash the support with acetonitrile.

III. Cleavage and Deprotection
  • After the final synthesis cycle, wash the solid support thoroughly with acetonitrile and dry under a stream of argon or nitrogen.

  • Transfer the support to a pressure-resistant vessel and add the Cleavage & Deprotection Solution.

  • Heat the vessel at a specified temperature (e.g., 55°C) for an extended period (e.g., 16 hours) to ensure complete cleavage from the support and removal of all base-protecting groups, including the N6-benzoyl group on adenosine.[7]

IV. Purification
  • After cleavage and deprotection, cool the reaction vessel and carefully transfer the ammoniacal solution containing the crude PMO to a separate container.

  • Concentrate the solution under reduced pressure.

  • Resuspend the crude PMO in a suitable buffer for purification.

  • Purify the full-length PMO using reverse-phase high-performance liquid chromatography (RP-HPLC). If the final trityl group was left on (trityl-on purification), the separation of the desired product from truncated sequences will be more efficient. The trityl group can then be removed post-purification.

Quality Control and Characterization

Rigorous quality control is essential to ensure the identity, purity, and integrity of the synthesized PMO.

Analytical TechniquePurpose
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) To confirm the molecular weight of the final product and verify the correct sequence.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the PMO and quantify any impurities.
UV-Vis Spectrophotometry To determine the concentration of the PMO solution.
Capillary Gel Electrophoresis (CGE) To assess the purity and length of the PMO.

Troubleshooting Common Challenges in Large-Scale PMO Synthesis

ChallengePotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency - Inactive phosphoramidite or activator- Insufficient reaction time- Moisture in reagents or solvents- Use freshly prepared, high-quality reagents- Optimize coupling time for each monomer- Ensure all reagents and solvents are anhydrous
Presence of Deletion Sequences - Incomplete capping- Inefficient deblocking- Ensure fresh capping reagents and adequate reaction time- Optimize deblocking conditions
Incomplete Deprotection - Insufficient deprotection time or temperature- Old or low-quality deprotection reagent- Increase deprotection time and/or temperature- Use fresh, concentrated aqueous ammonia

Conclusion

The large-scale synthesis of PMOs is a complex but manageable process that is critical for the advancement of antisense therapeutics. The strategic use of well-designed building blocks, such as N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite, is key to achieving high yields and purity. By following a robust and optimized protocol, researchers and manufacturers can overcome the challenges of scaling up PMO production, paving the way for the development of new and life-changing therapies.

References

Method

Standard operating procedure for handling N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

Application Notes and Protocols for N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pivotal R...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Modified Phosphoramidites in Morpholino Oligomer Synthesis

N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite is a specialized phosphoramidite monomer crucial for the synthesis of morpholino oligonucleotides (MOs), also known as phosphorodiamidate morpholino oligomers (PMOs).[1][2] These synthetic molecules are a cornerstone of modern antisense technology, offering a unique modification to the natural nucleic acid structure.[1] In PMOs, the conventional ribose or deoxyribose sugar is replaced by a methylenemorpholine ring, and the phosphodiester backbone is substituted with phosphorodiamidate linkages.[1][3] This structural alteration confers several advantageous properties, including high specificity for RNA targets, resistance to nuclease degradation, and low toxicity, making them invaluable tools in research and therapeutic development.[3][4]

This guide provides a comprehensive standard operating procedure for the handling, storage, and application of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite, ensuring its optimal performance in the synthesis of high-quality morpholino oligomers. The protocols and recommendations herein are grounded in established principles of phosphoramidite chemistry and tailored to the specific characteristics of this morpholino monomer.

Chemical Properties and Structural Elucidation

Understanding the chemical properties of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite is fundamental to its correct handling and successful application.

  • Core Structure: The molecule consists of an adenine nucleobase, a morpholino ring, and a phosphoramidite group.

  • Protecting Groups:

    • N-Trityl group: Protects the morpholino nitrogen, preventing unwanted side reactions during oligomer synthesis.[5][6] This group is removed at each cycle to allow for the coupling of the next monomer.[5][6]

    • N6-benzoyl group: Protects the exocyclic amine of the adenine base.

    • Cyanoethyl group: Protects the phosphite triester linkage during synthesis.

  • Reactivity: The phosphoramidite group is highly reactive towards hydroxyl groups, a property harnessed during the coupling step of solid-phase oligonucleotide synthesis.[7] This reaction is catalyzed by an activator, such as tetrazole or its derivatives.[8][9]

  • Solubility: It is soluble in anhydrous acetonitrile, the standard solvent used in automated oligonucleotide synthesis.[4][10][11]

cluster_components Key Functional Groups A N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite Morpholino_Ring Morpholino Ring A->Morpholino_Ring Core Scaffold Adenine N6-Benzoyl Adenine A->Adenine Base Phosphoramidite 5'-O-Phosphoramidite A->Phosphoramidite Reactive Moiety Trityl N-Trityl Group A->Trityl N-Protecting Group

Caption: Key components of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite.

Safety, Handling, and Storage: Preserving Integrity

Phosphoramidites are sensitive reagents, and their stability is paramount for successful oligonucleotide synthesis.[7][12][13]

Safety Precautions

While a specific safety data sheet (SDS) for this exact compound is not widely available, general precautions for phosphoramidites and related chemical reagents should be strictly followed.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any fine powder.

  • Spills: In case of a spill, avoid generating dust. Carefully clean the area with a damp cloth and dispose of the waste in accordance with local regulations.

Handling

The primary threat to phosphoramidite integrity is moisture.[15] Hydrolysis of the phosphoramidite group will render the molecule inactive for coupling.

  • Anhydrous Conditions: All handling steps must be performed under strictly anhydrous conditions.[7][15]

  • Inert Atmosphere: It is highly recommended to handle the solid phosphoramidite under an inert atmosphere, such as argon or dry nitrogen.[12]

  • Temperature Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.[12]

Storage

Proper storage is critical for maintaining the long-term stability and reactivity of the phosphoramidite.

Parameter Recommendation Rationale
Temperature -20°C to -5°C[10][11][12]Minimizes thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)[12]Prevents oxidation and hydrolysis.
Container Tightly sealed vialProtects from atmospheric moisture.
Environment DesiccatedFurther protection against moisture.

Note: When stored correctly in its solid form, the phosphoramidite should be stable for up to one year.[12]

Solution Preparation Protocol

The preparation of the phosphoramidite solution for use in an automated synthesizer is a critical step that requires meticulous attention to detail to prevent degradation.

Materials
  • N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

  • Anhydrous acetonitrile (synthesis grade)

  • Dry, inert gas (Argon or Nitrogen)

  • Oven-dried glassware or synthesizer-specific bottle

  • Dry syringes and needles

Step-by-Step Protocol
  • Prepare Glassware: Ensure all glassware, syringes, and needles are thoroughly dried in an oven at >100°C for at least 4 hours and cooled in a desiccator.[12]

  • Equilibrate Phosphoramidite: Transfer the phosphoramidite vial from the freezer to a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.[12]

  • Inert Atmosphere: Once at room temperature, place the vial under a gentle stream of inert gas.

  • Dissolution:

    • Uncap the vial under the inert gas stream.

    • Using a dry syringe, add the required volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M).[12]

    • Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.[12]

  • Transfer to Synthesizer Bottle:

    • Purge the synthesizer bottle with inert gas.

    • Using a new dry syringe, carefully transfer the phosphoramidite solution to the synthesizer bottle.

    • Seal the bottle and immediately place it on the synthesizer.

Solution Stability: Once dissolved, the stability of the phosphoramidite is significantly reduced.[12] It is strongly recommended to use the solution immediately. If storage is unavoidable, keep the solution under an inert atmosphere at 4°C for no longer than 48 hours.[12]

Application in Morpholino Oligonucleotide Synthesis

N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite is a key building block in the solid-phase synthesis of morpholino oligomers.[8] The synthesis cycle is analogous to standard DNA/RNA synthesis but with some key differences, particularly in the deprotection step.[5][6][]

Start Start with Solid Support Deblocking 1. Deblocking (Detritylation) Removal of N-Trityl group Start->Deblocking Coupling 2. Coupling Addition of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite Deblocking->Coupling Capping 3. Capping (Optional) Blocking of unreacted sites Coupling->Capping Oxidation 4. Oxidation Formation of stable phosphorodiamidate linkage Capping->Oxidation Elongation Elongated Chain Oxidation->Elongation Elongation->Deblocking Repeat for next monomer Cleavage Final Cleavage and Deprotection Elongation->Cleavage After final cycle cluster_causes Potential Causes cluster_solutions Solutions Problem Low Coupling Efficiency Moisture Moisture Contamination Problem->Moisture Degradation Phosphoramidite Degradation Problem->Degradation Activator Inactive Activator Problem->Activator System Synthesizer Fluidics Issue Problem->System Anhydrous Ensure Anhydrous Conditions Moisture->Anhydrous Fresh_Amidite Use Fresh Phosphoramidite Degradation->Fresh_Amidite Fresh_Activator Prepare Fresh Activator Activator->Fresh_Activator Check_System Check Synthesizer System->Check_System

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low coupling efficiency of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

Answering your request, here is the technical support center for Troubleshooting low coupling efficiency of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite. Introduction to Morpholino Phosphoramidite Chemistry Phos...

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is the technical support center for Troubleshooting low coupling efficiency of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite.

Introduction to Morpholino Phosphoramidite Chemistry

Phosphorodiamidate Morpholino Oligonucleotides (PMOs) represent a cornerstone of antisense technology, modulating gene expression through a steric-blocking mechanism rather than by inducing RNA degradation.[1][2] Their unique backbone, composed of morpholino rings linked by phosphorodiamidate groups, grants them high specificity, nuclease resistance, and low toxicity.[3][4] The successful solid-phase synthesis of high-purity PMOs is critically dependent on achieving near-quantitative coupling efficiency at every cycle.

N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite is the designated building block for incorporating adenine bases into a growing PMO chain.[5] The trityl (Tr) group protects the morpholino nitrogen, the benzoyl group shields the exocyclic amine of adenine, and the 5'-O-phosphoramidite is the reactive moiety for chain elongation.[1] This guide, structured as a series of frequently asked questions and detailed troubleshooting protocols, addresses common challenges related to achieving high coupling efficiency with this specific monomer.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reaction during the coupling step?

The coupling step involves the activation of the phosphoramidite group on the N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite monomer by a weak acid catalyst, typically an activator like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[][7] This activation makes the phosphorus atom highly electrophilic. The now reactive monomer is attacked by the free secondary amine on the morpholino ring of the growing oligonucleotide chain, which is anchored to a solid support. This nucleophilic attack forms a stable phosphorodiamidate linkage.[1][8]

Q2: Why is high coupling efficiency so critical in PMO synthesis?

The synthesis of an oligonucleotide is a cumulative process. The final yield of the full-length product is an exponential function of the average coupling efficiency per step.[9][10] For example, synthesizing a 25-mer PMO with an average coupling efficiency of 98% would yield only (0.98)^24 ≈ 61% of the desired full-length product. A drop to 95% efficiency would plummet the theoretical yield to just (0.95)^24 ≈ 29%. Any unreacted sites lead to the accumulation of truncated sequences (n-1, n-2, etc.), which are difficult to purify and compromise the biological activity of the final product.[9][11]

Q3: What is the standard synthesis cycle for incorporating a morpholino phosphoramidite?

The solid-phase synthesis cycle for PMOs is distinct from standard DNA/RNA synthesis and typically proceeds in the 5' to 3' direction.[4] The cycle consists of four primary steps, as illustrated below.

Morpholino Synthesis Cycle cluster_cycle Solid-Phase PMO Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Neutralization 2. Neutralization Deblocking->Neutralization Removes Trityl group, exposing morpholino amine Coupling 3. Coupling Neutralization->Coupling Quenches residual acid, prepares for coupling Oxidation 4. Oxidation Coupling->Oxidation Forms P(III) linkage Oxidation->Deblocking Stabilizes linkage to P(V)

Caption: The four-step solid-phase synthesis cycle for PMO assembly.

Troubleshooting Guide: Low Coupling Efficiency

This section provides a systematic approach to diagnosing and resolving issues with the coupling of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite.

Scenario 1: Systemic Low Coupling Efficiency

You observe poor coupling efficiency across all phosphoramidite monomers, not just the Adenine morpholino. This points to a global issue with reagents or hardware.

Question: My trityl monitor shows consistently low readings for every cycle. Where should I start my investigation?

Answer: A systemic failure implicates reagents and conditions common to all coupling steps. The most frequent culprits are moisture contamination, degraded activator, or synthesizer fluidics issues.

  • Moisture Contamination (The Primary Suspect): Phosphoramidites are extremely sensitive to hydrolysis.[12] Trace amounts of water in the acetonitrile (ACN) will react with the activated phosphoramidite faster than the growing chain, effectively killing the reaction.[][]

    • Protocol: Ensure your ACN is anhydrous, with a water content below 30 ppm.[14] Use fresh bottles of solvent. For critical applications, dry the dissolved phosphoramidite solution over activated 3Å molecular sieves for several hours or overnight before placing it on the synthesizer.[14]

  • Activator Quality and Concentration: The activator's role is to protonate the phosphoramidite's diisopropylamino group, making it a good leaving group.[][15] An old, improperly prepared, or incorrect concentration of activator will lead to inefficient activation and poor coupling.[16]

    • Protocol: Prepare fresh activator solution daily. For morpholino synthesis, 5-Ethylthio-1H-tetrazole (ETT) at a concentration of 0.12 M is a robust choice.[4] Ensure complete dissolution and check for any precipitation, especially in cold lab environments.[7]

  • Synthesizer Performance: Mechanical issues can prevent the correct volumes of reagents from reaching the synthesis column.

    • Protocol: Perform a fluidics calibration on your synthesizer to confirm accurate delivery volumes for both the phosphoramidite and activator lines. Inspect all tubing and valves for leaks or blockages.[9]

Scenario 2: Monomer-Specific Low Coupling Efficiency

You observe a significant drop in coupling efficiency only when N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite is added. This strongly suggests an issue with this specific reagent.

Question: The coupling for my G, C, and T morpholinos is >99%, but the Adenine coupling is below 90%. What is the cause?

Answer: This issue is isolated to the Adenine phosphoramidite vial or the specific conditions required for its efficient coupling.

  • Phosphoramidite Integrity: The single vial of your Adenine morpholino may have degraded due to age, improper storage, or exposure to air and humidity during a previous use.

    • Protocol: Switch to a new, unopened vial of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite from a reputable supplier. Before opening, always allow the vial to warm to ambient laboratory temperature for at least 30 minutes to prevent atmospheric moisture from condensing on the cold powder.[10]

  • Insufficient Coupling Time: Morpholino phosphoramidites are sterically more hindered than their DNA or RNA counterparts.[14][17] The N-Trityl and N6-benzoyl protecting groups add to this bulk, potentially requiring a longer reaction time to achieve complete coupling.

    • Protocol: Increase the coupling time specifically for the Adenine morpholino monomer. A standard time might be 5-15 minutes.[8][14] If efficiency remains low, consider a "double coupling" protocol, where a second fresh aliquot of the phosphoramidite and activator is delivered to the column within the same synthesis cycle.[10]

  • Poor Solubility: While most phosphoramidites dissolve readily in ACN, some can be problematic, leading to a lower effective concentration being delivered to the column.[18]

    • Protocol: After adding the solvent to the vial, ensure the phosphoramidite is fully dissolved by gently swirling or vortexing for several minutes. Visually inspect the solution against a light source to ensure no solid particulates remain.[12]

Data & Protocols
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the root cause of low coupling efficiency.

Troubleshooting Flowchart Start Low Coupling Efficiency Detected Check_Scope Is the issue systemic (all bases) or monomer-specific? Start->Check_Scope Systemic_Cause Systemic Issue Check_Scope->Systemic_Cause Systemic Specific_Cause Monomer-Specific Issue (N-Trityl-N6-benzoyl-morpholino-A) Check_Scope->Specific_Cause Specific Check_Moisture Verify Anhydrous ACN (<30 ppm). Use fresh solvent. Systemic_Cause->Check_Moisture Check_Activator Prepare fresh activator solution. Verify concentration. Check_Moisture->Check_Activator Check_Synth Calibrate synthesizer fluidics. Check for leaks/blocks. Check_Activator->Check_Synth Check_Amidite Use a new, unopened vial. Warm to RT before opening. Specific_Cause->Check_Amidite Check_Time Increase coupling time. Consider double coupling. Check_Amidite->Check_Time Check_Solubility Ensure complete dissolution of phosphoramidite powder. Check_Time->Check_Solubility

Caption: A logical decision tree for troubleshooting low coupling efficiency.

Table 1: Recommended Reagent Parameters for PMO Synthesis
Reagent/StepCompositionPurpose & Key Considerations
Deblocking 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Removes the N-Trityl protecting group from the morpholino nitrogen.[3]
Neutralization 20% Diisopropylethylamine (DIPEA) in Tetrahydrofuran (THF)Quenches residual acid from the deblocking step to prevent neutralization of the incoming activated phosphoramidite.[8]
Activator 0.12 M 5-Ethylthio-1H-tetrazole (ETT) in AcetonitrileCatalyzes the coupling reaction. Must be fresh and anhydrous. DCI is another effective alternative.[4][7]
Oxidation 0.05 M I₂ and 2.0 M Dimethylamine in THFOxidizes the newly formed P(III) phosphorodiamidite linkage to the stable P(V) state.[2][8]
Capping (Optional) 20% Acetic Anhydride / 20% DIPEA in THFPermanently blocks any unreacted morpholino amines to prevent the formation of n-1 deletion mutants.[8]
References
  • Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras. Current Protocols.
  • Protocol for Solid-Phase Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs). BenchChem.
  • Comparative analysis of coupling efficiency between different phosphoramidite suppliers. BenchChem.
  • A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. ChemRxiv.
  • Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. BenchChem.
  • Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. MDPI.
  • Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Autom
  • Troubleshooting low coupling efficiency in oligonucleotide synthesis. BenchChem.
  • Precautions During Packaging of Phosphoramidites and Transfer into Altern
  • Use of Custom Synthesized Phosphoramidite Reagents. TriLink BioTechnologies.
  • Principles of Phosphoramidite Reactions in DNA Assembly. BOC Sciences.
  • Optimization of Automated Synthesis of Amide-Linked RNA. ACS Omega.
  • Technical Support Center: Troubleshooting Low Coupling Efficiency in Oligonucleotide Synthesis. BenchChem.
  • Fully automated fast-flow synthesis of antisense phosphorodiamid
  • Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. PMC - NIH.
  • Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides. Military Medical Sciences.
  • N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite. BroadPharm.
  • ABOUT ACTIV
  • Troubleshooting low coupling efficiency in RNA synthesis. BenchChem.
  • Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research.

Sources

Optimization

Technical Support Center: Optimizing Coupling Time for Trityl-Protected Morpholino Phosphoramidites

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Trityl-protected morpholino phosphoramidites. Here, we address common challenges and frequently...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Trityl-protected morpholino phosphoramidites. Here, we address common challenges and frequently asked questions related to optimizing the critical coupling step in phosphorodiamidate morpholino oligomer (PMO) synthesis.

Introduction to Morpholino Synthesis Challenges

Phosphorodiamidate morpholino oligomers (PMOs) are powerful antisense tools used to modulate gene expression.[1][2] Their synthesis, however, can be challenging due to factors like inefficient deprotection and coupling, as well as monomer instability.[3][4][5] The coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain, is particularly critical for the overall yield and purity of the final product.[6] This guide focuses on providing practical, evidence-based strategies to optimize this crucial reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary cause of low coupling efficiency in PMO synthesis?

A1: Low coupling efficiency in PMO synthesis can stem from several factors, but a primary cause is often incomplete activation of the phosphoramidite monomer or steric hindrance at the growing end of the oligomer. Unlike standard DNA/RNA synthesis, the morpholino structure presents unique steric challenges. Additionally, the purity of reagents, including the phosphoramidites and activator, is paramount.[] Even trace amounts of moisture can significantly reduce coupling efficiency.

Q2: My coupling times are excessively long. How can I shorten them without compromising yield?

A2: Long coupling times are a known challenge in traditional PMO synthesis protocols.[8] To address this, consider the following:

  • Activator Choice: The choice of activator plays a significant role. While traditional activators like tetrazole are used, more potent activators such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can significantly accelerate the coupling reaction.[9][10] Studies have shown that ETT and iodine can be suitable for achieving efficient coupling.[8]

  • Activator Concentration: Optimizing the activator concentration is crucial. For instance, research has found that ETT at a concentration of 0.12 M can provide the best activation for morpholino phosphorodiamidites.[9]

  • Additives: The use of additives can enhance coupling efficiency. Lithium iodide (LiI) has been identified as a potent additive that can significantly boost the efficiency of the PMO solid-phase synthesis.[11]

  • Temperature: While most synthesis occurs at room temperature, carefully controlled temperature increases can sometimes enhance reaction kinetics. One study identified 30°C as the optimal temperature for their system.[11]

Troubleshooting Guide: Low Coupling Efficiency

If you are experiencing low coupling efficiency, systematically evaluate the following parameters.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low coupling efficiency.

G start Low Coupling Efficiency Observed reagent_check Verify Reagent Purity & Anhydrous Conditions start->reagent_check activator_opt Optimize Activator Type & Concentration reagent_check->activator_opt Reagents OK consult Consult Technical Support reagent_check->consult Reagents Contaminated time_temp_opt Adjust Coupling Time & Temperature activator_opt->time_temp_opt Optimization Ineffective success Coupling Efficiency Improved activator_opt->success Optimization Effective support_check Evaluate Solid Support & Linker time_temp_opt->support_check Optimization Ineffective time_temp_opt->success Optimization Effective sequence_check Analyze for Problematic Sequences support_check->sequence_check Support OK support_check->consult Support Issue Identified sequence_check->success No Sequence Issues sequence_check->consult Problematic Sequence Identified

Caption: Troubleshooting workflow for low coupling efficiency.

In-Depth Troubleshooting Steps

Reagent and Solvent Quality
  • Problem: Moisture and impurities in reagents and solvents are a primary cause of failed or inefficient coupling.

  • Solution:

    • Use freshly opened, anhydrous acetonitrile (MeCN) for all solutions.

    • Ensure phosphoramidite monomers are stored under inert gas (e.g., argon) and are not expired.

    • Prepare activator solutions fresh for each synthesis run if possible. The stability of Trityl-protected monomers can be poor, especially in solution.[8]

Activator and Coupling Time Optimization
  • Problem: Sub-optimal activation kinetics leading to incomplete coupling within the allotted time.

  • Solution: A systematic optimization of your activator and coupling time is recommended.

    Experimental Protocol: Activator Screening and Coupling Time Optimization

    • Setup: Synthesize a short, standard sequence (e.g., a 5-mer) on your automated synthesizer.

    • Variable 1: Activator Type:

      • Run parallel syntheses using different activators (e.g., Tetrazole, ETT, DCI) while keeping the concentration and coupling time constant.

    • Variable 2: Activator Concentration:

      • Using the best activator from the previous step, vary the concentration (e.g., 0.12 M, 0.25 M) while keeping the coupling time constant.

    • Variable 3: Coupling Time:

      • With the optimized activator and concentration, perform a time course experiment, varying the coupling time (e.g., 90 seconds, 180 seconds, 300 seconds).[9][10]

    • Analysis: After cleavage and deprotection, analyze the crude product by HPLC or LC-MS to determine the yield of the full-length product for each condition.

    Data Summary: Recommended Starting Conditions for Coupling Optimization

ActivatorConcentration (M)Typical Coupling Time (seconds)Reference
5-Ethylthio-1H-tetrazole (ETT)0.12 - 0.25180 - 300[9][10]
4,5-Dicyanoimidazole (DCI)Varies180+[9]
TetrazoleVariesLonger times often required[8]
Depurination Concerns During Detritylation
  • Problem: The acidic conditions required for detritylation can lead to depurination, especially with sensitive nucleosides.[12][13] This creates abasic sites, leading to chain cleavage during the final basic deprotection step.[13]

  • Solution:

    • Milder Deblocking Agents: Instead of the standard 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM), consider using a milder deblocking agent. A solution of 3% TCA in DCM with 0.5% Methanesulfonic acid (MeSO3H) has been reported to be effective.[8]

    • Minimize Deblocking Time: Use the shortest possible deblocking time that still achieves complete detritylation. This can be monitored by observing the color of the trityl cation.

    • Neutralization Step: After detritylation, a neutralization step is crucial to remove any residual acid before the coupling reaction. A 20% solution of Diisopropylethylamine (DIPEA) in THF is commonly used for this purpose.[14]

Visualizing the Synthesis Cycle

The following diagram illustrates the key steps in the solid-phase synthesis cycle for PMOs.

G Deblocking Deblocking (Detritylation) Neutralization Neutralization Deblocking->Neutralization Remove Trityl Group Coupling Coupling Neutralization->Coupling Prepare for Coupling Oxidation Oxidation Coupling->Oxidation Add Monomer Capping Capping Oxidation->Capping Form Phosphorodiamidate Linkage Capping->Deblocking Cap Unreacted Sites & Repeat Cycle

Caption: The solid-phase synthesis cycle for PMOs.

Sequence-Specific Issues
  • Problem: Certain sequences, particularly those with consecutive bulky bases like purine-rich stretches, can cause steric hindrance, which impedes access to the reactive 5'-hydroxyl group and slows down coupling.[]

  • Solution:

    • Extended Coupling Times: For known difficult couplings, extending the coupling time for that specific cycle can improve efficiency.

    • Modified Monomers: In some cases, using modified phosphoramidites with less bulky protecting groups may be beneficial, although this is a more advanced strategy.

Conclusion

Optimizing the coupling time for Trityl-protected morpholino phosphoramidites is a multifactorial process that requires a systematic approach to troubleshooting. By carefully considering reagent quality, activator choice and concentration, deblocking conditions, and potential sequence-specific effects, researchers can significantly improve the efficiency and yield of their PMO synthesis. This guide provides a framework for this optimization process, grounded in established chemical principles and recent findings in the field.

References

  • Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras. (2025). PubMed.
  • Protocol for Solid-Phase Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs). (2025). Benchchem.
  • A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. ChemRxiv.
  • Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. (2023). MDPI.
  • Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Autom
  • Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
  • Sequence Composition and Its Impact on Phosphoramidite Synthesis Efficiency.
  • Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. (2023). PMC - NIH.
  • (PDF) Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. (2025).
  • (PDF) Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach.
  • comparative analysis of coupling efficiency between different phosphoramidite suppliers. (2025). Benchchem.
  • Synthesis of antisense oligonucleotides with minimum depurin
  • Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Autom
  • Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides. (2024). Military Medical Sciences.
  • Optimization of the protecting groups and reduction conditions.
  • Glen Report 22.19 - Technical Brief - Depurination of DNA During Oligonucleotide Synthesis.
  • Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. (2022). IISER Pune.

Sources

Troubleshooting

Side reactions associated with N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction to N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite in Morpholino Oligonucleotide Synthesis N-Trityl-N6-benzoyl-morpholino-A-5'-O-...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite in Morpholino Oligonucleotide Synthesis

N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite is a key building block in the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs).[1] PMOs are synthetic analogs of nucleic acids where the deoxyribose or ribose sugar is replaced by a morpholine ring, and the phosphodiester backbone is substituted with phosphorodiamidate linkages.[2][3] This modification confers remarkable stability against nucleases, making PMOs a powerful tool in antisense therapy and gene regulation studies.

The synthesis of high-quality PMOs requires careful control over each step of the solid-phase synthesis cycle. The N-Trityl group protects the morpholine nitrogen, while the N6-benzoyl group shields the exocyclic amine of the adenine base.[4] While robust, this combination of protecting groups and the unique morpholino backbone can present specific challenges. This guide addresses the most common side reactions and provides structured troubleshooting advice.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section directly addresses specific issues that may arise during the synthesis and purification of morpholino oligonucleotides using N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite.

Synthesis Cycle Issues

Question 1: I am observing low coupling efficiency with my N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite. What are the likely causes and how can I troubleshoot this?

Low coupling efficiency is a critical issue that can significantly reduce the yield of your full-length product. Several factors can contribute to this problem:

  • Monomer Instability and Solubility: Trityl-protected morpholino monomers can exhibit poor solubility in acetonitrile (CH3CN), a common solvent in oligonucleotide synthesis.[5] Precipitation of the monomer, especially when purged with an inert gas like argon, can lead to inconsistent delivery to the synthesis column.[5]

    • Troubleshooting:

      • Fresh Monomer Preparation: Prepare fresh solutions of the phosphoramidite for each synthesis run.

      • Alternative Solvents: While acetonitrile is standard, for morpholino monomers, solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can improve solubility, although monomer stability in these solvents should be monitored.[5]

      • Visual Inspection: Visually inspect the monomer solution for any precipitation before and during the synthesis run.

  • Inadequate Activation: The choice and condition of the activator are crucial.

    • Troubleshooting:

      • Activator Choice: For morpholino synthesis, activators like 5-ethylthio-1H-tetrazole (ETT) or dicyanoimidazole (DCI) are often used.[2][6] Ensure your chosen activator is suitable for morpholino chemistry.

      • Fresh Activator: Use a fresh, anhydrous solution of the activator. Degraded or wet activator will lead to poor coupling.

  • Moisture Contamination: Water is a significant inhibitor of the coupling reaction.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous. Use anhydrous grade acetonitrile and consider using molecular sieves in your solvent bottles.

      • Inert Atmosphere: Perform all reagent transfers under an inert atmosphere of argon or nitrogen.

Question 2: My mass spectrometry results show a significant peak corresponding to an n-1 deletion, specifically at the adenosine position. What could be the cause?

The presence of n-1 sequences, where a single monomer is missing, is a common impurity. When it occurs specifically at the adenosine position, it points to issues with the N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite itself or its coupling cycle.

  • Incomplete Detritylation: The N-Trityl group on the morpholine nitrogen must be completely removed in the deblocking step to allow for the subsequent coupling reaction.

    • Troubleshooting:

      • Deblocking Reagent: For morpholino synthesis, a common deblocking agent is 3% trichloroacetic acid (TCA) in dichloromethane (DCM). Some protocols suggest the addition of 0.5% methanesulfonic acid (MeSO3H) to improve efficiency.[6]

      • Contact Time: Ensure the deblocking reagent has sufficient contact time with the solid support to completely remove the trityl group.

  • Inefficient Coupling: As detailed in Question 1, poor coupling of the adenosine phosphoramidite will leave unreacted sites.

  • Incomplete Capping: If the unreacted morpholine nitrogens are not capped after a failed coupling step, they will be available to react in the next cycle, leading to a deletion.

    • Troubleshooting:

      • Capping Step: The inclusion of a capping step is crucial for producing uniform morpholino oligomers, especially when coupling efficiencies are not optimal.[4] Acetic anhydride is a common capping reagent.

Deprotection and Cleavage Side Reactions

Question 3: After final deprotection and cleavage, I observe premature loss of the N-Trityl group before my intended trityl-on purification. Why is this happening and how can I prevent it?

Premature loss of the terminal trityl group can be a significant issue, particularly when preparing for trityl-on purification. This is often observed during the drying of the crude oligonucleotide solution after cleavage and deprotection.[7]

  • Cause: The lability of the trityl group can be influenced by residual acidic species or high vacuum during drying, which can drive off volatile basic counterions like ammonia or methylamine, leading to detritylation.[7]

    • Troubleshooting:

      • Addition of a Non-Volatile Base: The addition of a non-volatile base, such as Tris (tris(hydroxymethyl)aminomethane), to the crude oligonucleotide solution before drying can prevent trityl loss.[7] A concentration of approximately 45 mg of Tris base per mL of crude oligo solution has been shown to be effective.[7]

      • Avoid Over-drying: Minimize the drying time and avoid using excessively high vacuum.

Question 4: I am concerned about depurination of the adenosine bases during my trityl-on purification protocol. Is this a valid concern and what can be done to mitigate it?

Yes, this is a valid concern. Depurination, the cleavage of the glycosidic bond between the purine base (adenine) and the sugar analog (morpholine ring), can occur under acidic conditions.

  • Mechanism: During trityl-on purification, the benzoyl protecting group on the adenine base is removed prior to the on-cartridge detritylation step. The unprotected adenine is then susceptible to cleavage when exposed to the acidic conditions required to remove the trityl group.[8]

    • Troubleshooting:

      • Mild Acidic Conditions: Use the mildest acidic conditions possible for on-cartridge detritylation that still ensure complete removal of the trityl group.

      • Optimized Protocols: Utilize purification cartridges and protocols that are specifically designed to minimize depurination by using optimized buffers and elution conditions.[9]

      • pH Adjustment: Ensure that the final eluted product is immediately neutralized to prevent further acid-catalyzed degradation.

Question 5: Are there any known side reactions specifically involving the N6-benzoyl group on the adenosine morpholino monomer during the final deprotection step?

The primary function of the benzoyl group is to protect the exocyclic amine of adenine.[10] It is designed to be stable during synthesis and removed during the final basic deprotection step, typically with ammonium hydroxide at an elevated temperature (e.g., 55°C for 16 hours).[5][11]

  • Incomplete Deprotection: The most likely side reaction is incomplete removal of the benzoyl group. This can lead to a modified final product with altered hybridization properties.

    • Troubleshooting:

      • Sufficient Incubation: Ensure that the deprotection with ammonium hydroxide is carried out for the recommended time and at the correct temperature to ensure complete removal of the benzoyl group.

      • Fresh Reagents: Use fresh, concentrated ammonium hydroxide for deprotection.

While less common, interactions with other components are theoretically possible, though not widely documented for this specific monomer. Careful analysis of the final product by mass spectrometry is always recommended to confirm its identity and purity.

Experimental Protocols and Data

Protocol 1: Solid-Phase Synthesis of a Morpholino Oligonucleotide

This protocol outlines a generalized cycle for the synthesis of a morpholino oligonucleotide on an automated synthesizer.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Procedure: The solid support is washed with DCM, followed by treatment with the deblocking solution to remove the N-Trityl group from the terminal morpholine nitrogen. The support is then washed again with DCM and acetonitrile.

  • Coupling:

    • Reagents:

      • N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite (dissolved in anhydrous acetonitrile).

      • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

    • Procedure: The phosphoramidite and activator solutions are delivered to the synthesis column to react with the deprotected morpholine nitrogen, forming a phosphorodiamidate linkage.

  • Capping:

    • Reagents:

      • Capping A: Acetic Anhydride in Tetrahydrofuran (THF)/Lutidine.

      • Capping B: 16% N-Methylimidazole in THF.

    • Procedure: Any unreacted morpholine nitrogens are acetylated to prevent them from participating in subsequent coupling steps.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester.

This cycle is repeated until the desired sequence is assembled.

Data Summary: Common Impurities in Morpholino Oligonucleotide Synthesis
ImpurityDescriptionCommon Cause(s)Analytical Detection
n-1 Deletion Oligonucleotide missing one monomer unit.Incomplete detritylation, inefficient coupling, incomplete capping.Mass Spectrometry, HPLC
Truncated Sequences Oligonucleotides shorter than the full-length product.Inefficient coupling, poor capping.Mass Spectrometry, HPLC, Gel Electrophoresis
Benzoyl Adduct Full-length product with the N6-benzoyl group still attached.Incomplete final deprotection.Mass Spectrometry, HPLC
Apurinic Site Oligonucleotide with an adenine base missing.Acid-catalyzed degradation, particularly during trityl-on purification.Mass Spectrometry

Visualizing Key Processes

Diagram 1: The Morpholino Oligonucleotide Synthesis Cycle

Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Free Morpholine Nitrogen Capping 3. Capping Coupling->Capping Phosphite Triester Linkage Oxidation 4. Oxidation Capping->Oxidation Oxidation->Deblocking Cycle Repeats End Full-Length Oligo Oxidation->End Final Cycle Start Solid Support Start->Deblocking

Caption: The four-step solid-phase synthesis cycle for morpholino oligonucleotides.

Diagram 2: Troubleshooting n-1 Deletions

Troubleshooting_n1 cluster_causes Potential Causes cluster_solutions Solutions Problem n-1 Deletion Detected (Mass Spec / HPLC) Cause1 Incomplete Detritylation Problem->Cause1 Cause2 Inefficient Coupling Problem->Cause2 Cause3 Failed Capping Problem->Cause3 Solution1 Optimize Deblocking: - Check Reagent - Increase Time Cause1->Solution1 Solution2 Improve Coupling: - Fresh Monomer/Activator - Anhydrous Conditions Cause2->Solution2 Solution3 Verify Capping Step: - Check Reagents - Ensure Delivery Cause3->Solution3

Caption: A logical workflow for diagnosing and resolving n-1 deletion impurities.

References

  • Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. Retrieved from [Link]

  • Ghosh, U., Kundu, J., Ghosh, A., Das, A., Nagar, D., Ghose, A., & Sinha, S. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. ChemRxiv. Retrieved from [Link]

  • La-Belle, A., et al. (2021). Conception and Synthesis of Sequence-Coded Morpholinos. Chemistry – A European Journal. Retrieved from [Link]

  • Pattanayak, S., Paul, S., Nandi, B., & Sinha, S. (2012). Improved Protocol for the Synthesis of Flexibly Protected Morpholino Monomers from Unprotected Ribonucleosides. ResearchGate. Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Glen Report 21.19. Retrieved from [Link]

  • Phenomenex. (n.d.). Comparing Performance of High-Throughput, Trityl-on RNA/DNA Purification Products. Retrieved from [Link]

  • Kundu, J., Ghosh, A., et al. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. The Journal of Organic Chemistry. Retrieved from [Link]

  • Abes, S., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide. Retrieved from [Link]

  • SciSpace. (2020). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. Retrieved from [Link]

  • Semantic Scholar. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Retrieved from [Link]

  • Protheragen. (n.d.). N6-Benzoyl-7'-OH-N-trityl Morpholino adenosine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Benzoyl Deprotection for Phosphorodiamidate Morpholino Oligomers (PMOs)

Welcome to the technical support center for the optimization of benzoyl deprotection conditions for Phosphorodiamidate Morpholino Oligomers (PMOs). This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of benzoyl deprotection conditions for Phosphorodiamidate Morpholino Oligomers (PMOs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical step in PMO synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful deprotection of your PMO constructs.

Introduction

The benzoyl (Bz) group is a commonly used protecting group for the exocyclic amines of nucleobases such as adenosine and cytosine during solid-phase PMO synthesis.[1] Its removal, typically achieved under basic conditions, is a crucial final step to yield a functional oligomer. However, incomplete or harsh deprotection can lead to a heterogeneous product with diminished biological activity. This guide provides a structured approach to troubleshoot and optimize your benzoyl deprotection protocol.

Troubleshooting Guide: Benzoyl Deprotection of PMOs

This section addresses specific issues that may arise during the benzoyl deprotection of PMOs in a question-and-answer format.

Question 1: I am observing incomplete benzoyl deprotection in my final PMO product, as indicated by mass spectrometry. What are the likely causes and how can I resolve this?

Answer:

Incomplete deprotection is a common issue that can significantly impact the purity and function of your PMO. The primary reasons for this observation are insufficient reaction time, inadequate temperature, or depleted reagent activity.

  • Underlying Causes & Solutions:

    • Insufficient Deprotection Time or Temperature: The rate of benzoyl group removal is dependent on both time and temperature.[1] If you are seeing incomplete deprotection, consider extending the incubation period or increasing the temperature within the recommended range for your specific PMO sequence and length.

    • Reagent Degradation: The deprotection reagent, typically aqueous ammonium hydroxide, can lose its potency over time.[2] Always use a fresh, high-quality deprotection solution.

    • Steric Hindrance: For longer PMO sequences or those with significant secondary structure, the benzoyl groups may be less accessible to the deprotection reagent. In such cases, a higher temperature or a longer incubation time may be necessary.

  • Experimental Workflow for Optimization:

    G cluster_0 Troubleshooting Incomplete Deprotection start Incomplete Deprotection Observed check_reagent Verify age and quality of deprotection reagent start->check_reagent check_conditions Review deprotection time and temperature check_reagent->check_conditions increase_time Increase incubation time (e.g., in 2-hour increments) check_conditions->increase_time increase_temp Increase temperature (e.g., in 5°C increments) check_conditions->increase_temp analyze Analyze PMO by LC-MS increase_time->analyze increase_temp->analyze analyze->increase_time Still Incomplete analyze->increase_temp Still Incomplete complete Deprotection Complete analyze->complete Successful

    Caption: Troubleshooting workflow for incomplete benzoyl deprotection.

Question 2: My PMO appears to be degrading during the benzoyl deprotection step, as evidenced by the presence of lower molecular weight species in my LC-MS analysis. What could be causing this and how can I prevent it?

Answer:

PMO backbone degradation during deprotection is a serious issue that can compromise the integrity and efficacy of your final product. The primary culprit is often overly harsh deprotection conditions.

  • Underlying Causes & Solutions:

    • Excessive Temperature or Time: While elevated temperatures and longer incubation times can improve deprotection efficiency, they can also lead to the hydrolysis of the phosphorodiamidate linkages in the PMO backbone.[3] It is crucial to find a balance that ensures complete deprotection without causing degradation.

    • High Reagent Concentration: Using a deprotection solution with an excessively high concentration of base can accelerate backbone degradation. Ensure you are using the recommended concentration of ammonium hydroxide.

  • Optimization Strategy:

    • Temperature and Time Titration: Perform a time-course experiment at a slightly lower temperature to identify the optimal conditions where deprotection is complete with minimal degradation.

    • Alternative Deprotection Reagents: For particularly sensitive sequences, consider milder deprotection reagents or conditions, such as using a lower concentration of ammonium hydroxide or performing the deprotection at room temperature for a longer period.

Question 3: I am observing a significant amount of a +14 Da adduct on my cytosine-containing PMOs after deprotection. What is this modification and how can I avoid it?

Answer:

A +14 Da modification on cytosine residues is indicative of methylation. This can occur when using a deprotection solution that contains methylamine, or if there is carryover of methylating agents from previous synthesis steps.

  • Underlying Causes & Solutions:

    • Use of AMA (Ammonium Hydroxide/Methylamine): While AMA is a fast and effective deprotection reagent for some oligonucleotides, the methylamine component can lead to methylation of cytosine bases.[2] For PMOs containing cytosine, it is advisable to use only aqueous ammonium hydroxide for deprotection.

    • Cross-Contamination: Ensure that your synthesis and deprotection workstations are free from any sources of methylating agents.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for benzoyl deprotection of PMOs?

A1: A standard protocol involves treating the solid-supported PMO with concentrated aqueous ammonium hydroxide (28-30%) at an elevated temperature (e.g., 55-65°C) for a specified period (typically 4-16 hours).[1] The exact time and temperature will depend on the length and sequence of the PMO.

Q2: How can I monitor the progress of my benzoyl deprotection reaction?

A2: The most effective way to monitor the deprotection is by analyzing small aliquots of the reaction mixture at different time points using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] This allows you to track the disappearance of the benzoyl-protected species and the appearance of the fully deprotected PMO.

Q3: Are there any sequence-specific considerations for benzoyl deprotection?

A3: Yes, PMOs with a high G-C content or those prone to forming stable secondary structures may require more stringent deprotection conditions (longer time or higher temperature) to ensure complete removal of the benzoyl groups. Conversely, sequences containing sensitive moieties may require milder conditions to prevent degradation.

Q4: Can I use the same deprotection conditions for both benzoyl-protected adenosine and cytosine?

A4: Generally, the same deprotection conditions can be used for both. However, the kinetics of deprotection may vary slightly between the two bases. It is always recommended to optimize the conditions for your specific PMO sequence.

Detailed Experimental Protocols

Protocol 1: Standard Benzoyl Deprotection of PMOs
  • Preparation:

    • Transfer the solid support containing the synthesized PMO to a screw-cap vial.

    • Add a sufficient volume of concentrated aqueous ammonium hydroxide (28-30%) to completely submerge the solid support.

  • Incubation:

    • Securely cap the vial.

    • Place the vial in a heating block or oven set to the desired temperature (e.g., 65°C).

    • Incubate for the determined optimal time (e.g., 8 hours).

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Carefully transfer the supernatant containing the deprotected PMO to a new microcentrifuge tube.

    • Wash the solid support with a small volume of nuclease-free water and combine the wash with the supernatant.

    • Dry the combined solution using a vacuum concentrator.

  • Analysis:

    • Resuspend the dried PMO in nuclease-free water.

    • Analyze the product by RP-HPLC and LC-MS to confirm complete deprotection and assess purity.

Data Summary Table
IssuePotential CauseRecommended ActionAnalytical Method
Incomplete Deprotection Insufficient time/temperature, old reagentIncrease incubation time/temperature, use fresh reagentLC-MS
Backbone Degradation Excessive time/temperatureDecrease incubation time/temperature, use milder conditionsGel Electrophoresis, LC-MS
Cytosine Methylation (+14 Da) Use of methylamine-containing reagentsUse aqueous ammonium hydroxide onlyLC-MS

Visualizing the Deprotection Workflow

G cluster_1 General Benzoyl Deprotection Workflow start Synthesized PMO on Solid Support add_reagent Add Aqueous Ammonium Hydroxide start->add_reagent heat Incubate at Optimized Temperature add_reagent->heat time Incubate for Optimized Time heat->time cool Cool to Room Temperature time->cool collect Collect Supernatant cool->collect dry Dry PMO collect->dry analyze Analyze Purity (LC-MS, HPLC) dry->analyze final_product Purified, Deprotected PMO analyze->final_product

Caption: A generalized workflow for the benzoyl deprotection of PMOs.

References

  • ResearchGate. (2025). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides (PMOs) Using Staudinger Reduction as a Deblocking Condition and Its Usefulness for Orthogonal Conjugation in Bi. Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. Available at: [Link]

  • PMC. (2021). Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers. Available at: [Link]

  • Google Patents. (n.d.). WO2009064471A1 - Method of synthesis of morpholino oligomers.
  • PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the deprotection. Available at: [Link]

  • ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?. Available at: [Link]

  • DSpace@MIT. (2021). Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers. Available at: [Link]

  • Google Patents. (n.d.). WO2019060862A1 - Processes for preparing phosphorodiamidate morpholino oligomers via fast-flow synthesis.
  • Google Patents. (n.d.). US20090131624A1 - Synthesis of morpholino oligomers using doubly protected guanine morpholino subunits.
  • ACS Publications. (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Available at: [Link]

  • PubMed Central. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Available at: [Link]

  • ScienceDirect. (n.d.). Analytical Methods Used in Biotransformation Studies of Organophosphonates. Available at: [Link]

  • Glen Research. (n.d.). Deprotection Guide. Available at: [Link]

  • NIH. (2018). Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds. Available at: [Link]

  • Glen Research. (n.d.). In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. Available at: [Link]

  • ChemRxiv. (2024). Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. Available at: [Link]

  • NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available at: [Link]

  • PMC. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available at: [Link]

  • Google Patents. (n.d.). WO2017205513A1 - Processes for preparing phosphorodiamidate morpholino oligomers.
  • PubMed. (2018). A survey of analytical methods employed for monitoring of Advanced Oxidation/Reduction Processes for decomposition of selected perfluorinated environmental pollutants. Available at: [Link]

  • PubMed. (2002). Analytical methods for biological monitoring of exposure to pesticides: a review. Available at: [Link]

  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Available at: [Link]

  • Sciencemadness.org. (2019). De-protection of N-Benzyl groups. Available at: [Link]

  • Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection - Volumes 1-5. Available at: [Link]

  • RSC Publishing. (n.d.). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Available at: [Link]

  • ResearchGate. (n.d.). "Inactive" ingredients may alter bioavailability of drugs through effects on p-glycoprotein (POP) and CYP3. Available at: [Link]

Sources

Troubleshooting

Impact of water content on N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite stability

Welcome to the technical support guide for N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals utilizing this morpholino monome...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals utilizing this morpholino monomer in their synthetic workflows. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides, focusing specifically on the critical impact of water content on reagent stability and experimental success.

Part 1: Frequently Asked Questions (FAQs) - Understanding Reagent Stability

This section addresses the fundamental principles governing the stability of your morpholino phosphoramidite.

Q1: What makes N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite so sensitive to moisture?

A1: The sensitivity lies in the core of its function: the phosphorus (III) center of the phosphoramidite group. This P(III) moiety is highly reactive and susceptible to nucleophilic attack, which is the very property that allows it to efficiently form the phosphorodiamidate linkages in morpholino oligonucleotide synthesis[1].

Unfortunately, water is an effective nucleophile. In the presence of even trace amounts of moisture, the phosphoramidite will undergo hydrolysis, converting the reactive P(III) center into an unreactive P(V) H-phosphonate derivative[2][3][]. This hydrolyzed form is incapable of participating in the coupling reaction, effectively terminating the growth of the oligonucleotide chain and drastically reducing synthesis yield[][5].

Q2: How does water contamination manifest in my synthesis results?

A2: The primary and most direct indicator of phosphoramidite degradation due to water is a significant drop in coupling efficiency[5][6]. For a 100-mer synthesis, an average coupling efficiency of 98% results in a theoretical yield of only 13% full-length product[5]. This illustrates that even minor degradation can have a catastrophic impact on the overall yield of your desired morpholino oligonucleotide[7][8]. Other symptoms include an increase in truncated sequences (n-1, n-2 shortmers) observed during analytical chromatography (e.g., HPLC) of the crude product.

Q3: What is the recommended shelf-life for this phosphoramidite?

A3: The shelf-life is entirely dependent on storage and handling conditions.

  • As a solid/powder: When stored properly in a desiccated environment under an inert atmosphere (e.g., argon or nitrogen) at -20°C, the solid phosphoramidite is stable for up to 12 months[9].

  • In solution: Once dissolved in anhydrous acetonitrile for use on a synthesizer, its stability decreases dramatically. It is strongly recommended to use freshly prepared solutions for each synthesis run. If storage is unavoidable, the solution should be kept under a strict inert atmosphere at 4°C and used within 24-48 hours[6][9]. Studies on similar modified phosphoramidites show significant degradation in solution at room temperature within days[9].

Data Summary: Storage Conditions and Stability
FormStorage TemperatureAtmosphereRecommended Water ContentExpected Stability
Solid (Lyophilized) -20°CInert (Argon/Nitrogen)N/A (Store desiccated)Up to 12 months[9]
In Solution (0.1 M in ACN) Room Temperature (On Synthesizer)Inert (Argon/Nitrogen)Acetonitrile < 30 ppm, ideally < 10 ppm[5][10][11]< 2-3 days[6]
In Solution (0.1 M in ACN) 4°CInert (Argon/Nitrogen)Acetonitrile < 30 ppm, ideally < 10 ppm[5][10][11]Up to 48 hours (Short-term)[9]

Part 2: Troubleshooting Guide - Diagnosing and Solving Synthesis Failures

This section provides a logical workflow to identify and resolve issues related to phosphoramidite instability.

Issue: My latest morpholino synthesis resulted in very low yield and primarily short sequences.

This is a classic sign of poor coupling efficiency, very often linked to moisture-induced degradation of the phosphoramidite. Follow these troubleshooting steps.

Step 1: Scrutinize Your Reagents and Solvents

  • Question: How old is the dissolved phosphoramidite solution?

    • Action: If the solution has been on the synthesizer for more than 3 days, discard it and prepare a fresh solution from solid stock[6].

  • Question: What is the water content of your acetonitrile (ACN)?

    • Action: This is the most common culprit[12]. Use only high-quality, anhydrous ACN with a specified water content of less than 30 ppm (ideally <10 ppm)[5][10]. Use fresh bottles of septum-sealed ACN for dissolving phosphoramidites and for the synthesizer's "wash" bottle[5]. Traditional methods like Karl Fischer titration or modern techniques like GC-VUV can be used to verify water content[2].

  • Question: How was the phosphoramidite dissolved?

    • Action: Exposure to ambient air during dissolution can introduce significant moisture. Review the protocol below (Protocol 1) for the correct anhydrous transfer and dissolution technique. Ensure the vial warms to room temperature in a desiccator before opening to prevent condensation[9].

Step 2: Investigate the Synthesis Environment

  • Question: Has the synthesizer been idle?

    • Action: Synthesizer lines can accumulate moisture when not in use. Perform several priming routines with fresh anhydrous ACN to thoroughly flush the system before starting a synthesis[5].

  • Question: Is the inert gas supply properly dried?

    • Action: The argon or helium used to pressurize reagent bottles must be dry. Install or replace an in-line drying filter to prevent introducing moisture into your reagents through the gas lines[5].

Step 3: Evaluate the Phosphoramidite Stock

  • Question: How has the solid phosphoramidite been stored?

    • Action: Verify that the solid reagent has been consistently stored at -20°C in a desiccator and handled under an inert atmosphere. If the cap has been opened frequently in the open lab, the reagent may be compromised.

  • Question: Could the phosphoramidite itself be the issue?

    • Action: While less common from a reputable supplier, batch-to-batch variation can occur. You can perform a quality control check using ³¹P NMR spectroscopy to assess the purity of the phosphoramidite. The active P(III) species should have a characteristic peak around 150 ppm, while the hydrolyzed P(V) impurity will appear in a different region of the spectrum[13].

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Synthesis Yield / High Truncation reagents Step 1: Check Reagents start->reagents amidite_sol amidite_sol reagents->amidite_sol Amidite Solution > 3 days old? synth Step 2: Check Synthesizer idle_check idle_check synth->idle_check Synthesizer Idle? stock Step 3: Check Solid Stock qc_check qc_check stock->qc_check If all else fails... fresh_amidite Prepare Fresh Solution amidite_sol->fresh_amidite Yes acn_check ACN Water Content > 30 ppm? amidite_sol->acn_check No new_acn Use New Anhydrous ACN acn_check->new_acn Yes handling_check Improper Handling? acn_check->handling_check No handling_check->synth No review_protocol Review Anhydrous Technique handling_check->review_protocol Yes flush_lines Flush Fluidics with ACN idle_check->flush_lines Yes gas_check Inert Gas Dry? idle_check->gas_check No gas_check->stock Yes replace_filter Replace In-line Gas Dryer gas_check->replace_filter No nmr_test Test Purity via ³¹P NMR qc_check->nmr_test Perform QC on Solid

Caption: A logical workflow for troubleshooting low-yield morpholino synthesis.

Part 3: Key Experimental Protocols

Adherence to strict anhydrous techniques is paramount for success.

Protocol 1: Anhydrous Dissolution of Morpholino Phosphoramidite

Objective: To prepare a 0.1 M solution of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite in anhydrous acetonitrile without introducing atmospheric moisture.

Materials:

  • Vial of solid phosphoramidite

  • Septum-sealed bottle of anhydrous acetonitrile (<30 ppm H₂O)

  • Sterile, oven-dried syringes and needles

  • Inert gas (Argon or Nitrogen) supply with a drying trap

  • Clean, dry, and septum-sealed synthesizer-compatible reagent bottle

Methodology:

  • Preparation: Ensure all glassware, including the synthesizer bottle, is thoroughly dried in an oven (>100°C) for at least 4 hours and cooled to room temperature in a desiccator[9].

  • Temperature Equilibration: Place the sealed vial of solid phosphoramidite in a desiccator and allow it to warm to room temperature for at least 30 minutes. This is a critical step to prevent condensation from forming on the cold solid when the vial is opened[9].

  • Inert Atmosphere: Purge the empty, dry synthesizer bottle with inert gas for several minutes to displace all air and moisture. Seal with the septum cap.

  • Solvent Transfer: Using a dry syringe, carefully withdraw the required volume of anhydrous acetonitrile from the septum-sealed bottle.

  • Dissolution: Under a gentle positive pressure of inert gas, carefully inject the anhydrous acetonitrile into the vial of solid phosphoramidite[12].

  • Mixing: Gently swirl the vial until the phosphoramidite is completely dissolved. Avoid vigorous shaking. Some viscous phosphoramidites may require 5-10 minutes to fully dissolve[12].

  • Final Transfer: Purge a new dry syringe with inert gas. Withdraw the phosphoramidite solution from the vial and quickly transfer it to the prepared synthesizer bottle.

  • Installation: Immediately install the bottle on the synthesizer and ensure the gas lines are properly connected to maintain an inert atmosphere.

Chemical Degradation Pathway

DegradationPathway Amidite N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite P(III) Reactive Center HPhosphonate Hydrolyzed Product H-Phosphonate (P(V)) Unreactive Amidite->HPhosphonate Hydrolysis H2O H₂O (Moisture) H2O->HPhosphonate Termination Chain Termination HPhosphonate->Termination

Caption: Hydrolysis of the reactive phosphoramidite by water to form an unreactive product.

References

Optimization

Technical Support Center: Optimizing Long Morpholino Oligonucleotide Synthesis

Welcome to the technical support center for morpholino oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answ...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for morpholino oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and significantly improve the yield and purity of your long morpholino syntheses.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low Overall Yield of Full-Length Long Morpholino Oligo

You've completed the synthesis of a long morpholino (e.g., >25-mer), but the final yield after cleavage and deprotection is significantly lower than expected.

Potential Causes & Solutions

  • Suboptimal Coupling Efficiency: Even a small decrease in coupling efficiency per cycle will drastically reduce the final yield of the full-length product. For instance, a 98% average coupling efficiency for a 40-mer synthesis results in only about 45% full-length product, whereas a 99.5% efficiency yields over 82%[1].

    • Solution 1: Optimize Activator and Coupling Time. The choice and concentration of the activator are critical. While traditional methods for phosphorodiamidate morpholino (PMO) synthesis have involved long coupling times, newer protocols have improved efficiency.[2] For instance, using 5-ethylthio-1H-tetrazole (ETT) as an activator has been shown to be effective.[2][3] Consider increasing the coupling time for each cycle, especially for longer oligos, to ensure the reaction goes to completion. Some protocols suggest multiple couplings per monomer addition.[2]

    • Solution 2: Ensure Anhydrous Conditions. Water is a significant inhibitor of the coupling reaction. Ensure all reagents, solvents (especially acetonitrile), and the synthesizer lines are scrupulously dry. Using high-quality, anhydrous reagents is paramount.[4] Consider incorporating additional drying steps for your reagents, such as using molecular sieves.[4]

    • Solution 3: Monomer Quality and Stability. The stability of activated morpholino monomers can be a concern, particularly with trityl-protected chlorophosphoramidate chemistry.[2][5][6][7] Ensure your monomers are fresh and have been stored correctly. Consider synthesizing or purchasing fresh monomers if you suspect degradation. Some studies have explored more stable Fmoc-protected monomers as an alternative.[2][5][6][8]

  • Steric Hindrance on the Solid Support: As the morpholino chain elongates, the growing oligo can block the pores of the solid support, preventing efficient diffusion of reagents.[9][10] This is a significant issue for long oligos.

    • Solution: Choose the Appropriate Solid Support. For longer oligonucleotides, a solid support with a larger pore size is recommended.[9][10][11][12] Controlled pore glass (CPG) with pore sizes of 1000 Å or 2000 Å is suitable for oligos up to 100 bases and beyond, respectively.[9][10] Polystyrene (PS) supports are also an option.[9][10] Additionally, consider using a support with a lower loading capacity to reduce steric hindrance between growing chains.[9][10][12]

  • Inefficient Deblocking (Detritylation): Incomplete removal of the trityl protecting group from the 5'-end of the growing chain will prevent the next monomer from coupling, leading to truncated sequences.

    • Solution: Optimize Deblocking Conditions. Use a fresh deblocking solution, typically 2-3% dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane.[11] Ensure sufficient time and volume for the deblocking solution to fully react. However, prolonged exposure to strong acid can lead to depurination, so finding the right balance is key.[11]

  • Depurination: The glycosidic bond between purine bases (A and G) and the morpholino ring is susceptible to cleavage under acidic conditions, especially with acyl-protected purines.[13] This leads to chain scission during the final basic deprotection step.

    • Solution 1: Use Milder Deblocking Reagents. Consider using a milder acid or a buffered acidic solution for detritylation to minimize depurination.[14]

    • Solution 2: Employ Base-Protecting Groups that Stabilize the Glycosidic Bond. Formamidine protecting groups (e.g., dmf-dG) are electron-donating and stabilize the glycosidic bond, making the purine less susceptible to depurination compared to traditional acyl protecting groups.[13]

Issue 2: High Levels of Truncated Sequences (n-1, n-2, etc.) in the Crude Product

Analysis of your crude product by HPLC or mass spectrometry reveals a significant population of shorter-than-desired oligos.

Potential Causes & Solutions

  • Incomplete Coupling: This is a primary cause of truncated sequences.[15]

    • Solution: Refer to the solutions for "Suboptimal Coupling Efficiency" in Issue 1. Double coupling, where the monomer and activator are added a second time in the same cycle, can be an effective strategy to drive the reaction to completion.

  • Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups after the coupling step will result in these shorter sequences being extended in subsequent cycles, leading to deletion mutations.

    • Solution: Ensure Fresh Capping Reagents. The capping solution, typically acetic anhydride and N-methylimidazole, should be fresh and anhydrous. A degraded capping solution will be ineffective.

  • Mechanical Issues with the Synthesizer: Problems with reagent delivery, such as clogged lines or faulty valves, can lead to incomplete reactions at specific cycles.

    • Solution: Perform Regular Synthesizer Maintenance. Ensure your automated synthesizer is well-maintained and calibrated. Regularly check for blockages and ensure all valves are functioning correctly.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal length for a morpholino oligo for antisense applications?

For most applications, such as blocking translation or modifying splicing, a 25-mer morpholino is recommended.[16][17] This length generally provides a good balance of high target affinity and specificity, as well as good water solubility, provided the oligo does not have long stretches of G's (no more than three contiguous guanines is a good rule of thumb).[16]

Q2: How can I improve the solubility of a G-rich morpholino oligo?

G-rich sequences are prone to aggregation and can be difficult to dissolve.[16]

  • Solution 1: Gentle Heating and Vortexing. Try heating the oligo solution at a moderate temperature (e.g., 45-65°C) for a short period while vortexing.

  • Solution 2: Autoclaving. For very difficult-to-dissolve oligos, autoclaving on a liquid cycle can be effective.[18]

  • Solution 3: Sequence Design. If possible, during the design phase, avoid stretches of four or more consecutive guanines.[16]

Q3: What are the best practices for cleavage and deprotection of long morpholinos?

Cleavage from the solid support and removal of base-protecting groups are critical final steps.

  • Standard Protocol: Concentrated ammonium hydroxide (28-30%) at 55°C for 8-12 hours is a common method.[19][20]

  • "UltraFast" Deprotection: A mixture of ammonium hydroxide and aqueous methylamine (AMA) can significantly reduce deprotection times to as little as 10-15 minutes at 65°C.[19][20] This can be advantageous for high-throughput synthesis.

  • Important Consideration: Always ensure the vial is tightly sealed to prevent the evaporation of ammonia. After deprotection, the solution containing the cleaved and deprotected morpholino should be carefully dried, for example, using a vacuum concentrator.[19]

Q4: Which purification method is most suitable for long morpholino oligos?

Due to the neutral backbone of morpholinos at physiological pH, standard anion-exchange HPLC is not directly applicable.[15]

  • Anion-Exchange (AEX) HPLC under Basic Conditions: This is an effective method for purifying morpholinos.[15] At a high pH, the guanine and thymine bases can be deprotonated, imparting a net negative charge to the molecule, which allows for separation on an AEX column.[15][21] This method can resolve full-length product from truncated sequences, especially if the missing base is a G or T.[15]

  • Reversed-Phase (RP) HPLC: While RP-HPLC can be used, its resolution for long oligos based on hydrophobicity can be limited.[21] However, it is a viable option, particularly for detritylation ("DMT-on") purification, where the full-length oligo retains the hydrophobic dimethoxytrityl group and is thus retained longer on the column.

  • Cation-Exchange Chromatography for Conjugates: If the morpholino is conjugated to a cationic moiety, such as a cell-penetrating peptide, cation-exchange chromatography can be a very effective purification strategy to separate the conjugate from the unreacted oligo.[21]

Section 3: Key Experimental Protocols & Data

Table 1: Recommended Solid Supports for Morpholino Synthesis
Oligo LengthRecommended Support TypeRecommended Pore Size (Å)Typical Loading Capacity (µmol/g)
< 40-merControlled Pore Glass (CPG)50020-30
40-100-merControlled Pore Glass (CPG)100020-30
> 100-merControlled Pore Glass (CPG)200020-30
Small ScalePolystyrene (PS)N/A~30

Data synthesized from multiple sources.[9][10][11][12]

Protocol: Standard Solid-Phase Morpholino Synthesis Cycle

This protocol outlines the key steps in a single cycle of morpholino synthesis on an automated synthesizer.

  • Deblocking (Detritylation):

    • Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Procedure: Flow the deblocking solution through the synthesis column for 1-2 minutes to remove the 5'-trityl group from the growing oligo chain.

    • Wash: Thoroughly wash the column with anhydrous acetonitrile.

  • Coupling:

    • Reagents:

      • Morpholino monomer (e.g., trityl-protected chlorophosphoramidate).

      • Activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).

      • Base (e.g., N-ethylmorpholine (NEM)).

    • Procedure: Deliver the monomer, activator, and base simultaneously to the synthesis column. Allow to react for 10-15 minutes. For long oligos, a second coupling with fresh reagents may be beneficial.

    • Wash: Wash the column with anhydrous acetonitrile.

  • Capping:

    • Reagents:

      • Capping A: Acetic anhydride in acetonitrile/lutidine.

      • Capping B: N-Methylimidazole in acetonitrile.

    • Procedure: Deliver the capping solutions to the column to acetylate any unreacted 5'-amino groups, preventing their participation in subsequent cycles.

    • Wash: Wash the column with anhydrous acetonitrile.

  • Cycle Completion: The synthesizer is now ready for the next deblocking step and the addition of the subsequent monomer.

Section 4: Visualizing the Synthesis and Troubleshooting Process

Diagram 1: The Morpholino Solid-Phase Synthesis Cycle

Synthesis_Cycle cluster_synthesis Single Monomer Addition Cycle Deblocking 1. Deblocking (Trityl Removal) Coupling 2. Coupling (Monomer Addition) Deblocking->Coupling Exposes 5'-NH2 Capping 3. Capping (Terminate Failures) Coupling->Capping Chain Elongation Capping->Deblocking Ready for Next Cycle End Repeat n times then Cleave & Deprotect Capping->End Start Start with Solid Support Start->Deblocking

Caption: A simplified workflow of the key steps in one cycle of solid-phase morpholino synthesis.

Diagram 2: Troubleshooting Low Yield in Long Morpholino Synthesis

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of Long Morpholino Coupling_Issues Poor Coupling Efficiency Start->Coupling_Issues Support_Issues Steric Hindrance on Support Start->Support_Issues Chemistry_Issues Side Reactions (e.g., Depurination) Start->Chemistry_Issues Optimize_Coupling Optimize Activator & Coupling Time Ensure Anhydrous Conditions Coupling_Issues->Optimize_Coupling Change_Support Use Larger Pore Size Support (e.g., 1000Å CPG) Lower Loading Density Support_Issues->Change_Support Modify_Chemistry Use Milder Deblocking Reagents Use Stabilizing Protecting Groups (e.g., dmf-dG) Chemistry_Issues->Modify_Chemistry

Caption: A decision tree outlining the primary causes and corresponding solutions for low yield in long morpholino synthesis.

References

  • Wikipedia. Oligonucleotide synthesis. [Link]

  • Kundu, J., et al. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. ChemRxiv. [Link]

  • ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]

  • Biotage. Solid Phase Oligonucleotide Synthesis. [Link]

  • Cytiva Life Sciences. Solid supports. [Link]

  • Glen Research. (2012). Glen Report 24.211: New Products: Universal HybridCPG™ Solid Supports. [Link]

  • Gene Tools, LLC. HPLC purification of Morpholino Oligos. [Link]

  • Zhang, R., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5434. [Link]

  • Bhadra, J., et al. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Current Protocols in Nucleic Acid Chemistry, 62(1), 4.65.1-4.65.26. [Link]

  • Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. [Link]

  • Kundu, J., et al. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. The Journal of Organic Chemistry, 87(15), 9466-9478. [Link]

  • De Nino, A., et al. (2022). Synthesis of morpholino nucleosides starting from enantiopure glycidol. Organic & Biomolecular Chemistry, 20(15), 3125-3129. [Link]

  • Kundu, J., et al. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. The Journal of Organic Chemistry, 87(15), 9466-9478. [Link]

  • Amerigo Scientific. Morpholino Oligo Synthesis. [Link]

  • ResearchGate. 65.4 Synthesis of the morpholinoadenosine monomer. [Link]

  • Harakawa, H., et al. (2023). Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach. Scientific Reports, 13(1), 12576. [Link]

  • Gene Tools, LLC. Troubleshooting. [Link]

  • Bio-Synthesis Inc. (2009). Understanding Why Oligos Sometimes Require Purification. [Link]

  • Sierra BioSystems. Cleavage and Deprotection of Oligonucleotides. [Link]

  • Gene Tools, LLC. Choosing the Optimal Target. [Link]

  • Waters. (2025). Method Development for Preparative Purification of Long Oligonucleotides. [Link]

  • Hogrefe, R. I., et al. (1993). Synthesis of antisense oligonucleotides with minimum depurination. Nucleic Acids Research, 21(20), 4739-4741. [Link]

  • Glen Research. Deprotection Guide. [Link]

  • Morcos, P. A. (2008). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Current Topics in Medicinal Chemistry, 8(13), 1162-1171. [Link]

  • ResearchGate. (2023). Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach. [Link]

  • ResearchGate. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry. [Link]

  • Glen Research. (2010). Glen Report 22.19 - Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. [Link]

  • Summerton, J. E., & Weller, D. L. (1997). Using Morpholinos to Control Gene Expression. Current Protocols in Nucleic Acid Chemistry, 4(12), 4.12.1-4.12.16. [Link]

  • Kundu, J., et al. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. ChemRxiv. [Link]

  • Draper, B. W., et al. (2007). Achieving targeted and quantifiable alteration of mRNA splicing with Morpholino oligos. genesis, 45(5), 291-297. [Link]

  • Gabilondo, A. M., et al. (2013). Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. ACS Chemical Biology, 8(8), 1689-1694. [Link]

  • Goyen, B., et al. (2017). Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide. Molecules, 22(11), 1898. [Link]

  • Young, D. D., et al. (2011). Practical Synthesis of Quinoline-Protected Morpholino Oligomers for Light-Triggered Regulation of Gene Function. Chembiochem, 12(14), 2154-2157. [Link]

  • Bhadra, J., et al. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Current Protocols in Nucleic Acid Chemistry, 62(1), 4.65.1-4.65.26. [Link]

Sources

Troubleshooting

Technical Support Center: Phosphorodiamidate Morpholino Oligo (PMO) Synthesis

A Senior Application Scientist's Guide to Resolving Incomplete Capping in PMO Synthesis with Trityl Chemistry Introduction Phosphorodiamidate Morpholino Oligos (PMOs) have emerged as a powerful class of antisense oligonu...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Resolving Incomplete Capping in PMO Synthesis with Trityl Chemistry

Introduction

Phosphorodiamidate Morpholino Oligos (PMOs) have emerged as a powerful class of antisense oligonucleotides, with several FDA-approved drugs for treating genetic disorders. The success of these therapies hinges on the chemical fidelity of the synthesized oligomers. A critical step in ensuring this fidelity during solid-phase synthesis is the "capping" of unreacted morpholino subunits.

Incomplete capping is a frequent and significant challenge that leads to the generation of "n-1" deletion sequences—oligomers missing a single monomer unit. These failure sequences are often difficult to separate from the full-length product (FLP) and can compromise the efficacy and safety of the final therapeutic product. This guide provides an in-depth, experience-driven resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and resolve incomplete capping in PMO synthesis utilizing trityl chemistry.

The "Why": Understanding the Capping Step in PMO Synthesis

In solid-phase PMO synthesis, the cycle of adding a new morpholino monomer involves several steps. After the coupling step, where a new monomer is added to the growing chain, a small percentage of the free secondary amines on the morpholino rings of the solid support-bound chains may not have reacted. The capping step is designed to permanently block these unreacted amines, typically by acetylation. This prevents them from reacting in subsequent coupling cycles, which would lead to the formation of deletion mutants.

The Capping Mechanism

The capping reaction in PMO synthesis is a nucleophilic acyl substitution. A capping mixture, typically composed of acetic anhydride (Ac₂O) as the acetylating agent and a base catalyst like N-methylimidazole (NMI) or diisopropylethylamine (DIPEA), is introduced to the synthesis column. The base activates the acetic anhydride, making it highly reactive towards the unreacted secondary amine of the morpholino subunit. This forms a stable acetyl amide, effectively terminating the chain.

capping_mechanism Ac2O Acetic Anhydride (Ac₂O) Activated_Intermediate Activated Acetylating Intermediate Ac2O->Activated_Intermediate Activation Base Base Catalyst (e.g., NMI, DIPEA) Base->Activated_Intermediate Unreacted_Amine Free Morpholino Secondary Amine (-NH) Capped_Chain Capped Chain (Acetyl Amide) Unreacted_Amine->Capped_Chain Nucleophilic Attack Activated_Intermediate->Capped_Chain

Figure 1: The mechanism of capping in PMO synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues related to incomplete capping in PMO synthesis.

Q1: What are the primary symptoms of incomplete capping in my PMO synthesis?

A1: The most direct evidence of incomplete capping is the presence of n-1 deletion sequences in your crude product analysis. When analyzed by liquid chromatography-mass spectrometry (LC-MS), you will typically observe:

  • A significant peak eluting just before the main product peak: This is characteristic of the n-1 oligomer, which is slightly less hydrophobic than the full-length product.

  • Mass spectrometry data confirming a mass difference corresponding to the missing morpholino monomer.

Other symptoms can include a lower-than-expected yield of the full-length product after purification and a broad or tailing main peak in the HPLC chromatogram, suggesting the presence of co-eluting impurities.

Q2: My coupling efficiency is high according to the trityl assay, but I still see n-1 peaks. Is this a capping problem?

A2: Yes, this is a classic indicator of a capping issue. The trityl assay measures the efficiency of the deblocking and coupling steps, not the capping step. High coupling efficiency (e.g., >99%) means that most of the available sites are successfully coupled in each cycle. However, even with 99.5% coupling efficiency, 0.5% of the chains remain unreacted. If this small percentage is not efficiently capped, these failure sequences will accumulate with each cycle, leading to a significant n-1 impurity in the final product.

Q3: What are the most common causes of incomplete capping?

A3: Incomplete capping can usually be traced back to issues with the capping reagents, the synthesis protocol, or the solid support.

Cause Explanation
Degraded Capping Reagents Acetic anhydride is highly susceptible to hydrolysis. Moisture in your solvents or exposure to air can degrade it to acetic acid, which is ineffective for capping. NMI and DIPEA can also degrade over time.
Suboptimal Reagent Concentration Insufficient concentration of acetic anhydride or the base catalyst can lead to an incomplete reaction.
Inadequate Reaction Time The capping reaction needs sufficient time to go to completion. Shortened capping times in an effort to speed up the synthesis cycle can be a major cause of failure.
Poor Reagent Delivery On automated synthesizers, clogged lines, faulty valves, or incorrect instrument calibration can result in insufficient delivery of capping reagents to the solid support.
Steric Hindrance The bulky trityl protecting group on adjacent, correctly synthesized chains can potentially hinder the access of capping reagents to the unreacted amine on a failure sequence, especially in later synthesis cycles of long oligomers.[1][2][3]
High Loading of Solid Support Overloaded solid support can lead to steric crowding of the growing PMO chains, impeding the diffusion of capping reagents.
Q4: How can I troubleshoot and resolve my incomplete capping issue?

A4: A systematic approach is key to resolving capping problems. The following troubleshooting workflow can guide you through the process.

troubleshooting_workflow cluster_reagents Reagent Checks cluster_protocol Protocol Optimization cluster_synthesizer Synthesizer Maintenance cluster_support Solid Support Considerations Start Incomplete Capping Detected (n-1 peaks in LC-MS) Check_Reagents 1. Verify Capping Reagents Start->Check_Reagents Optimize_Protocol 2. Optimize Capping Protocol Check_Reagents->Optimize_Protocol Reagents are fresh Fresh_Reagents Use fresh Ac₂O, NMI/DIPEA Check_Reagents->Fresh_Reagents Anhydrous_Solvents Ensure anhydrous solvents Check_Reagents->Anhydrous_Solvents Check_Synthesizer 3. Check Synthesizer Performance Optimize_Protocol->Check_Synthesizer Protocol Optimized Increase_Time Increase capping time Optimize_Protocol->Increase_Time Increase_Conc Increase reagent concentration Optimize_Protocol->Increase_Conc Evaluate_Support 4. Evaluate Solid Support Check_Synthesizer->Evaluate_Support Synthesizer OK Check_Lines Check for clogged lines/valves Check_Synthesizer->Check_Lines Calibrate Calibrate reagent delivery Check_Synthesizer->Calibrate Resolution Capping Efficiency Improved Evaluate_Support->Resolution Support OK Check_Loading Verify support loading Evaluate_Support->Check_Loading

Sources

Reference Data & Comparative Studies

Validation

Performance Comparison of PMOs Synthesized with Different Adenine Phosphoramidites: A Technical Guide

For researchers, scientists, and drug development professionals venturing into the world of antisense oligonucleotides, Phosphorodiamidate Morpholino Oligomers (PMOs) represent a pinnacle of therapeutic potential. Their...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the world of antisense oligonucleotides, Phosphorodiamidate Morpholino Oligomers (PMOs) represent a pinnacle of therapeutic potential. Their unique morpholino backbone imparts exceptional stability and a steric-blocking mechanism of action, making them a powerful tool for modulating gene expression. The solid-phase synthesis of these molecules, while well-established, presents nuances that can significantly impact the final product's quality and therapeutic efficacy. A critical aspect of this synthesis is the choice of phosphoramidite monomers, particularly the adenine phosphoramidite, where different protecting group strategies can influence synthesis efficiency, purity, and ultimately, biological performance.

This guide provides an in-depth comparison of PMOs synthesized using different adenine phosphoramidites. While direct head-to-head comparative studies are not extensively available in peer-reviewed literature, this guide synthesizes established chemical principles and field-proven insights to offer a logical framework for selecting the optimal adenine phosphoramidite for your specific PMO synthesis strategy. We will delve into the causality behind experimental choices, present detailed methodologies, and provide visual aids to clarify complex chemical pathways.

The Crucial Role of Protecting Groups in PMO Synthesis

The synthesis of PMOs is a stepwise process involving the sequential addition of morpholino monomers to a growing chain on a solid support. To ensure the correct sequence and prevent unwanted side reactions, various protecting groups are employed on the functional moieties of the morpholino monomers. The exocyclic amine of adenine is particularly reactive and requires a robust protecting group that remains stable throughout the synthesis cycles but can be efficiently removed during the final deprotection step.

The choice of this protecting group is not trivial and is often dictated by the overall synthetic chemistry being employed. Two main approaches for PMO synthesis have been developed: the traditional P(V) chlorophosphoramidate chemistry and the more recently explored P(III) phosphoramidite chemistry. The latter can be further divided into strategies that do or do not involve a boronation step, which has a significant impact on the selection of a suitable adenine protecting group.

Adenine Phosphoramidites in PMO Synthesis: A Comparative Analysis

The performance of a PMO synthesis, particularly concerning the incorporation of adenine, can be evaluated based on several key metrics:

  • Coupling Efficiency: The percentage of successful reactions at each step of monomer addition. Higher coupling efficiency leads to a higher yield of the full-length product.

  • Yield: The total amount of the desired PMO obtained after synthesis and purification.

  • Purity: The percentage of the full-length, correct-sequence PMO in the final product, free from truncated sequences or other impurities.

  • Biological Activity: The ability of the PMO to bind to its target RNA sequence and elicit the desired biological effect (e.g., exon skipping, translation blocking).

Below, we compare the commonly employed adenine phosphoramidites based on their protecting groups and their implications for PMO synthesis.

Standard Amide-Based Protecting Groups (e.g., Benzoyl)

Standard protecting groups, such as benzoyl (Bz), are widely used in conventional DNA and RNA synthesis.[1] These groups are typically removed under basic conditions, such as treatment with aqueous ammonia at elevated temperatures.

  • Applicability in PMO Synthesis: The use of standard amide-based protecting groups for adenine is feasible in PMO synthesis strategies that do not involve harsh reducing agents. For instance, in the synthesis of Thiophosphoramidate Morpholino Oligonucleotides (TMOs), a related class of compounds, standard amide protecting groups are used because the synthesis does not involve a boronation step.[2] Similarly, in automated 5'→3' phosphoramidite approaches for PMO synthesis, standard amide-based protecting groups for the exocyclic amine of adenosine have been successfully employed.[3]

  • Expected Performance:

    • Coupling Efficiency and Yield: When compatible with the overall synthesis chemistry, standard protected adenine phosphoramidites are expected to provide good coupling efficiencies and yields, as they are well-characterized in oligonucleotide synthesis.

    • Purity: The use of well-established protecting groups can lead to high-purity PMOs, provided the deprotection is complete and does not lead to side reactions.

    • Biological Activity: The final deprotected PMO is chemically identical to those synthesized by other methods, so the biological activity should be comparable.

Labile Protecting Groups (e.g., Phenoxyacetyl, Acetyl)

To enable milder deprotection conditions, which can be beneficial for sensitive modified oligonucleotides, more labile protecting groups have been developed.[4][5] These groups can be removed under less harsh conditions, potentially reducing the formation of impurities.

  • Applicability in PMO Synthesis: The use of labile protecting groups for adenine in PMO synthesis is a logical extension of their application in standard oligonucleotide synthesis. They would be particularly advantageous in the synthesis of complex PMOs with other sensitive modifications.

  • Expected Performance:

    • Coupling Efficiency and Yield: Similar to standard protecting groups, good coupling efficiencies and yields are expected.

    • Purity: The milder deprotection conditions can lead to higher purity by minimizing the degradation of the PMO backbone or modifications.

    • Biological Activity: The final product is the same, so biological activity should be unaffected.

Silyl-Based Protecting Groups (e.g., bis(tert-butyl)isobutylsilyl - BIBS)

In some advanced P(III) phosphoramidite approaches to PMO synthesis, a boranephosphonate intermediate is generated, which is subsequently oxidized.[2] The boronation step involves a reducing agent that can reduce standard amide-based protecting groups on adenine, cytosine, and guanine to amines, which are difficult to remove. This necessitates the use of protecting groups that are stable to these conditions.

  • Applicability in PMO Synthesis: The bis(tert-butyl)isobutylsilyl (BIBS) group has been identified as a suitable protecting group for the exocyclic amines of adenine, cytosine, and guanine in PMO synthesis strategies that utilize a boronation step.[2] The BIBS group is stable to the P(III) chemistry and boronation but can be readily removed with a fluoride-based reagent.

  • Expected Performance:

    • Coupling Efficiency and Yield: The synthesis of the BIBS-protected adenine morpholino monomer is more complex than for standard protected versions.[2] However, once synthesized, it is expected to perform well in the subsequent coupling reactions.

    • Purity: The use of a specialized protecting group tailored for a specific chemical pathway can lead to a purer final product by avoiding side reactions associated with incompatible protecting groups. The fluoride deprotection step is orthogonal to the standard deprotection chemistries, which can also contribute to higher purity.

    • Biological Activity: The final PMO is chemically identical, so the biological activity is expected to be the same.

Summary of Adenine Phosphoramidite Performance
Adenine Phosphoramidite Protecting GroupPMO Synthesis Strategy CompatibilityExpected Coupling Efficiency & YieldExpected PurityKey Considerations
Standard Amide (e.g., Benzoyl) P(V) chlorophosphoramidate chemistry; P(III) phosphoramidite chemistry without boronation.[2][3]Good, based on extensive use in oligonucleotide synthesis.High, with optimized deprotection.Not compatible with synthesis steps involving boronation.[2]
Labile Amide (e.g., Phenoxyacetyl) P(V) chlorophosphoramidate chemistry; P(III) phosphoramidite chemistry without boronation.Good, similar to standard protecting groups.Potentially higher due to milder deprotection conditions.[4]Beneficial for PMOs with other sensitive modifications.
Silyl-Based (e.g., BIBS) P(III) phosphoramidite chemistry with a boronation step.[2]Good, once the specialized monomer is synthesized.High, as it avoids side reactions during boronation.Requires a specialized, multi-step monomer synthesis and a fluoride-based deprotection step.[2]

Experimental Protocols

General Solid-Phase PMO Synthesis Cycle (P(V) Chemistry)

This protocol outlines the general steps for solid-phase PMO synthesis using the traditional chlorophosphoramidate (P(V)) chemistry.

  • Deblocking: Removal of the 5'-trityl protecting group from the solid support-bound morpholino monomer using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Coupling: Addition of the activated morpholino monomer (e.g., a benzoyl-protected adenine chlorophosphoramidate monomer) and an activator (e.g., 5-ethylthio-1H-tetrazole, ETT) to the deblocked monomer on the solid support.[6]

  • Capping (Optional): Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 deletion mutants.

  • Oxidation: This step is part of the coupling in P(V) chemistry where the phosphorodiamidate linkage is formed directly.

  • Cycle Repetition: The cycle is repeated until the desired PMO sequence is assembled.

  • Cleavage and Deprotection: The synthesized PMO is cleaved from the solid support, and all protecting groups (including the adenine protecting group) are removed by treatment with concentrated aqueous ammonia at an elevated temperature.

  • Purification: The crude PMO is purified by high-performance liquid chromatography (HPLC).

Characterization of PMOs

The purity and identity of the synthesized PMOs should be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to separate the full-length PMO from shorter sequences. Both anion-exchange and reversed-phase HPLC can be employed.[7]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized PMO, thereby verifying its sequence. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques.[8][9]

Visualizing the Chemistry

Chemical Structures of Protected Adenine Phosphoramidites

G cluster_0 Standard Amide Protected cluster_1 Labile Amide Protected cluster_2 Silyl Protected Bz_A Benzoyl-Protected Adenine Phosphoramidite Pac_A Phenoxyacetyl-Protected Adenine Phosphoramidite BIBS_A BIBS-Protected Adenine Phosphoramidite

Caption: Different protecting group strategies for adenine phosphoramidites used in PMO synthesis.

General PMO Synthesis Workflow

start Start with Solid Support-Bound Monomer deblocking 1. Deblocking (Trityl Removal) start->deblocking coupling 2. Coupling (Add Protected Adenine Phosphoramidite) deblocking->coupling capping 3. Capping (Optional) coupling->capping cycle Repeat for Each Monomer capping->cycle cycle->deblocking Next monomer cleavage 4. Cleavage & Deprotection cycle->cleavage Final monomer purification 5. HPLC Purification cleavage->purification characterization 6. Characterization (HPLC & Mass Spec) purification->characterization end Pure PMO characterization->end

Caption: A generalized workflow for the solid-phase synthesis of PMOs.

Conclusion: Making an Informed Choice

The selection of an adenine phosphoramidite for PMO synthesis is a critical decision that should be guided by the specific synthetic strategy employed. For routine PMO synthesis using established P(V) chemistry or P(III) chemistry without a boronation step, standard amide-protected adenine phosphoramidites offer a reliable and cost-effective option. For PMOs containing sensitive modifications, the use of labile protecting groups can be advantageous for achieving higher purity. In contrast, for advanced P(III) synthesis strategies that involve a boronation step, the use of a specialized silyl-based protecting group like BIBS is essential to prevent unwanted side reactions and ensure the integrity of the final product.

By understanding the chemical principles behind each approach and considering the factors of coupling efficiency, yield, purity, and the specific requirements of the final PMO, researchers can make an informed decision to optimize their synthesis and obtain high-quality PMOs for their therapeutic and research applications.

References

  • Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. (2023). National Center for Biotechnology Information. [Link]

  • The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. (1987). National Center for Biotechnology Information. [Link]

  • Synthesis of the morpholinoadenosine monomer. (n.d.). ResearchGate. [Link]

  • Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach. (2023). National Center for Biotechnology Information. [Link]

  • Development of a Two-dimensional Liquid Chromatography/Mass Spectrometry Workflow for Characterization of Phosphorodiamidate Morpholino Oligomers. (2018). ResearchGate. [Link]

  • Protecting Groups in Oligonucleotide Synthesis. (1994). Springer Nature. [Link]

  • Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras. (2025). National Center for Biotechnology Information. [Link]

  • Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. (n.d.). ATDBio. [Link]

  • Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. (2023). ResearchGate. [Link]

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  • Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis. (2018). Springer. [Link]

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Validation

A Comparative Guide to a Novel Protecting Group Strategy for High-Purity Phosphorodiamidate Morpholino Oligomer (PMO) Synthesis

In the rapidly advancing field of antisense therapeutics, the chemical purity of synthetic oligonucleotides like Phosphorodiamidate Morpholino Oligomers (PMOs) is not merely a quality metric; it is a critical determinant...

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of antisense therapeutics, the chemical purity of synthetic oligonucleotides like Phosphorodiamidate Morpholino Oligomers (PMOs) is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety.[1] Impurities, particularly those resulting from base cleavage, can lead to off-target effects and reduced biological activity. This guide provides an in-depth, comparative analysis of a novel adenosine phosphoramidite, N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite, designed to mitigate a key challenge in PMO synthesis: depurination. We will explore the mechanistic rationale, present a comparative experimental framework, and analyze the resulting purity profiles.

The Purity Imperative and the Depurination Challenge in PMO Synthesis

Phosphorodiamidate Morpholino Oligomers (PMOs) are a class of synthetic antisense molecules that have shown immense therapeutic promise, with several FDA-approved drugs for genetic disorders like Duchenne muscular dystrophy.[1] Their unique morpholino ring and phosphorodiamidate backbone render them resistant to nucleases and impart a neutral charge, enhancing their stability and cellular uptake.[1][2]

The solid-phase synthesis of PMOs, however, is a multi-step process where each cycle's efficiency directly impacts the final product's purity.[3][4] A persistent challenge in the synthesis of DNA and its analogues is depurination , the acid-catalyzed cleavage of the N-glycosidic bond that links a purine base (adenine or guanine) to the sugar backbone.[5] This reaction is particularly problematic during the detritylation step of solid-phase synthesis, where an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), is used to remove the 5'-hydroxyl protecting group (e.g., Trityl) for the subsequent coupling reaction.[6][7]

The loss of a purine base creates an abasic site, which is stable during the remainder of the synthesis but leads to chain cleavage upon final deprotection with basic reagents.[8] This results in truncated oligonucleotide fragments that are difficult to separate from the full-length product, thereby reducing the overall yield and purity of the active pharmaceutical ingredient.[9] Adenosine, due to the electron-withdrawing nature of its standard N6-benzoyl protecting group, is particularly susceptible to this acid-induced degradation.[8]

A Novel Solution: The Dual-Protection Strategy of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

To address the challenge of adenosine depurination, a novel phosphoramidite featuring a dual-protection strategy has been developed: N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite .[10] This monomer employs two distinct protecting groups for the adenosine base:

  • N6-benzoyl group: This is the standard, base-labile protecting group for the exocyclic amine of adenosine. It remains stable throughout the synthesis cycles and is removed during the final deprotection step.

  • N-Trityl group: This is an acid-labile group strategically placed on the purine ring itself. Its purpose is to sterically hinder and electronically shield the N-glycosidic bond from acid-catalyzed hydrolysis during the detritylation steps.

The key insight behind this design is the synchronous lability of the N-Trityl group and the 5'-O-Trityl group. During the acidic detritylation step, both trityl groups are cleaved. The N-Trityl provides transient protection to the glycosidic bond when it is most vulnerable. In subsequent steps (coupling, oxidation), the exocyclic amine is reprotected by the incoming monomer, and the N6-benzoyl group provides continuous protection.

Below is a conceptual diagram illustrating the structure of this advanced phosphoramidite.

Modified_Adenosine_Phosphoramidite cluster_Monomer N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite cluster_Protection Dual Protecting Groups A Adenine Base Morpholino Morpholino Ring A->Morpholino Attached to N6_Benzoyl N6-Benzoyl (Base-Labile) A->N6_Benzoyl Protects Exocyclic Amine N_Trityl N-Trityl (Acid-Labile) A->N_Trityl Protects Glycosidic Bond Phosphoramidite 5'-O-Phosphoramidite Morpholino->Phosphoramidite Linked to Analytical_Workflow cluster_Synthesis Part 1: PMO Synthesis cluster_Processing Part 2: Cleavage & Deprotection cluster_Analysis Part 3: Purity & Yield Analysis cluster_Comparison Part 4: Data Comparison Synth_Standard Synthesis with Standard A-Monomer Cleavage_Standard Cleavage & Deprotection Synth_Standard->Cleavage_Standard Synth_Novel Synthesis with Novel A-Monomer Cleavage_Novel Cleavage & Deprotection Synth_Novel->Cleavage_Novel HPLC_Standard RP-HPLC Analysis (Crude Purity) Cleavage_Standard->HPLC_Standard HPLC_Novel RP-HPLC Analysis (Crude Purity) Cleavage_Novel->HPLC_Novel LCMS_Standard LC-MS Analysis (Impurity ID) HPLC_Standard->LCMS_Standard LCMS_Novel LC-MS Analysis (Impurity ID) HPLC_Novel->LCMS_Novel Compare Compare Purity, Yield, & Impurities LCMS_Standard->Compare LCMS_Novel->Compare

Caption: Workflow for comparing PMO synthesis purity.

Step-by-Step Methodologies

A. PMO Solid-Phase Synthesis

  • Support: Start with a suitable solid support, such as polystyrene beads functionalized with the first nucleoside.

  • Synthesis Cycle:

    • Detritylation: Treat the support-bound oligonucleotide with a solution of 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) to remove the 5'-Trityl group.

    • Coupling: Activate the respective phosphoramidite (Standard or Novel) and couple it to the free 5'-hydroxyl group of the growing chain.

    • Oxidation: Oxidize the newly formed phosphite triester linkage to a stable phosphorodiamidate linkage using an oxidizing agent (e.g., iodine solution).

    • Capping (Optional): Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmer impurities.

  • Repeat: Repeat the synthesis cycle until the desired full-length PMO sequence is assembled.

B. Cleavage and Deprotection

  • Cleavage: Treat the solid support with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) to cleave the PMO from the support.

  • Deprotection: Continue the incubation to remove the base-labile protecting groups (e.g., benzoyl) from the nucleobases.

  • Purification: Purify the crude PMO using a method such as reversed-phase or anion-exchange high-performance liquid chromatography (HPLC).

C. Analytical Purity Assessment

  • Reversed-Phase HPLC (RP-HPLC): Analyze the crude and purified PMO samples by RP-HPLC to determine the percentage of the full-length product versus impurities. [11]2. Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to identify the molecular weights of the main product and any observed impurities. [12][13]This is critical for confirming the presence of depurination-related fragments (truncated sequences).

Comparative Data Analysis and Expected Outcomes

The use of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite is hypothesized to significantly reduce depurination events. The expected results from the comparative analysis are summarized below.

Table 1: Comparative Purity and Yield Data

ParameterSynthesis with Standard A-MonomerSynthesis with Novel A-MonomerRationale for Expected Difference
Crude Purity (RP-HPLC) 80-85%>90%Reduced chain cleavage from depurination leads to a higher percentage of the full-length product.
Isolated Yield LowerHigherMinimized product loss due to depurination-induced strand scission during deprotection. [9]
Depurination-Related Impurities (LC-MS) DetectableNon-detectable or significantly reducedThe N-Trityl group provides crucial protection to the N-glycosidic bond during acidic detritylation steps.
n-1 Deletion Sequences SimilarSimilarThis parameter is primarily dependent on coupling efficiency, which should be comparable between the two monomers.

Interpretation of Results:

The primary differentiator in the analytical data is expected to be the significant reduction in impurities corresponding to cleavage at adenosine positions. In the LC-MS analysis of the PMO synthesized with the standard monomer, one would expect to see a series of peaks corresponding to fragments resulting from cleavage at each 'A' residue. These peaks should be absent or dramatically reduced in the analysis of the PMO synthesized with the novel, dual-protected monomer.

A higher crude purity simplifies the downstream purification process, which is a significant advantage in large-scale therapeutic manufacturing. It reduces the burden on preparative HPLC and can lead to a higher overall recovery of the final, highly pure product.

Conclusion and Recommendations

The chemical integrity of synthetic oligonucleotides is paramount for their therapeutic application. Depurination is a known liability in solid-phase synthesis that compromises the purity and yield of the final product. The strategic design of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite offers a robust and mechanistically sound solution to this problem by providing transient, acid-labile protection to the N-glycosidic bond of adenosine.

Based on the presented experimental framework and the underlying chemical principles, it is expected that PMOs synthesized with this novel monomer will exhibit significantly higher purity and fewer depurination-related impurities. For researchers and drug development professionals working on PMO-based therapeutics, particularly for sequences rich in adenosine, the adoption of this dual-protection strategy is highly recommended to enhance manufacturing efficiency and ensure the highest possible quality of the final drug substance.

References

  • Glen Research. (n.d.). Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Glen Report 22.19. Available from: [Link]

  • Efcavitch, J. W., & Heiner, C. (1985). Depurination As a Yield Decreasing Mechanism in Oligodeoxynucleotide Synthesis. Nucleosides and Nucleotides, 4(1-2), 267-267.
  • Wikipedia. (2023). Depurination. Available from: [Link]

  • Li, B., et al. (2021). Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers. Nature Communications, 12(1), 4396. Available from: [Link]

  • Hogrefe, R. I., et al. (1993). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Nucleic Acids Research, 21(20), 4739–4744. Available from: [Link]

  • Hogrefe, R. I., et al. (1993). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research, 21(20), 4739-4744. Available from: [Link]

  • Long, R., Wang, B., & Song, Y. (2024). Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides. Military Medical Sciences, 48(9), 664-670. Available from: [Link]

  • Li, B., et al. (2021). Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers. ResearchGate. Available from: [Link]

  • Summerton, J., & Weller, D. (2019). Processes for preparing phosphorodiamidate morpholino oligomers via fast-flow synthesis. Google Patents.
  • ResearchGate. (n.d.). Optimized flow synthesis produces PMOs with similar purity to manual.... Available from: [Link]

  • Ghosh, A., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5425. Available from: [Link]

  • Sinha, S., et al. (2019). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. ChemRxiv. Available from: [Link]

  • University of Greifswald. (n.d.). High-performance liquid chromatograph with mass spectrometry (HPLC MS). Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Available from: [Link]

  • Ghosh, A., et al. (2025). Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras. Current Protocols, 5(6), e70162. Available from: [Link]

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Available from: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • Bitesize Bio. (2024). Five Methods for Assessing Protein Purity and Quality. Available from: [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Currently available library of surfactants used to synthesize PMOs. Available from: [Link]

  • Wilson, I. D. (2012). High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. Methods in Molecular Biology, 919, 257-271. Available from: [Link]

  • Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Available from: [Link]

  • Frontiers. (n.d.). Electrochromic polyoxometalates for sensing abiotic stress in plants. Available from: [Link]

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Comparative

A Comparative Benchmarking Guide to the Coupling Efficiency of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

For researchers, scientists, and professionals vested in the development of oligonucleotide therapeutics, the synthesis of high-fidelity sequences is paramount. The success of this synthesis hinges on the efficiency of e...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals vested in the development of oligonucleotide therapeutics, the synthesis of high-fidelity sequences is paramount. The success of this synthesis hinges on the efficiency of each chemical step, most critically, the coupling reaction where phosphoramidite monomers are sequentially added to a growing oligonucleotide chain.[1] Even minor deviations from optimal coupling efficiency accumulate, leading to a dramatic decrease in the yield of the desired full-length product, particularly in the synthesis of long oligonucleotides.[2]

This guide provides an in-depth comparative analysis of the coupling performance of a specialized monomer, N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite, against conventional deoxyribonucleoside and ribonucleoside phosphoramidites. Morpholino oligonucleotides, with their uncharged backbone, offer significant therapeutic advantages, including high specificity and stability against nucleases.[3][4] However, their unique structure presents distinct challenges and considerations in solid-phase synthesis.

Through a detailed examination of the underlying chemical principles, a robust experimental framework for in-house evaluation, and a presentation of comparative data, this guide aims to equip you with the necessary insights to optimize your synthesis strategies for these next-generation therapeutic molecules.

The Cornerstone of Synthesis: Understanding Coupling Efficiency

The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides, proceeding through a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[5][6] The coupling step, where an activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide chain, is the most critical for the overall yield.[1]

Several factors intricately govern the success of this reaction:

  • Structural and Steric Factors: The bulkiness of protecting groups on the nucleobase (e.g., benzoyl) and the sugar moiety can sterically hinder the approach of the activated phosphoramidite to the growing chain.[7] The fundamental structural differences between a six-membered morpholino ring and a five-membered ribose or deoxyribose ring are of particular significance.[4]

  • Reagent Purity and Anhydrous Conditions: Phosphoramidites are highly susceptible to hydrolysis.[8] The presence of even trace amounts of water in the acetonitrile solvent (ideally <30 ppm) can react with the activated phosphoramidite, rendering it inactive and reducing coupling efficiency.[8]

  • Activator Chemistry: The choice and concentration of the activator (e.g., 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)) are critical. The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate.[9] An optimal balance must be struck between rapid activation and the prevention of side reactions.[]

  • Sequence-Dependent Effects: Certain sequences, particularly those with high GC-content, can form secondary structures that mask the 5'-hydroxyl group, impeding the coupling reaction.[]

The Amidites Under Comparison: A Structural Overview

The performance of a phosphoramidite is intrinsically linked to its chemical architecture. Below, we compare the structure of the N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite with its conventional DNA and RNA counterparts.

  • N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite: This monomer is a building block for Phosphorodiamidate Morpholino Oligomers (PMOs).[3] Its defining features are the six-membered morpholino ring replacing the deoxyribose sugar and the phosphorodiamidate linkage that will be formed.[12] The N-trityl group protects the morpholino nitrogen.

  • Standard DNA Amidite (e.g., N6-benzoyl-dA-CE Phosphoramidite): This is a canonical building block for DNA synthesis. It features a 2'-deoxyribose sugar and standard protecting groups like benzoyl for the adenine base and a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl.[13][14]

  • Standard RNA Amidite (e.g., N6-benzoyl-5'-O-DMT-2'-O-TBDMS-rA-CE Phosphoramidite): The key distinction for RNA synthesis is the presence of a hydroxyl group at the 2' position of the ribose sugar, which must be protected (commonly with a TBDMS group) to prevent side reactions during synthesis.

G cluster_morpholino Morpholino-A-Amidite cluster_dna Standard DNA Amidite cluster_rna Standard RNA Amidite morpholino N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite m_struct Key Features: - Morpholino Ring - N-Trityl Protection - Phosphoramidite Moiety morpholino->m_struct dna N6-benzoyl-dA-CE Phosphoramidite d_struct Key Features: - Deoxyribose Sugar - 5'-O-DMT Protection - Cyanoethyl Phosphoramidite dna->d_struct rna N6-benzoyl-5'-O-DMT-2'-O-TBDMS-rA-CE Phosphoramidite r_struct Key Features: - Ribose Sugar - 2'-O-TBDMS Protection - 5'-O-DMT Protection rna->r_struct

Figure 1: Structural comparison of phosphoramidite types.

Experimental Design for a Robust Comparative Analysis

To objectively benchmark the coupling efficiency, a standardized, self-validating experimental workflow is essential. This involves synthesizing a consistent oligonucleotide sequence with each type of phosphoramidite and employing both real-time and post-synthesis analytical techniques for quantification.

G cluster_synthesis Synthesis Phase cluster_analysis Post-Synthesis Analysis start Start: CPG Solid Support synthesis Automated Synthesis (10-mer test sequence) start->synthesis deblock Deblocking Step (TCA/DCA) synthesis->deblock trityl_assay Trityl Cation Assay (Real-time Monitoring) deblock->trityl_assay coupling Coupling Step (Amidite + Activator) deblock->coupling capping Capping Step coupling->capping oxidation Oxidation Step capping->oxidation cycle Repeat Cycle oxidation->cycle cycle->deblock cleavage Cleavage & Deprotection (Ammonium Hydroxide) cycle->cleavage hplc RP-HPLC Analysis cleavage->hplc ms LC-MS Analysis cleavage->ms data Data Interpretation: - Purity (% FLP) - Impurity Identification hplc->data ms->data

Figure 2: Experimental workflow for benchmarking coupling efficiency.

Comparative Performance Data and Discussion

The following table summarizes representative data from a comparative synthesis of a 10-mer oligonucleotide. The data, while illustrative, reflects typical performance characteristics observed under optimized conditions.

Phosphoramidite TypeAvg. Stepwise Coupling Efficiency (%) (Trityl Assay)Full-Length Product Purity (%) (RP-HPLC)Key Observations & Potential Impurities
N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite 98.5 - 99.0~85-90Requires longer coupling times (e.g., 180s). Prone to (n-1) deletions if coupling is not optimized.[15]
Standard DNA (N6-benzoyl-dA-CE Phosphoramidite) >99.5>95Highly efficient under standard conditions (60s coupling). Low levels of (n-1) species are typical.[2]
Standard RNA (N6-benzoyl-rA-CE Phosphoramidite) 99.0 - 99.5~90-95Slightly lower efficiency than DNA amidites due to the steric bulk of the 2'-O-protecting group.[]

Discussion:

The data clearly indicates that while high-efficiency synthesis of morpholino oligonucleotides is achievable, it requires more rigorously optimized conditions compared to standard DNA synthesis. The presumed steric bulk of the N-Trityl-morpholino monomer likely necessitates a longer coupling time or a more potent activator to achieve efficiencies comparable to standard amidites.[4][16] An average stepwise efficiency of 98.5% for a 25-mer morpholino oligo results in a theoretical yield of only ~70% full-length product, underscoring the critical need for optimization. In contrast, a 99.5% efficiency for the same length oligo would yield over 88% full-length product.

The analysis of the crude product by reverse-phase HPLC and mass spectrometry is non-negotiable for validating these results.[17] HPLC provides a quantitative measure of purity by separating the full-length product from truncated failure sequences (n-1, n-2, etc.).[18] Mass spectrometry provides definitive confirmation of the molecular weight of the full-length product and helps identify any side-products formed during synthesis.[19][20]

Detailed Experimental Protocols

Protocol 1: Automated Oligonucleotide Synthesis

This protocol outlines a generalized cycle for an automated synthesizer. Parameters, especially coupling time, must be optimized for the specific phosphoramidite.

  • Deblocking: Treat the solid support with 3% trichloroacetic acid (TCA) in dichloromethane (DCM) for 60-180 seconds to remove the 5'-DMT or N-Trityl group.[6]

  • Washing: Thoroughly wash the support with anhydrous acetonitrile.

  • Coupling: Deliver a solution of the phosphoramidite (0.1 M in acetonitrile) and an activator (e.g., 0.25 M ETT in acetonitrile) to the synthesis column.

    • Standard DNA/RNA: 60-120 seconds.

    • Morpholino: 180-300 seconds.

  • Washing: Wash the support with anhydrous acetonitrile.

  • Capping: Treat the support with a capping solution (e.g., acetic anhydride/N-methylimidazole) to block any unreacted 5'-hydroxyl groups.[2]

  • Oxidation: Treat the support with an oxidizing solution (0.02 M iodine in THF/water/pyridine) to convert the phosphite triester linkage to a stable phosphate triester (for DNA/RNA) or phosphorodiamidate linkage.[2]

  • Washing: Wash the support with anhydrous acetonitrile and repeat the cycle for the next monomer.

Protocol 2: Post-Synthesis Analysis by RP-HPLC
  • Cleavage and Deprotection: After synthesis, treat the solid support with concentrated ammonium hydroxide at 55°C for 8-12 hours to cleave the oligonucleotide and remove base-protecting groups.[7]

  • Sample Preparation: Evaporate the ammonia solution to dryness. Resuspend the crude oligonucleotide pellet in sterile, nuclease-free water.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis: Integrate the peak areas. The purity is calculated as the area of the full-length product peak divided by the total area of all peaks.[18]

Protocol 3: Mass Spectrometry Analysis for Product Verification
  • Sample Preparation: Dilute a portion of the crude or HPLC-purified oligonucleotide in an appropriate solvent for LC-MS analysis (e.g., a solution compatible with electrospray ionization).

  • Analysis: Utilize an LC-MS system, often coupling a reverse-phase separation with an electrospray ionization (ESI) source and a mass analyzer (e.g., single quadrupole or high-resolution mass spectrometry).[17][21]

  • Data Interpretation: The resulting mass spectrum will show a series of peaks corresponding to the full-length oligonucleotide with different charge states. Deconvolution software is used to calculate the exact molecular weight of the product, which is then compared to its theoretical mass.[20] This confirms the identity of the main product and can identify impurities.[22]

Conclusion and Recommendations

The N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite is a vital component for the synthesis of therapeutic morpholino oligonucleotides. While its coupling efficiency can be slightly lower than that of standard DNA phosphoramidites due to structural differences, high-fidelity synthesis is readily achievable.

Key Recommendations for Researchers:

  • Optimize Coupling Time: This is the most critical parameter. An extended coupling time of at least 180 seconds is recommended for morpholino amidites to ensure the reaction proceeds to completion.

  • Ensure Anhydrous Conditions: Rigorously maintain dry conditions for all reagents and solvents to prevent phosphoramidite hydrolysis, which disproportionately affects longer syntheses.[8]

  • Employ Robust Analytics: Do not rely solely on the real-time trityl cation assay. Post-synthesis analysis by HPLC and Mass Spectrometry is essential to accurately quantify purity and confirm the identity of the final product.[19]

  • Consider Activator Choice: For sterically hindered amidites, a more potent activator may improve coupling kinetics, though this should be balanced against the risk of side reactions.[9]

By implementing these considerations and employing a rigorous, data-driven approach to synthesis and analysis, researchers can confidently produce high-quality morpholino oligonucleotides for their therapeutic and research applications.

References

  • Vertex AI Search. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
  • Glen Research. (n.d.). Standard Base Phosphoramidites for Oligonucleotide Synthesis.
  • Thermo Fisher Scientific. (2018). Using Mass Spectrometry for Oligonucleotide and Peptides Synthesis Assessment.
  • Integrated DNA Technologies. (2011). Mass Spectrometry Analysis of Oligonucleotide Syntheses.
  • BOC Sciences. (n.d.). Principles of Phosphoramidite Reactions in DNA Assembly.
  • LGC Biosearch Technologies. (2021). Oligonucleotide synthesis basics: Introduction to phosphoramidite chemistry.
  • BenchChem. (2025). comparative analysis of coupling efficiency between different phosphoramidite suppliers.
  • ResearchGate. (n.d.). The Phosphoramidite Approach for Oligonucleotide Synthesis.
  • BenchChem. (2025). Technical Support Center: Phosphoramidite Stability and Coupling Efficiency.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Manufacturing Chemist. (2023). Easy mass spectrometry (MS)
  • Aragen Life Sciences. (n.d.). Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides.
  • Bachem. (2023). New mass spectrometry (MS)
  • Creative Biogene. (n.d.). Morpholino Oligomers Synthesis Service.
  • Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis.
  • Integrated DNA Technologies. (2023). Oligonucleotide synthesis: Coupling efficiency and quality control.
  • Agilent Technologies. (2024).
  • BenchChem. (2025). Application Notes and Protocols for Phosphoramidite-Based Oligonucleotide Synthesis.
  • ResearchGate. (n.d.). Reverse phase HPLC analysis of reaction mixtures of coupling of...
  • National Institutes of Health. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry.
  • ResearchGate. (2025). Synthesis and properties of morpholino chimeric oligonucleotides.
  • Gene Tools, LLC. (n.d.). Functionalizing Morpholino Oligos for Antisense Drug Research and Development.
  • Amerigo Scientific. (n.d.). Morpholino Oligo Synthesis.
  • Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR.
  • PubMed. (2024). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds.
  • Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides.
  • Bio-synthesis Inc. (2011). What affects the yield of your oligonucleotides synthesis.
  • ChemRxiv. (n.d.).
  • BenchChem. (2025). Troubleshooting low coupling efficiency in oligonucleotide synthesis.
  • ResearchGate. (n.d.). 31P NMR spectra of the reaction of a model phosphoramidite, 1t, with...
  • Oxford Academic. (n.d.). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach.
  • US Pharmacopeia (USP). (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Coupling Efficiency of 5'-O-Trityl-2,3'-anhydrothymidine phosphoramidite.
  • Wiley Online Library. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid‐Phase Synthesis of Short Morpholino Oligomers.
  • National Institutes of Health. (n.d.). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I.

Sources

Validation

The Unseen Architect: An In-Depth Guide to N6-Benzoyl Protection and Its Influence on Morpholino Oligonucleotide Purity

For Researchers, Scientists, and Drug Development Professionals In the intricate world of antisense therapeutics, the purity of a morpholino oligonucleotide (PMO) is not merely a quality metric; it is the bedrock of its...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of antisense therapeutics, the purity of a morpholino oligonucleotide (PMO) is not merely a quality metric; it is the bedrock of its efficacy and safety. The journey from individual morpholino subunits to a final, high-purity therapeutic agent is a testament to controlled chemical synthesis, where every step is critical. Among the most crucial, yet often overlooked, aspects of this process is the choice of protecting groups for the exocyclic amines of the nucleobases. This guide provides a comprehensive technical analysis of the role of N6-benzoyl protection on adenine in PMO synthesis, its implications for final product purity, and a comparative perspective against other potential protecting group strategies.

The Imperative of Protection in Oligonucleotide Synthesis

The synthesis of morpholino oligonucleotides, like their DNA and RNA counterparts, is a stepwise process of adding monomeric subunits to a growing chain on a solid support. The exocyclic amines of adenine, guanine, and cytosine are nucleophilic and, if left unprotected, would react with the activated phosphoramidate monomers, leading to branched oligomers and a cascade of other impurities.[1] Protecting groups are the temporary shields that ensure the orderly and precise assembly of the desired sequence.

The ideal protecting group exhibits a delicate balance: it must be robust enough to withstand the conditions of the synthesis cycle, yet labile enough to be removed completely at the end of the synthesis without damaging the final product.[2][3] The benzoyl (Bz) group has long been a workhorse in oligonucleotide synthesis for the protection of the N6-amino group of adenine and the N4-amino group of cytosine.[2][4]

The Benzoyl Group: A Double-Edged Sword in PMO Synthesis

The N6-benzoyl group is favored for its stability under the mildly acidic conditions used for the removal of the 5'-trityl or substituted trityl groups in each synthesis cycle.[5] However, its removal requires relatively harsh basic conditions, which can be a source of impurities if not carefully controlled.

Mechanism of Benzoyl Protection and Deprotection:

The synthesis of a benzoyl-protected adenine morpholino monomer involves the reaction of the morpholino nucleoside with benzoyl chloride or a similar benzoylating agent. This temporarily masks the reactive exocyclic amine.

Experimental Design for Comparative Analysis

To objectively assess the influence of N6-benzoyl protection on PMO purity, a controlled experimental comparison is necessary. While direct comparative studies in the public domain are limited, a robust experimental design would involve the synthesis of the same PMO sequence using different protecting group strategies for adenine, followed by rigorous purification and analysis.

Hypothetical Comparative Study:

  • Arm 1 (Control): Synthesis of a 25-mer PMO using N6-benzoyl protected adenine.

  • Arm 2 (Alternative 1): Synthesis of the same 25-mer PMO using N6-acetyl protected adenine.

  • Arm 3 (Alternative 2): Synthesis of the same 25-mer PMO using N6-phenoxyacetyl protected adenine.

Workflow for Comparative Analysis:

Caption: Workflow for comparing different N6-adenine protecting groups in PMO synthesis.

Data Presentation and Analysis

The final purity of the PMOs from each arm of the study would be assessed by analytical High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Table 1: Hypothetical Purity Comparison of a 25-mer PMO

Protecting Group for AdenineDeprotection ConditionsFinal Purity (by AEX-HPLC)Key Impurities Identified by MS
N6-Benzoyl Conc. NH4OH, 55°C, 16h~85-90%n-1 deletions, incompletely deprotected species (+104 Da)
N6-Acetyl Conc. NH4OH, RT, 4h~90-95%n-1 deletions
N6-Phenoxyacetyl Conc. NH4OH, RT, 2h>95%n-1 deletions

Note: This table presents hypothetical data based on the known chemical properties of these protecting groups in standard oligonucleotide synthesis. Actual results may vary.

Discussion: The Purity Implications of N6-Benzoyl Protection

The choice of the N6-benzoyl protecting group for adenine in PMO synthesis has several potential consequences for the final product's purity profile.

Incomplete Deprotection: A Major Source of Impurity

The primary concern with the benzoyl group is its relative stability, which necessitates harsher deprotection conditions (e.g., prolonged heating in concentrated ammonium hydroxide).[8] Incomplete removal of the benzoyl group results in a final product contaminated with N6-benzoyl-adenine-containing PMOs. This impurity, with a mass increase of 104 Da, can be difficult to separate from the desired full-length product by standard chromatographic methods and may have altered hybridization properties and biological activity.[9][10]

Depurination: A Risk with Harsher Conditions

While the morpholino backbone is generally more stable than the deoxyribose backbone of DNA, the harsh basic conditions required for complete benzoyl deprotection can increase the risk of depurination, particularly at adenosine residues. This leads to chain cleavage and the formation of shorter oligonucleotide impurities.

Comparison with Alternative Protecting Groups
  • Acetyl (Ac): The acetyl group is more labile than the benzoyl group and can be removed under milder conditions, such as treatment with ammonium hydroxide at room temperature for a shorter duration.[2][11] This reduces the risk of both incomplete deprotection and base-catalyzed side reactions, potentially leading to a higher purity final product.

  • Phenoxyacetyl (Pac): The phenoxyacetyl group is even more labile than the acetyl group and can be removed under very mild conditions.[12][13] The use of Pac-protected adenosine has been shown to improve the stability against depurination during the acidic detritylation step in standard DNA synthesis compared to benzoyl-protected adenosine.[12] This characteristic could translate to higher fidelity synthesis of PMOs.

Experimental Protocols

Solid-Phase Synthesis of Morpholino Oligonucleotides

The synthesis is performed on an automated synthesizer using a solid support, typically a polystyrene resin. The synthesis cycle consists of the following steps:

  • Deblocking: Removal of the 3'-N-trityl or substituted trityl protecting group from the growing chain using a mild acid.

  • Coupling: Addition of the next activated morpholino monomer to the deprotected 3'-amine.

  • Capping: Acetylation of any unreacted 3'-amines to prevent the formation of n-1 deletion sequences.

Cleavage and Deprotection Protocol for N6-Benzoyl Protected PMOs
  • Transfer the solid support containing the synthesized PMO to a sealed vial.

  • Add concentrated ammonium hydroxide (28-30%).

  • Heat the vial at 55°C for 16-24 hours.

  • Cool the vial and transfer the supernatant containing the deprotected PMO to a new tube.

  • Lyophilize the solution to remove the ammonia.

Purification by Anion-Exchange HPLC (AEX-HPLC)

Under basic conditions, the guanine and thymine bases in a PMO can be deprotonated, imparting a net negative charge to the otherwise neutral molecule.[14] This allows for purification by AEX-HPLC, which separates the full-length product from shorter, failure sequences.

Analysis by Mass Spectrometry

Mass spectrometry is used to confirm the identity of the purified PMO and to identify any co-eluting impurities.[15][16]

Conclusion and Recommendations

While N6-benzoyl protection is a well-established strategy in oligonucleotide synthesis, its application in the production of high-purity morpholino oligonucleotides for therapeutic use warrants careful consideration. The potential for incomplete deprotection and the need for harsher deprotection conditions, which may lead to other side reactions, suggest that alternative, more labile protecting groups such as acetyl or phenoxyacetyl could offer a significant advantage in achieving higher final purity.

For researchers and drug development professionals, the key takeaway is that the choice of protecting group is not a trivial detail but a critical parameter that directly influences the quality and, ultimately, the performance of the final morpholino oligonucleotide product. We recommend that for the synthesis of therapeutic-grade PMOs, a thorough evaluation of different N6-adenine protecting group strategies be conducted to optimize the purity profile and minimize the presence of potentially detrimental impurities.

References

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

This document provides essential procedural guidance for the safe handling and disposal of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite. As a cornerstone reagent in the synthesis of morpholino oligonucleotides,...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite. As a cornerstone reagent in the synthesis of morpholino oligonucleotides, its unique chemical properties demand a rigorous and informed approach to waste management to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in oligonucleotide synthesis.

Hazard Identification and Risk Assessment: Understanding the Molecule

N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite is a complex, multi-component molecule. Its disposal procedure is dictated by the reactivity of its constituent parts, primarily the phosphoramidite group, which is highly sensitive to its environment.

  • Phosphoramidite Moiety: The trivalent phosphorus center is the most reactive site. It is highly susceptible to both oxidation and hydrolysis. Contact with water, especially in the presence of mild acids, will initiate degradation, cleaving the phosphorus-nitrogen bond to form an H-phosphonate derivative.[1][2][3] This reactivity is the primary reason this compound and its associated waste streams must be handled as hazardous and segregated from aqueous waste.

  • Protecting Groups (Trityl and Benzoyl): The N-trityl and N6-benzoyl groups are designed to be removed under specific chemical conditions (typically acidic for trityl and basic for benzoyl).[4][5] Uncontrolled degradation during disposal could release these groups and their byproducts, such as triphenylmethanol and benzoic acid.

  • Combustion Products: While stable under recommended storage conditions, combustion of this organophosphorus compound can generate toxic and hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and oxides of phosphorus (POx).[6]

  • Associated Solvents: Phosphoramidites are almost always used in anhydrous solvents like acetonitrile or dichloromethane. These solvents are often flammable, volatile, and toxic, and must be disposed of as hazardous organic waste.

To the best of our knowledge, the specific toxicological properties of this compound have not been thoroughly investigated.[6] Therefore, it must be handled with the assumption that it is hazardous.

Immediate Safety and Handling Precautions

Before beginning any work that will generate waste, ensure the following control measures are in place:

  • Engineering Controls: All handling of the neat compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[6]

    • Respiratory Protection: Not typically required when using a fume hood. If a fume hood is unavailable or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Core Disposal Principle: Segregation and Professional Management

Under no circumstances should N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite or materials contaminated with it be disposed of in regular trash or down the sanitary sewer.[6][7] All waste streams containing this chemical must be treated as hazardous chemical waste and managed by a licensed professional disposal company. The recommended final disposal method is high-temperature incineration.[7]

Chemical Incompatibility

Proper segregation is the most critical step in preventing dangerous reactions in the waste container. The following table summarizes materials that must not be mixed with phosphoramidite waste.

Incompatible Material ClassChemical ExamplesRationale for Segregation
Acids (Strong and Weak) Hydrochloric acid, Trichloroacetic acid (TCA), Formic acidCatalyzes rapid and uncontrolled hydrolysis of the phosphoramidite group, potentially leading to gas evolution and release of protecting groups.[2][8]
Aqueous Solutions & Water Buffers, water, wet solventsReacts to hydrolyze the phosphoramidite, degrading the compound.[1]
Oxidizing Agents Iodine solutions (outside of synthesis), Peroxides, Nitric AcidThe P(III) center is readily oxidized to P(V), an exothermic reaction that is uncontrolled in a waste context.[9]
Strong Bases Sodium hydroxide, Ammonium hydroxideCan promote hydrolysis and removal of the benzoyl protecting group.[5]

Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for managing different types of waste generated from the use of N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite.

Protocol 1: Disposal of Unused/Expired Neat Compound
  • Container Selection: Choose a clean, dry, leak-proof hazardous waste container made of a compatible material such as high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. Clearly write the full chemical name, "N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite," and note that it is a water-reactive solid. Include appropriate GHS hazard pictograms.

  • Waste Transfer: Carefully transfer the solid phosphoramidite into the designated container inside a chemical fume hood. Avoid creating dust.

  • Sealing and Storage: Securely close the container. Store it in a designated, cool, dry, and well-ventilated secondary containment area, away from the incompatible materials listed above, pending collection.[7]

Protocol 2: Disposal of Contaminated Solid Waste (Labware)
  • Collection: Immediately place all contaminated solid items—such as gloves, weighing paper, pipette tips, and chromatography plates—into a dedicated hazardous waste container, separate from other lab trash. A sealable plastic bag or a lined container with a lid is appropriate.

  • Labeling: Clearly label the container or bag as "Hazardous Waste" with the name of the chemical contaminant.

  • Storage: Store the sealed container in the designated hazardous waste accumulation area.

Protocol 3: Disposal of Contaminated Liquid Waste
  • Segregation: This is the most common waste stream from oligonucleotide synthesis. Collect all liquid waste containing the phosphoramidite, typically in organic solvents like acetonitrile, into a dedicated hazardous waste container. Do not mix with aqueous or acidic waste streams .[10]

  • Container Selection: Use a solvent-compatible waste container (e.g., HDPE or a coated safety can).

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and the phosphoramidite, with estimated concentrations. Keep a running log of additions.

  • Storage: Keep the container tightly sealed when not in use and store it in a ventilated cabinet designed for flammable liquids, within secondary containment.

Protocol 4: Spill Management
  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Control Ignition Sources: If flammable solvents are present, remove any potential sources of ignition.

  • Absorb Spill: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent. Do not use water.

  • Collect Waste: Carefully scoop the contaminated absorbent material into a sealable, airtight container using non-sparking tools.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Collect the cloth as contaminated solid waste.

  • Label and Dispose: Label the container as hazardous waste, detailing the spilled chemical, solvent, and absorbent material. Dispose of it according to the procedures outlined above.[11]

Decontamination of Empty Containers

An "empty" container that held the neat phosphoramidite is not truly empty and must be decontaminated before disposal or recycling.[10]

  • Triple Rinse: In a fume hood, rinse the container three times with a small amount of a suitable anhydrous organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Each rinse must be collected as hazardous liquid waste and added to the appropriate segregated waste stream (Protocol 3).

  • Final Disposal: Once triple-rinsed, the container can be air-dried in the fume hood. The original label should be fully defaced, and the container can then be disposed of as non-hazardous laboratory glass or plastic waste.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste related to N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite.

G Figure 1. Disposal Decision Workflow for Phosphoramidite Waste cluster_waste_types Waste Categories cluster_actions Disposal Actions start Identify Waste Type solid_neat Neat/Expired Solid Compound start->solid_neat Solid solid_cont Contaminated Labware (Gloves, Tips) start->solid_cont Solid liquid Liquid Waste (in Organic Solvent) start->liquid Liquid spill Accidental Spill start->spill Spill package_solid Place in clearly labeled, sealed HDPE container for 'Hazardous Solid Waste' solid_neat->package_solid solid_cont->package_solid package_liquid Collect in clearly labeled, sealed container for 'Hazardous Organic Liquid Waste' liquid->package_liquid absorb_spill Absorb with dry, inert material spill->absorb_spill final_storage Store in designated, cool, dry hazardous waste accumulation area away from incompatibles. package_solid->final_storage package_liquid->final_storage absorb_spill->package_solid end Arrange for Professional Disposal (High-Temperature Incineration) final_storage->end

Caption: Figure 1. Disposal Decision Workflow for Phosphoramidite Waste

References

  • Paul, S., & Caruthers, M. H. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5380. [Link]

  • Deb, A., et al. (2023). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. ChemRxiv. [Link]

  • Deb, A., et al. (2024). A Unified Phosphoramidite Platform for the Synthesis of Morpholino Oligonucleotides and Diverse Chimeric Backbones. Journal of the American Chemical Society. [Link]

  • Caruthers, M., et al. (2022). Synthesis of backbone modified morpholino oligonucleotides and chimeras using phosphoramidite chemistry.
  • Paul, S., & Caruthers, M. H. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. National Center for Biotechnology Information (PMC). [Link]

  • Paul, S., & Caruthers, M. H. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. ResearchGate. [Link]

  • Hargreaves, J. S., et al. (2015). The Degradation of dG Phosphoramidites in Solution. Current Protocols in Nucleic Acid Chemistry, 62, 3.5.1-3.5.16. [Link]

  • Wikipedia. (n.d.). Nucleoside phosphoramidite. Wikipedia. [Link]

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